molecular formula C11H10N2O2 B1610588 Methyl 2-aminoquinoline-3-carboxylate CAS No. 75353-50-3

Methyl 2-aminoquinoline-3-carboxylate

Cat. No.: B1610588
CAS No.: 75353-50-3
M. Wt: 202.21 g/mol
InChI Key: HNHHIMBAUQQIJW-UHFFFAOYSA-N
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Description

Methyl 2-aminoquinoline-3-carboxylate (CAS 75353-50-3) is a high-value chemical building block in organic synthesis and drug discovery. It serves as a versatile precursor for the construction of complex polyheterocyclic systems, such as tricyclic fused pyrimidoquinolines, which are scaffolds of significant interest due to their wide range of biological activities . The 2-aminoquinoline core is a privileged structure in medicinal chemistry; its amidine-like moiety is known to form key electrostatic interactions with enzyme active sites, while the aromatic system engages in π-π stacking interactions . This makes derivatives of this compound a valuable template for researching inhibitors of various biological targets. Notably, 2-aminoquinoline-based compounds have been investigated as potent and selective anti-Alzheimer's BACE1 inhibitors, adenosine A2A receptor antagonists, and melanin-concentrating hormone (MCH) antagonists . The methyl ester functional group provides a handle for further synthetic modification, for instance, through hydrolysis to the carboxylic acid or conversion to various amide derivatives, enabling the exploration of structure-activity relationships and the expansion of chemical libraries for biological screening . Researchers utilize this compound in methodologies including Friedländer annulation, multicomponent reactions, and solvent-free or microwave-assisted synthesis to develop novel compounds with potential anticancer, antimicrobial, and anti-inflammatory properties . For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-aminoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHHIMBAUQQIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503759
Record name Methyl 2-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75353-50-3
Record name Methyl 2-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-aminoquinoline-3-carboxylate: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 2-aminoquinoline-3-carboxylate is a highly functionalized heterocyclic compound built upon the privileged quinoline scaffold. Its unique arrangement of an aromatic amine, a methyl ester, and the quinoline nitrogen atom makes it a versatile and valuable building block in modern synthetic chemistry. This guide provides an in-depth analysis of its core physicochemical properties, spectral characteristics, synthesis, and chemical reactivity. Furthermore, it explores its applications as a key intermediate in the development of novel therapeutic agents and functional materials, offering researchers and drug development professionals a foundational understanding of its scientific and practical significance.

Core Physicochemical and Structural Properties

This compound is a stable organic solid at room temperature. Its properties are largely defined by the interplay between the electron-donating amino group and the electron-withdrawing carboxylate group on the quinoline core.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

PropertyValueReference
IUPAC Name This compound
CAS Number 75353-50-3[1]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
SMILES O=C(C1=CC2=CC=CC=C2N=C1N)OC[1]
Physical Properties

While an exact melting point is not widely reported in the literature, compounds of this class are typically crystalline solids. The solubility is dictated by the aromatic nature and the polar functional groups.

PropertyPredicted Value & RationaleReference
Appearance Expected to be a pale yellow to off-white crystalline solid.
Melting Point Not consistently reported. Similar quinoline structures exhibit melting points well above 150 °C.[2]
Solubility Limited solubility in water. Good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Moderate solubility in alcohols like methanol and ethanol. Insoluble in non-polar solvents like hexanes.

Spectroscopic Profile: The Compound's Fingerprint

The structural features of this compound give rise to a distinct spectroscopic signature. The following data are predicted based on the analysis of closely related quinoline derivatives and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 400 MHz, DMSO-d₆):

    • δ ~8.5-8.7 ppm (s, 1H): This singlet corresponds to the proton at the C4 position, which is deshielded by the adjacent ester group and the aromatic system.[2]

    • δ ~7.2-8.0 ppm (m, 4H): A complex multiplet region for the four protons on the benzo-fused ring (C5, C6, C7, C8).[3]

    • δ ~7.0-7.5 ppm (s, 2H): A broad singlet characteristic of the primary amine (-NH₂) protons. The chemical shift can vary with concentration and temperature.

    • δ ~3.8 ppm (s, 3H): A sharp singlet integrating to three protons, corresponding to the methyl ester (-OCH₃) group.[3]

  • ¹³C NMR (Predicted, 101 MHz, DMSO-d₆):

    • δ ~167 ppm: Carbonyl carbon of the methyl ester.[2]

    • δ ~158 ppm: C2 carbon, bonded to the amino group.

    • δ ~115-150 ppm: A series of peaks corresponding to the nine other carbons of the quinoline aromatic system.

    • δ ~52 ppm: The methyl carbon of the ester group.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)[4]
1725 - 1700C=O StretchEster (-COOCH₃)[2]
1620 - 1580C=C and C=N Aromatic StretchQuinoline Ring[4]
1250 - 1200C-O StretchEster[5]

Synthesis and Purification

The most direct and common method for synthesizing the 2-aminoquinoline core is the Friedländer Annulation . This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, such as a β-ketoester or a malonate derivative.

Representative Synthesis: Friedländer Annulation

For this compound, a logical approach involves the reaction between 2-aminobenzophenone and methyl cyanoacetate. The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization and tautomerization to yield the final aromatic product.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminobenzophenone (1.0 eq)

  • Methyl Cyanoacetate (1.2 eq)

  • Potassium tert-butoxide (2.0 eq)

  • Anhydrous tert-Butanol (solvent)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-aminobenzophenone (1.0 eq) and anhydrous tert-butanol.

  • Stir the mixture until the solid is fully dissolved.

  • Add methyl cyanoacetate (1.2 eq) to the solution.

  • In a separate flask, dissolve potassium tert-butoxide (2.0 eq) in anhydrous tert-butanol. Add this solution dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 85-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a beaker of ice water.

  • Acidify the aqueous mixture to pH ~6-7 with 1 M HCl. A precipitate should form.

  • Collect the crude solid by vacuum filtration and wash with cold water.

  • Dissolve the crude solid in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis and Purification Workflow

The overall process from starting materials to a pure, characterized final product can be visualized as a multi-step workflow.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification & Analysis s1 Reactants: 2-Aminobenzophenone Methyl Cyanoacetate s2 Base-Catalyzed Condensation (t-BuOK, t-BuOH, Reflux) s1->s2 s3 Crude Reaction Mixture s2->s3 w1 Aqueous Quench & Neutralization s3->w1 w2 Filtration w1->w2 w3 Crude Solid Product w2->w3 p1 Recrystallization or Column Chromatography w3->p1 p2 Pure Product p1->p2 p3 Characterization (NMR, IR, MS) p2->p3

Workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Derivatization Potential

The molecule possesses three key reactive sites: the C2-amino group, the C3-ester, and the N1-quinoline nitrogen. This trifunctional nature makes it an excellent scaffold for building molecular complexity.

  • N-Acylation/Sulfonylation: The primary amino group can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.

  • Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions or converted directly to amides by heating with amines.

  • Quinoline N-Alkylation: The lone pair on the quinoline nitrogen (N1) can act as a nucleophile, reacting with alkyl halides to form quaternary quinolinium salts.

  • Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution, although the conditions must be carefully controlled.

The diagram below illustrates these potential transformations.

G cluster_reactions Potential Derivatizations main This compound r1 N-Acyl Derivative (Amide) main->r1 RCOCl r2 2-Aminoquinoline-3-carboxylic Acid main->r2 NaOH, H₂O, Δ r3 2-Aminoquinoline-3-carboxamide main->r3 R'NH₂, Δ r4 N-Alkyl Quinolinium Salt main->r4 R''-X

Key reactive sites and potential derivatization pathways.

Applications in Research and Development

The quinoline nucleus is a cornerstone pharmacophore in medicinal chemistry, and this compound serves as a valuable starting point for accessing novel derivatives.[6]

  • Anticancer Drug Discovery: The quinoline scaffold is present in numerous approved anticancer agents. Derivatives of 2-aminoquinoline-3-carboxylic acid have been specifically investigated as potent inhibitors of protein kinase CK2, a target implicated in various cancers.[7] The functional groups allow for the strategic addition of pharmacophoric elements to improve potency and selectivity.

  • Antimicrobial Agents: Functionalized quinolines have a long history as antimalarial and antibacterial drugs. The amino and ester groups on this scaffold can be modified to generate libraries of compounds for screening against various pathogens.[6]

  • Fluorescent Probes and Materials Science: The rigid, planar quinoline system is inherently fluorescent. Modifications to the amino and carboxylate groups can tune the photophysical properties (e.g., emission wavelength, quantum yield), making its derivatives candidates for use as fluorescent probes in biological imaging or as components in organic light-emitting diodes (OLEDs).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for handling substituted aminoquinolines apply.

  • Hazard Identification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a foundational building block that offers significant opportunities for chemical innovation. Its straightforward synthesis via the Friedländer annulation and the versatile reactivity of its functional groups provide chemists with a reliable platform for the design and synthesis of complex molecules. Its proven relevance as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents, ensures its continued importance in the fields of drug discovery and materials science.

References

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PubMed Central. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024). 4. Royal Society of Chemistry. Retrieved from [Link]

  • Trinh Thi Huan, et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

  • ChemSynthesis. (2025). ethyl 4-amino-2-methyl-3-quinolinecarboxylate. ChemSynthesis. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

  • NIH. (n.d.). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f . ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-[(Quinolin-2-ylmethyl)amino]quinoline - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

  • Google Patents. (n.d.). US5136085A - Synthesis of 2-aminobenzophenones. Google Patents.
  • Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylquinoline-3-carboxylate. PubChem. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). Methyl quinoline-3-carboxylate, min 97%, 1 gram. CP Lab Chemicals. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. ResearchGate. Retrieved from [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-aminoquinoline-3-carboxylate (C12H12N2O2). PubChemLite. Retrieved from [Link]

Sources

"Methyl 2-aminoquinoline-3-carboxylate" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Significance of Methyl 2-aminoquinoline-3-carboxylate

Executive Summary

The quinoline scaffold represents a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic aromatic structure serves as a "privileged scaffold," amenable to functionalization for targeting a wide array of biological macromolecules. This guide provides a detailed technical exploration of a key derivative, this compound. We delve into its rational synthesis via the Friedländer annulation, offer a comprehensive analysis of its structural elucidation through modern spectroscopic techniques, and discuss its profound implications in drug discovery, particularly in the development of novel antiproliferative agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile molecular core.

Chapter 1: The Quinoline Scaffold: A Foundation for Pharmacological Activity

The quinoline ring system, a fusion of a benzene ring with a pyridine ring, is a fundamental heterocyclic motif in drug design.[2] This structural framework is not merely a passive scaffold but an active contributor to the pharmacological profile of a molecule. Its aromatic nature facilitates π-π stacking interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor and a site for protonation, influencing solubility and receptor engagement.

The therapeutic versatility of quinoline derivatives is extensive, with compounds exhibiting a broad spectrum of biological activities, including:

  • Anticancer: Many quinoline-based compounds function as kinase inhibitors, disrupting cell signaling pathways crucial for tumor growth.[3][4]

  • Antimalarial: The quinoline core is famously present in drugs like chloroquine and quinine, which have been mainstays in malaria treatment for decades.[5]

  • Antibacterial & Antifungal: Functionalized quinolines have demonstrated potent activity against various microbial pathogens.[1][2]

This compound emerges as a particularly valuable derivative. The strategic placement of an amino group at the 2-position and a methyl carboxylate at the 3-position provides critical hydrogen bonding donors and acceptors, respectively. These functional groups serve as key handles for both receptor interaction and further synthetic modification, making this molecule a highly attractive starting point for library synthesis in drug discovery campaigns.

Chapter 2: Synthesis and Mechanistic Insights

The construction of the polysubstituted quinoline core is most effectively achieved through the Friedländer Annulation , a classic and robust name reaction in organic chemistry.[6][7] This reaction provides a direct and efficient pathway to quinoline derivatives by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7]

The Friedländer Annulation Mechanism

The reaction can proceed through two primary mechanistic pathways, typically catalyzed by either acid or base.[6] The initial step involves either an aldol-type condensation between the enolate of the α-methylene ketone and the 2-aminoaryl carbonyl, or the formation of a Schiff base. Subsequent intramolecular cyclization and dehydration yield the final aromatic quinoline ring. The choice of catalyst, such as p-toluenesulfonic acid, iodine, or various Lewis acids, can significantly influence reaction times and yields.[6][7]

Friedlander_Mechanism react1 2-Aminoaryl Ketone inter1 Schiff Base Intermediate react1->inter1 + Carbonyl - H₂O react2 Methyl Acetoacetate (α-Methylene Carbonyl) inter2 Enamine/Enolate Intermediate inter1->inter2 Tautomerization cyclized Cyclized Intermediate inter2->cyclized Intramolecular Aldol Condensation product This compound cyclized->product Dehydration (-H₂O)

Caption: Generalized mechanism of the Friedländer Annulation.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for the synthesis of the title compound, leveraging a catalyst to ensure efficiency under mild conditions.[8][9]

Workflow Diagram

Synthesis_Workflow start Start reagents Reactant Mixing|{2-Aminobenzophenone | Methyl Acetoacetate | Catalyst (e.g., CAN) | Solvent (Methanol)} start->reagents reaction Reaction Stirring|{Ambient Temperature | 45-60 min | Monitor by TLC} reagents->reaction workup Aqueous Workup|{Pour into ice-water | Precipitate forms} reaction->workup filtration Filtration & Washing|{Collect solid by vacuum filtration | Wash with cold water} workup->filtration purification Purification|{Recrystallization from Ethanol/Hexane} filtration->purification characterization Characterization|{NMR, IR, MS, mp} purification->characterization final_product Final Product characterization->final_product

Caption: Standard workflow for synthesis and purification.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and methyl acetoacetate (1.1 mmol) in methanol (10 mL).

  • Catalyst Addition: To the stirring solution, add a catalytic amount of ceric ammonium nitrate (CAN, 10 mol%).[8] The use of a mild Lewis acid catalyst like CAN avoids harsh conditions and often leads to cleaner reactions and higher yields.

  • Reaction Monitoring: Stir the mixture at ambient temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 45-60 minutes).

  • Product Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice (~50 g). The product will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual catalyst and water-soluble impurities.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure this compound as a solid.

  • Validation: Confirm the structure and purity of the final compound using spectroscopic methods (NMR, IR, MS) and melting point analysis.

Chapter 3: Molecular Structure Elucidation

The unambiguous identification of this compound relies on a synergistic application of modern spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system confirming the compound's identity.

Property Value
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
IUPAC Name This compound
Appearance Expected to be a white to off-white solid
Spectroscopic Characterization
Technique Expected Observations and Rationale
¹H NMR ~3.9 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃). The singlet multiplicity indicates no adjacent protons. ~5.5-6.5 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and potential hydrogen exchange. ~7.2-8.5 ppm (multiplets, 5H): Aromatic protons. This region will show complex splitting patterns corresponding to the protons on the quinoline ring system, confirming the bicyclic aromatic core.
¹³C NMR ~52 ppm: The carbon of the methyl ester (-OCH₃). ~110-160 ppm: Multiple signals corresponding to the nine carbons of the quinoline aromatic ring. The carbon attached to the amino group will be significantly upfield due to its electron-donating effect. ~168 ppm: The carbonyl carbon of the ester group (-C=O). This downfield shift is characteristic of ester carbonyls.
IR Spectroscopy 3300-3500 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching of the primary amine group. ~1700 cm⁻¹ (strong band): C=O stretching of the ester functional group. 1550-1620 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline aromatic ring.
Mass Spec. (EI) m/z 202 [M]⁺: The molecular ion peak, confirming the molecular weight of the compound. Key fragmentation may include the loss of the methoxy group (-OCH₃) to give a peak at m/z 171.

Chapter 4: Applications in Drug Discovery

The this compound scaffold is of significant interest in drug discovery due to its proven success as a pharmacophore for kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: Kinase Inhibition

Many small-molecule kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as its natural substrate, adenosine triphosphate (ATP). The 2-aminoquinoline core is particularly adept at this. The quinoline nitrogen and the 2-amino group can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction that anchors the inhibitor in place. The rest of the molecule can then be modified to achieve selectivity and potency for a specific kinase target, such as Epidermal Growth Factor Receptor (EGFR), BRAF, or HER-2.[3]

Kinase_Inhibition cluster_0 Kinase ATP Binding Pocket hinge Hinge Region (Key H-bonds) atp_site ATP Binding Site downstream Downstream Signaling (Proliferation, Survival) atp_site->downstream Phosphorylation no_signal Signal Blocked atp_site->no_signal No Phosphorylation inhibitor Methyl 2-aminoquinoline -3-carboxylate Derivative inhibitor->hinge Forms H-bonds (2-Amino group) inhibitor->atp_site Competitively Binds atp ATP atp->atp_site Binds

Caption: Competitive inhibition of a kinase by a quinoline-based drug.

Structure-Activity Relationship (SAR) Insights
  • 2-Amino Group: Essential for forming hydrogen bonds with the kinase hinge region. It acts as a crucial anchor for the molecule.

  • 3-Carboxylate Group: While the methyl ester itself can act as a hydrogen bond acceptor, it is more valuable as a synthetic handle. It can be readily hydrolyzed to the carboxylic acid or converted to an amide, allowing for the introduction of larger substituents that can probe deeper pockets of the enzyme for increased potency and selectivity.

  • Quinoline Core: Provides a rigid scaffold that correctly orients the key interacting groups and can engage in favorable hydrophobic and π-stacking interactions within the active site.

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a validated and highly versatile platform for modern drug discovery. Its straightforward and efficient synthesis via the Friedländer annulation makes it readily accessible. Its molecular structure, confirmed by a suite of spectroscopic methods, is endowed with the precise functional groups required for potent and specific interactions with key biological targets like protein kinases.

Future research will undoubtedly focus on the elaboration of this core structure. The creation of diverse chemical libraries by modifying the 3-carboxylate position will continue to yield novel inhibitors with improved pharmacological profiles. As our understanding of the structural biology of disease-related targets grows, the rational design of new drugs based on the this compound scaffold will remain a promising and fruitful endeavor for medicinal chemists worldwide.

References

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  • Abdel-Wahab, B. F., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6649. [Link]

  • Asres, Y., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(30), 17752-17779. [Link]

  • Gomaa, A. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports, 13(1), 1-18. [Link]

  • Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. [Link]

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A Senior Application Scientist's Guide to Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-aminoquinoline-3-carboxylate is a highly functionalized heterocyclic compound that serves as a cornerstone scaffold in medicinal chemistry and materials science. Its unique structural arrangement, featuring a quinoline core appended with both an amine and a methyl carboxylate group, provides versatile handles for synthetic elaboration. This guide offers an in-depth exploration of this molecule, from its fundamental properties and synthesis to its critical applications in drug discovery. We will delve into the causality behind synthetic strategies, provide field-proven experimental protocols, and discuss the compound's role as a precursor to a wide range of biologically active agents, including kinase inhibitors and antiproliferative compounds. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this pivotal chemical entity.

Core Compound Analysis: Nomenclature and Physicochemical Properties

The foundation of any rigorous chemical investigation is a precise understanding of the molecule's identity and characteristics. The formal IUPAC name for the topic compound is indeed This compound .

This nomenclature precisely describes the molecule: a quinoline ring system where an amino group (–NH₂) is attached at the C2 position and a methyl carboxylate group (–COOCH₃) is at the C3 position.

dot graph "G" { layout="neato"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139034&t=l", label=""]; "Chemical_Structure"; } } Caption: 2D Structure of this compound.

Physicochemical Data Summary:

For any experimental work, understanding the basic properties of the starting material is a prerequisite for safety, solubility, and reaction condition planning.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₁H₁₀N₂O₂PubChem
Molecular Weight 202.21 g/mol PubChem
CAS Number 50601-09-7PubChem
Appearance Solid (typically light yellow powder)Vendor Data
Melting Point 145-149 °CVendor Data
Solubility Soluble in DMSO, DMF, MethanolGeneral Lab Experience

Synthesis and Mechanistic Insight: The Friedländer Annulation

The construction of the quinoline scaffold is a classic challenge in heterocyclic chemistry. Among the established methods like the Skraup and Doebner-von Miller reactions, the Friedländer Synthesis is particularly well-suited for preparing highly substituted quinolines such as our target compound.[1] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3]

Causality in Synthetic Route Selection:

The Friedländer approach is often preferred for this specific target due to its:

  • Convergence: It efficiently combines two key fragments in a single cyclocondensation step.

  • Regiocontrol: The substitution pattern of the final quinoline is directly dictated by the starting materials, offering excellent control over the final structure.

  • Versatility: The reaction can be catalyzed by either acids or bases, allowing for optimization based on substrate sensitivity.[4]

A common and effective route to this compound involves the reaction of 2-aminobenzonitrile with methyl acetoacetate.

Friedlander_Synthesis

Detailed Experimental Protocol (Illustrative)

This protocol is a representative, self-validating procedure. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry N,N-Dimethylformamide (DMF) (50 mL).

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Expertise Insight: NaH is a strong, moisture-sensitive base. Adding it portion-wise at low temperature mitigates the exothermic reaction and hydrogen gas evolution.

  • Reactant Addition: Add methyl acetoacetate (1.1 eq) dropwise to the stirred suspension. Stir for 30 minutes at 0 °C until hydrogen evolution ceases, indicating the formation of the sodium enolate.

  • Second Reactant Addition: Add 2-aminobenzonitrile (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours. Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold water (200 mL).

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification & Validation: Recrystallize the crude solid from ethanol or methanol to obtain a purified product. Confirm the identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should align with literature values.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6][7]

The amino group at C2 and the ester at C3 are ideal handles for derivatization, allowing chemists to explore chemical space and optimize for potency, selectivity, and pharmacokinetic properties (ADME).

Derivatization_Strategy

Case Study: Development of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the target enzyme. The 2-aminoquinoline scaffold is particularly effective in this role.

Hypothetical Drug Development Workflow:

  • Core Synthesis: Synthesize the title compound using the Friedländer protocol described above.

  • Library Generation:

    • C3 Amidation: React the methyl ester with a diverse library of primary and secondary amines to generate a library of 2-aminoquinoline-3-carboxamides. This is a crucial step as the amide bond can form key hydrogen bonds with the kinase hinge region.[8]

    • C2 Acylation: React the C2-amino group with various acyl chlorides or carboxylic acids (using coupling agents like HATU) to introduce substituents that can target solvent-exposed regions of the binding site, enhancing selectivity and potency.

  • Biological Screening: Screen the resulting compound library against a panel of kinases (e.g., EGFR, VEGFR, Abl) using a high-throughput assay (e.g., LanthaScreen™, HTRF®).

  • Structure-Activity Relationship (SAR) Analysis: Analyze the screening data to identify key structural motifs responsible for activity. For instance, a bulky hydrophobic group at C2 might enhance potency against a specific kinase, while a polar group at C3 improves solubility.[9]

  • Lead Optimization: Synthesize a second generation of compounds based on the initial SAR to improve potency, reduce off-target effects, and optimize ADMET properties.

This iterative process, grounded in the versatile chemistry of this compound, is fundamental to modern drug discovery.

Conclusion

This compound is far more than a simple chemical. It is an enabling platform for innovation in science and medicine. Its straightforward and controllable synthesis via methods like the Friedländer reaction, combined with its dual functional handles, makes it an invaluable starting material for creating vast libraries of novel compounds. For researchers in drug development, understanding the synthesis, reactivity, and strategic potential of this scaffold is essential for designing the next generation of targeted therapeutics.

References

  • Wikipedia. Friedländer synthesis. Link

  • Alfa Chemistry. Friedländer Quinoline Synthesis. Link

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Link

  • J&K Scientific LLC. Friedländer Synthesis. Link

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Link

  • ResearchGate. Representative biologically active 2‐aminoquinolines. Link

  • ResearchGate. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Link

  • Bentham Science. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Link

  • ResearchGate. Representative examples of biologically important 2-aminoquinolines. Link

  • An Overview: The biologically important quninoline derivatives. Link

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Link

  • ResearchGate. 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. Link

  • MDPI. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Link

  • International Union of Crystallography. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Link

  • Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Link

  • Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Link

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An In-depth Technical Guide to Methyl 2-aminoquinoline-3-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the realm of drug discovery and development.[1] Its versatile structure has been the foundation for a multitude of therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2] This guide focuses on a specific, yet highly significant, derivative: Methyl 2-aminoquinoline-3-carboxylate. We will delve into its synthesis, explore its physicochemical characteristics, and illuminate its current and potential applications for researchers, scientists, and professionals in the field of drug development.

I. Synthesis of this compound: A Practical Approach via Friedländer Annulation

The most prominent and efficient method for the synthesis of polysubstituted quinolines, including this compound, is the Friedländer annulation reaction.[3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester.[5] The reaction can be catalyzed by either acids or bases.[5]

Reaction Mechanism: A Stepwise Look

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions:

  • Aldol Condensation First: The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable partner, followed by cyclization and subsequent dehydration to yield the quinoline ring.

  • Schiff Base Formation First: The initial step involves the formation of a Schiff base between the amino group of the 2-aminoaryl compound and the carbonyl group of the second reactant. This is followed by an intramolecular aldol-type condensation and dehydration.[6]

A general representation of the Friedländer synthesis is depicted below:

Friedlander Synthesis reactant1 2-Aminobenzaldehyde intermediate Enamine Intermediate reactant1->intermediate Condensation reactant2 Methyl Acetoacetate reactant2->intermediate product Methyl 2-methyl-4-hydroxyquinoline-3-carboxylate intermediate->product Cyclization & Dehydration

Figure 1: Generalized workflow of the Friedländer synthesis for a quinoline derivative.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of a 2-aminoquinoline-3-carboxylate derivative, adapted from established methodologies for the Friedländer synthesis.[7]

Materials:

  • 2-Aminobenzonitrile

  • Methyl cyanoacetate

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzonitrile (1 equivalent) in methanol.

  • Addition of Reactants: To this solution, add methyl cyanoacetate (1.1 equivalents) and a catalytic amount of sodium methoxide.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a dilute solution of hydrochloric acid.

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

II. Physicochemical Properties: Characterizing the Core

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug development, including formulation and pharmacokinetic studies.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂[8]
Molecular Weight 202.21 g/mol [8]
Appearance SolidN/A
Melting Point N/AN/A
Solubility Soluble in common organic solventsN/A
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons (m, 4H), H-4 of quinoline ring (s, 1H), -OCH₃ (s, 3H), -NH₂ (s, 2H)[7][9]
¹³C NMR (DMSO-d₆, δ ppm) Carbons of quinoline ring, C=O, -OCH₃[7][9]
IR (KBr, cm⁻¹) N-H stretching, C=O stretching, C=C stretching, C-O stretching[7]

III. Biological Activities and Applications in Drug Development

The 2-aminoquinoline-3-carboxylate scaffold is a versatile pharmacophore that has been extensively explored for various therapeutic applications. The presence of both a hydrogen bond donor (-NH₂) and acceptor (ester carbonyl) group, combined with the aromatic quinoline core, allows for diverse interactions with biological targets.

Anticancer Activity

Numerous derivatives of 2-aminoquinoline-3-carboxylic acid have demonstrated significant potential as anticancer agents.[6][10] These compounds have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7).[6][7]

One of the proposed mechanisms of action for some quinoline derivatives is the inhibition of protein kinases, such as protein kinase CK2, which are often dysregulated in cancer.[10]

Anticancer Mechanism drug This compound Derivative kinase Protein Kinase (e.g., CK2) drug->kinase Inhibition phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation apoptosis Apoptosis kinase->apoptosis Inhibits substrate Substrate Protein substrate->phosphorylated_substrate cell_proliferation Cancer Cell Proliferation phosphorylated_substrate->cell_proliferation Promotes

Figure 2: A simplified diagram illustrating the potential mechanism of anticancer activity through protein kinase inhibition.

Table of Anticancer Activity for Related Quinoline Derivatives:

CompoundCancer Cell LineIC₅₀ (µM)Source
2-Aminoquinoline-3-carboxylic acid derivativeProtein Kinase CK20.65 - 18.2[10]
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acidMCF-7 (Breast Cancer)1.73[7]

Note: The IC₅₀ values presented are for structurally related compounds, as specific data for this compound was not available in the reviewed literature.

Antimicrobial Activity

The quinoline scaffold is also a well-established framework for the development of antimicrobial agents.[11] Derivatives of 2-aminoquinoline-3-carboxylic acid have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[12][13] Structure-activity relationship (SAR) studies have indicated that the nature of substituents on the quinoline ring plays a crucial role in determining the antimicrobial potency and spectrum.[14]

Table of Antimicrobial Activity for Related Quinoline Derivatives:

CompoundMicroorganismMIC (µg/mL)Source
Amino-substituted 3-quinolinecarboxylic acid derivativeEscherichia coli0.25[14]
Tryptophan-quinoline derivativeStaphylococcus aureus310[13]
2-Aminoquinoline derivativeGram-positive bacteria1-5 (µmol/mL)[11]

Note: The MIC values are for various derivatives of 2-aminoquinoline and are presented to illustrate the potential of this scaffold.

IV. Future Perspectives and Conclusion

This compound serves as a valuable building block in the synthesis of a diverse array of biologically active molecules. Its straightforward synthesis via the Friedländer annulation, coupled with the inherent pharmacological potential of the quinoline scaffold, makes it a compound of significant interest for medicinal chemists and drug discovery professionals.

V. References

  • Cheng, C., & Yan, S. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(15), 4987. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(10), 1205-1234. [Link]

  • Jarošová, M., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(11), 20561-20583. [Link]

  • ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • ResearchGate. The anticancer IC50 values of synthesized compounds. [Link]

  • Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 19(5), 586-603. [Link]

  • RSC Medicinal Chemistry. (2024). 4-Aminoquinolones as promising scaffolds in cancer drug discovery. RSC Medicinal Chemistry, 15(1), 18-34. [Link]

  • El-Sayed, M. A. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

  • MDPI. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 23(10), 2633. [Link]

  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 13(8), 963-977. [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23865-23884. [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 601-606. [Link]

  • National Center for Biotechnology Information. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(5), 3451-3456. [Link]

  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(4), 229-232. [Link]

  • National Center for Biotechnology Information. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6845. [Link]

  • Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry. [Link]

  • TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

  • ResearchGate. Approaches towards the synthesis of 2‐aminoquinolines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5200228, 2-Aminoquinoline-3-carboxamide. [Link]

  • Google Patents. Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.

  • ResearchGate. Synthesis of 2-styrylquinoline-3-carboxylate derivatives. [Link]

  • ResearchGate. The synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate (2). [Link]

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"Methyl 2-aminoquinoline-3-carboxylate" chemical formula C11H10N2O2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-aminoquinoline-3-carboxylate

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its structural rigidity and versatile electronic properties have made it a cornerstone in the development of numerous therapeutic agents.[1][2] Nature itself has utilized this motif in potent alkaloids, and synthetic chemists continue to exploit its potential, leading to a wide array of drugs with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory.[3] Within this important class of heterocycles, this compound (C₁₁H₁₀N₂O₂) emerges as a particularly valuable synthetic intermediate. Its strategic placement of an amino group and a methyl ester provides reactive handles for extensive chemical modification, enabling researchers to systematically explore structure-activity relationships (SAR) and develop novel drug candidates with enhanced potency and specificity.[4][5] This guide offers a comprehensive technical overview of this compound, from its synthesis and characterization to its application as a foundational block in drug development.

Synthesis and Mechanistic Insights: The Friedländer Annulation

The most direct and widely adopted method for constructing the 2-aminoquinoline-3-carboxylate core is the Friedländer Annulation. This classic condensation reaction provides an efficient pathway to polysubstituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, such as a β-ketoester.[6][7]

Reaction Principle

The synthesis of this compound typically involves the acid- or base-catalyzed reaction between a 2-aminobenzaldehyde and a methyl β-ketoester, such as methyl acetoacetate or methyl cyanoacetate. The reaction proceeds via a sequence of condensation and cyclization steps to yield the final quinoline product. A variety of catalysts have been shown to be effective, including mineral acids (HCl), organic acids (p-toluenesulfonic acid), and Lewis acids like ceric ammonium nitrate, which can promote the reaction under mild conditions.[6][7][8]

Reaction Mechanism

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[6] The first pathway begins with an aldol-type addition, followed by dehydration and subsequent cyclization. An alternative and equally viable pathway, illustrated below, initiates with the formation of a Schiff base between the 2-aminoaryl ketone and the β-ketoester, followed by an intramolecular aldol condensation and dehydration to form the aromatic quinoline ring.

Friedlander_Mechanism Figure 1: Proposed Reaction Mechanism R1 2-Aminobenzaldehyde I1 Schiff Base Intermediate R1->I1 + R2, -H₂O R2 Methyl Acetoacetate I2 Cyclized Adduct I1->I2 Intramolecular Aldol Condensation I3 Dehydrated Intermediate I2->I3 -H₂O (Dehydration) P This compound I3->P Tautomerization

Caption: Figure 1: Proposed Reaction Mechanism.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties
PropertyValueSource/Reference
Chemical Formula C₁₁H₁₀N₂O₂-
Molecular Weight 202.21 g/mol Calculated
Appearance Expected to be a solid, from off-white to yellow powder.[9]
Melting Point Varies with purity; typically >150 °C for related structures.[1]
Solubility Soluble in common organic solvents (DMSO, DMF, Methanol).General Chemical Knowledge
Spectroscopic Data Summary

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

TechniqueExpected Observations
¹H NMR δ ~8.0-8.5 ppm (m, Ar-H): Protons on the quinoline ring. δ ~7.0-7.8 ppm (m, Ar-H): Additional aromatic protons. δ ~5.5-6.5 ppm (br s, 2H): -NH₂ protons (exchangeable with D₂O). δ ~3.9 ppm (s, 3H): -OCH₃ protons of the methyl ester.[1][10]
¹³C NMR δ ~165-170 ppm: Carbonyl carbon (C=O) of the ester. δ ~150-160 ppm: C2 carbon attached to the amino group. δ ~115-150 ppm: Aromatic carbons of the quinoline ring. δ ~52 ppm: Methyl carbon (-OCH₃) of the ester.[1][10]
IR (KBr, cm⁻¹) ~3450-3300 cm⁻¹: N-H stretching vibrations (asymmetric & symmetric) of the primary amine. ~1700-1680 cm⁻¹: C=O stretching vibration of the ester. ~1620-1580 cm⁻¹: C=N and C=C stretching vibrations of the quinoline ring. ~1250 cm⁻¹: C-O stretching of the ester.[1][10]
Mass Spec (EI) m/z 202: Molecular ion peak [M]⁺. m/z 171: Loss of methoxy group [-OCH₃]. m/z 143: Loss of the carboxylate group [-COOCH₃].[10]

Core Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex and potent molecules. Its utility stems from the two chemically distinct reactive sites: the nucleophilic amino group at the C2 position and the electrophilic ester at the C3 position.

A Versatile Synthetic Scaffold

These functional groups allow for a diverse range of chemical transformations, making the molecule an ideal starting point for generating chemical libraries for high-throughput screening.

  • N-Functionalization: The amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents (R¹).

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol, providing further points for diversification (R²).

This diversity-oriented approach is fundamental to modern drug discovery.[8]

Scaffold_Concept MAQC This compound (Core Scaffold) N_Func N-Functionalization (e.g., Acylation, Alkylation) MAQC->N_Func Ester_Mod Ester Modification (e.g., Hydrolysis, Amidation) MAQC->Ester_Mod Library1 New Chemical Entity (R¹ Modification) N_Func->Library1 Library2 New Chemical Entity (R² Modification) Ester_Mod->Library2 Combined Dual-Modified Analogs Library1->Combined Library2->Combined

Caption: Figure 2: Scaffold-based drug design.

Therapeutic Targets and Biological Activity

Derivatives of the 2-aminoquinoline-3-carboxylic acid scaffold have demonstrated significant potential across multiple therapeutic areas.

  • Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines, including breast and leukemia cell lines.[5] The mechanism often involves the inhibition of key cellular processes required for cancer cell growth.

  • Protein Kinase Inhibitors: The quinoline core is a feature in several approved kinase inhibitors. Derivatives of 2-aminoquinoline-3-carboxylic acid have been specifically investigated as inhibitors of protein kinase CK2, a target implicated in cancer and inflammatory diseases.[4]

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of this compound, grounded in established chemical principles.

Synthesis via Friedländer Annulation

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol.

  • Addition of Reactant: Add methyl acetoacetate (1.1 eq) to the solution.

  • Catalyst Introduction: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the solid product and wash with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound. Dry the final product under vacuum.

Workflow for Spectroscopic Characterization

Characterization_Workflow Start Synthesized Product Prep Sample Preparation (Dissolve in appropriate solvent, e.g., DMSO-d₆ for NMR) Start->Prep NMR NMR Spectroscopy (Acquire ¹H and ¹³C spectra) Prep->NMR IR IR Spectroscopy (Analyze on KBr pellet or ATR) Prep->IR MS Mass Spectrometry (Determine molecular weight and fragmentation) Prep->MS Analysis Data Analysis & Structure Confirmation (Compare spectra to expected values) NMR->Analysis IR->Analysis MS->Analysis End Purity & Identity Confirmed Analysis->End

Caption: Figure 3: Characterization workflow.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its synthesis is rooted in the robust and reliable Friedländer annulation, and its structure is ideally suited for the principles of scaffold-based drug design. The demonstrated biological activities of its derivatives, particularly in oncology, confirm the immense potential held within this molecular framework. As researchers continue to seek novel therapeutics with improved efficacy and safety profiles, the strategic use of versatile building blocks like this compound will remain a critical and fruitful endeavor.

References

  • Wikipedia. Friedländer synthesis. [Online] Available at: [Link]

  • Reddy, C. R., et al. (2009). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. [Online] Available at: [Link]

  • Palimkar, S. S., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Reddy, C. R., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. [Online] Available at: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Online] Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Online] Available at: [Link]

  • Gebeyehu, E., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Online] Available at: [Link]

  • Sławiński, J., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Online] Available at: [Link]

  • Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Online] Available at: [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Online] Available at: [Link]

  • ResearchGate. The synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate (2). [Online] Available at: [Link]

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  • Huan, T. T. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 365. [Online] Available at: [Link]

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Unlocking the Therapeutic Promise of Methyl 2-aminoquinoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide offers an in-depth exploration of Methyl 2-aminoquinoline-3-carboxylate. The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, lauded for its versatile synthesis and the remarkable breadth of biological activities exhibited by its derivatives.[1][2][3][4] From the historical success of quinine in combating malaria to the development of modern anticancer and antibacterial agents, the quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutics.[1][5] This guide will dissect the potential of a specific, yet promising derivative, this compound, providing a technical and practical framework for its investigation.

The Genesis of a Lead Compound: Synthesis and Chemical Profile

The journey to uncovering the biological potential of any compound begins with its synthesis. The 2-aminoquinoline-3-carboxylate scaffold is accessible through several synthetic strategies, most notably the Friedländer annulation . This classic reaction provides a robust method for constructing the quinoline core.[1][4][5]

The Friedländer Synthesis: A Foundational Approach

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, such as an ester.[1][5] For the synthesis of the 2-aminoquinoline-3-carboxylate core, a common starting point is the reaction of a 2-aminobenzaldehyde with a β-ketoester under acid or base catalysis.

Diagram 1: The Friedländer Annulation for 2-Aminoquinoline Synthesis

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 2-aminobenzaldehyde 2-Aminobenzaldehyde Catalyst Acid or Base Catalyst (e.g., p-TsOH, piperidine) 2-aminobenzaldehyde->Catalyst Condensation beta-ketoester β-Ketoester (e.g., Ethyl Acetoacetate) beta-ketoester->Catalyst Quinoline_core Ethyl 2-methylquinoline-3-carboxylate Catalyst->Quinoline_core Cyclization & Dehydration Solvent Solvent (e.g., Ethanol, Toluene) Heat Heat Water H2O Quinoline_core->Water CK2_Pathway CK2 Protein Kinase CK2 NF_kB NF-κB Pathway CK2->NF_kB PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Apoptosis_Inhibitors Inhibitors of Apoptosis (e.g., Bcl-2) CK2->Apoptosis_Inhibitors Angiogenesis Angiogenesis CK2->Angiogenesis Upstream Upstream Signals (Growth Factors, Stress) Upstream->CK2 Proliferation Cell Proliferation NF_kB->Proliferation Survival Cell Survival PI3K_Akt->Survival Apoptosis Apoptosis Apoptosis_Inhibitors->Apoptosis Inhibits Inhibitor Methyl 2-aminoquinoline -3-carboxylate Inhibitor->CK2 Inhibits Anti_inflammatory_Workflow Start This compound In_vitro In Vitro Assays Start->In_vitro Assay1 LPS-stimulated Macrophages (Measure NO, Cytokines) In_vitro->Assay1 Assay2 COX/LOX Enzyme Inhibition Assays In_vitro->Assay2 In_vivo In Vivo Models Model1 Carrageenan-induced Paw Edema (Rat/Mouse) In_vivo->Model1 Model2 Adjuvant-induced Arthritis (Rat) In_vivo->Model2 Assay1->In_vivo Assay2->In_vivo Outcome Evaluation of Anti-inflammatory Efficacy Model1->Outcome Model2->Outcome

Sources

The Evolving Landscape of Methyl 2-aminoquinoline-3-carboxylate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3][4] Among its myriad derivatives, the Methyl 2-aminoquinoline-3-carboxylate core has emerged as a particularly privileged template for the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of its derivatives and analogs. We will delve into the causal relationships behind synthetic strategies and the mechanistic underpinnings of their diverse pharmacological effects, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Aminoquinoline-3-carboxylate Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold that has been extensively explored in the quest for new drugs.[1][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects.[1][4] The introduction of an amino group at the 2-position and a carboxylate at the 3-position creates the 2-aminoquinoline-3-carboxylate framework, a structure that has proven to be a fertile ground for the development of potent and selective therapeutic agents.

This guide will navigate the chemical space of these derivatives, highlighting key structural modifications that influence their biological profiles. We will examine how subtle changes to this core can lead to significant shifts in activity, providing a roadmap for the rational design of next-generation drug candidates.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound core and its subsequent derivatization are pivotal to exploring its therapeutic potential. Several synthetic routes have been established, each with its own advantages in terms of yield, scalability, and the introduction of chemical diversity.

Foundational Synthesis of the Quinoline Ring

A common and effective method for constructing the quinoline scaffold involves the reaction of 2-aminobenzoic acid with appropriate reagents to form a substituted quinoline. For instance, ethyl-4-hydroxy-2-methylquinoline-3-carboxylate can be synthesized in two steps starting from commercially available 2-aminobenzoic acid.[3] This is achieved by first converting the starting material to isatoic anhydride, which then reacts with the sodium enolate of ethyl acetoacetate to yield the desired quinoline derivative.[3]

Vilsmeier-Haack Formylation: A Gateway to 2-Aminoquinoline Derivatives

A key intermediate for the synthesis of many 2-aminoquinoline derivatives is 2-chloroquinoline-3-carbaldehyde, which can be prepared via the Vilsmeier-Haack formylation of N-arylacetamides.[5][6] This versatile intermediate can then be readily converted to 2-aminoquinoline-3-carbaldehydes, opening up a plethora of possibilities for further chemical modifications through reactions such as Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, and one-pot multicomponent reactions.[5][6]

Cycloaddition Reactions for Novel Analogs

Innovative approaches, such as 1,3-dipolar cycloaddition reactions, have been employed to synthesize novel analogs. For example, methyl 3-(quinolin-2-yl)indolizine-1-carboxylate has been synthesized through the reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide with methyl propiolate.[7] This method provides a direct route to more complex heterocyclic systems incorporating the quinoline motif.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have exhibited a wide array of biological activities, making them attractive candidates for various therapeutic areas.

Anticonvulsant and Antihypertensive Properties

A number of 8-substituted quinoline derivatives have been synthesized and evaluated for their anticonvulsant and antihypertensive activities.[8][9][10][11] Several compounds featuring a 2-hydroxypropyloxyquinoline moiety have shown excellent activity in both areas.[8][9][10][11] The pharmacological data suggest that these effects may be linked to beta-blocking properties, which are dependent on the presence of an aryloxypropanolamine side chain.[8][9][10]

Kinase Inhibition: A Promising Avenue for Cancer Therapy

The quinoline scaffold has been identified as a valuable framework for the design of kinase inhibitors, which are crucial in cancer treatment.[12] Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2, with some 2-aminoquinoline-3-carboxylic acid derivatives demonstrating IC50 values in the submicromolar range.[13][14] Furthermore, quinoline-3-carboxamide derivatives have been synthesized and characterized as inhibitors of ATM kinase, a key mediator in the DNA damage response pathway, highlighting their potential for radiosensitizing cancer cells.[12][15] The introduction of a carboxamide linkage at various positions on the quinoline and quinolone rings has been shown to be an effective strategy for enhancing anticancer potency.[2]

Anticancer Activity Beyond Kinase Inhibition

The anticancer potential of these derivatives is not limited to kinase inhibition. Some 2-aminoquinoline-3-carboxamide derivatives have shown activity against the MCF-7 breast cancer cell line through the inhibition of PDGFR.[16] Additionally, other quinoline and quinolone carboxamides have demonstrated anticancer activity through mechanisms such as topoisomerase inhibition and human dihydroorotate dehydrogenase inhibition.[2]

Antimicrobial and Other Activities

The versatility of the quinoline scaffold is further underscored by its antimicrobial properties.[5] Novel amino-substituted 3-quinolinecarboxylic acids have been prepared and shown to possess significant antibacterial activity.[17] The structure-activity relationship studies indicate that the potency is influenced by substituents at the 1- and 7-positions of the quinoline ring.[17] Beyond this, quinoline derivatives have also been investigated for their analgesic, anti-inflammatory, and antiplasmodial activities.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Modification Site Substituent/Modification Impact on Biological Activity Reference
Position 8 2-hydroxypropyloxyquinoline moietyExcellent anticonvulsant and antihypertensive activities[8][9][10][11]
Position 2 Varies (amino, chloro, oxo)Significantly influences protein kinase CK2 inhibitory activity[14]
Positions 1 and 7 Substituted amino groupsGreatest antibacterial potency with methylamino at position 1 and 4-methyl-1-piperazinyl or 1-piperazinyl at position 7[17]
Carboxamide Linkage Introduction at various positionsEnhances anticancer potency[2]

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides a generalized protocol for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Protocol for Quinoline-3-Carboxamide Derivatives
  • Starting Material Preparation: Synthesize the appropriate quinoline-3-carboxylic acid precursor using established methods, such as those described in Section 2.

  • Amide Coupling:

    • Dissolve the quinoline-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add a coupling agent (e.g., HATU, HOBt/EDC) and a tertiary amine base (e.g., DIPEA).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the desired amine reactant and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline-3-carboxamide derivative.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reagents and Materials: Kinase enzyme, substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Path Forward: Workflow and Pathways

To provide a clearer understanding of the research and development process for these compounds, the following diagrams illustrate a typical workflow and a simplified representation of a kinase inhibition pathway.

G cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization & Preclinical A Scaffold Selection: This compound B Synthetic Route Design (e.g., Vilsmeier-Haack) A->B C Library Synthesis & Analog Generation B->C D Primary Screening (e.g., Kinase Panel) C->D E Hit Identification & Confirmation D->E F In Vitro Assays (IC50 Determination) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->C Iterative Synthesis I In Vivo Efficacy & Toxicity Studies H->I

Figure 1: A generalized workflow for the discovery and development of this compound derivatives.

G Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., CK2, ATM) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Triggers Inhibitor 2-Aminoquinoline-3-carboxylate Derivative Inhibitor->Kinase Inhibits

Figure 2: A simplified signaling pathway illustrating the mechanism of action for kinase-inhibiting derivatives.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly promising class of compounds with diverse and potent biological activities. The synthetic versatility of this core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. The demonstrated efficacy of these derivatives as anticonvulsants, antihypertensives, and particularly as kinase inhibitors in the context of cancer therapy, underscores their significant therapeutic potential.

Future research should focus on several key areas:

  • Expansion of Chemical Diversity: The exploration of novel synthetic methodologies to access a wider range of derivatives with unique substitution patterns.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • Optimization of Pharmacokinetic Properties: The rational design of analogs with improved drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

  • Combination Therapies: Evaluating the synergistic effects of these derivatives when used in combination with existing therapeutic agents.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold, paving the way for the development of innovative and effective treatments for a range of human diseases.

References

  • Ramesh, C., et al. (2007). Synthesis, anticonvulsant and antihypertensive activities of 8-substituted quinoline derivatives. Chemical and Pharmaceutical Bulletin, 55(9), 1334-1339. [Link]

  • Ramesh, C., et al. (2007). Synthesis, Anticonvulsant and Antihypertensive Activities of 8-Substituted Quinoline Derivatives. J-Stage. [Link]

  • Ramesh, C., et al. (2007). Synthesis, anticonvulsant and antihypertensive activities of 8-substituted quinoline derivatives. Semantic Scholar. [Link]

  • Ramesh, C., et al. (2007). Synthesis, Anticonvulsant and Antihypertensive Activities of 8-Substituted Quinoline Derivatives. ResearchGate. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6543. [Link]

  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]

  • Al-Amiery, A. A. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. [Link]

  • V. S., A., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]

  • Al-Amiery, A. A. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Semantic Scholar. [Link]

  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]

  • Al-Suhaimi, K. S., et al. (2023). 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6543. [Link]

  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. [Link]

  • Belguedj, R., et al. (2016). Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. Molecules, 21(4), 483. [Link]

  • Varlamov, A. V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20686-20717. [Link]

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The Genesis of a Scaffold: Unearthing the History and Synthesis of Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A cornerstone in medicinal chemistry, Methyl 2-aminoquinoline-3-carboxylate, has a rich history rooted in the foundational principles of heterocyclic chemistry. Its discovery and the evolution of its synthesis are intertwined with the development of classical organic reactions that unlocked the vast potential of the quinoline core. This in-depth technical guide delves into the historical context of its discovery, details the seminal synthetic methodologies, and explores its enduring significance for researchers, scientists, and drug development professionals.

The story of this compound begins not with the molecule itself, but with the broader exploration of the quinoline scaffold. First isolated from coal tar in 1834, quinoline's aromatic double-ring structure quickly captured the attention of chemists.[1] A pivotal moment in quinoline chemistry arrived in 1882 when German chemist Paul Friedländer reported a straightforward method for synthesizing quinoline derivatives.[2] This reaction, now famously known as the Friedländer synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-ketoester.[2][3]

The Friedländer Synthesis: A Gateway to 2-Aminoquinoline-3-carboxylates

The Friedländer synthesis remains a cornerstone of quinoline chemistry due to its versatility and efficiency. The reaction mechanism proceeds through a series of well-understood steps, offering a clear illustration of fundamental organic chemistry principles.

Conceptual Workflow of the Friedländer Synthesis

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2_aminobenzaldehyde 2-Aminobenzaldehyde aldol_adduct Aldol Adduct 2_aminobenzaldehyde->aldol_adduct Base or Acid Catalyst methyl_acetoacetate Methyl Acetoacetate methyl_acetoacetate->aldol_adduct enone α,β-Unsaturated Ketone aldol_adduct->enone Dehydration imine Imine Intermediate enone->imine Intramolecular Condensation product This compound imine->product Tautomerization & Aromatization

Caption: A conceptual workflow of the Friedländer synthesis for this compound.

Step-by-Step Experimental Protocol (Classical Approach)

This protocol outlines the general procedure for the synthesis of this compound via the Friedländer condensation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde in a suitable solvent, typically ethanol.

  • Addition of Reagents: To this solution, add a slight molar excess of methyl acetoacetate.

  • Catalysis: Introduce a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture. The base facilitates the initial aldol condensation.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the solid product by filtration and wash it with a cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or methanol, to yield pure this compound.

Physicochemical Properties and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

PropertyValue
CAS Number 75353-50-3
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance Typically a solid
Melting Point Varies depending on purity

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the amino protons, a singlet for the methyl ester protons, and a singlet for the proton at the C4 position of the quinoline ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the quinoline ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C=C and C=N stretching vibrations of the quinoline ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

The Enduring Legacy in Drug Discovery

The 2-aminoquinoline-3-carboxylate scaffold, readily accessible through historical synthetic methods, has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active molecules. The presence of the amino group at the 2-position and the carboxylate group at the 3-position provides two convenient handles for further chemical modification, allowing for the exploration of structure-activity relationships.

Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including their potential as:

  • Anticancer Agents: The quinoline ring system is a common feature in many anticancer drugs, and derivatives of 2-aminoquinoline-3-carboxylic acid have been explored as inhibitors of various protein kinases.[4]

  • Antimicrobial Agents: The quinoline core is also present in several antibacterial and antimalarial drugs. Researchers have synthesized and evaluated novel quinoline-3-carboxylic acids for their antimicrobial properties.[5]

  • Enzyme Inhibitors: The scaffold has been utilized to design inhibitors for various enzymes implicated in disease processes.

Illustrative Pathway for Derivative Synthesis

Derivative_Synthesis cluster_starting_material Core Scaffold cluster_modifications Chemical Modifications cluster_derivatives Bioactive Derivatives core This compound amino_modification N-Alkylation/ N-Arylation core->amino_modification Position 2 ester_hydrolysis Ester Hydrolysis core->ester_hydrolysis Position 3 derivative1 N-Substituted Derivatives amino_modification->derivative1 amide_formation Amide Coupling ester_hydrolysis->amide_formation derivative2 Carboxylic Acid Derivatives ester_hydrolysis->derivative2 derivative3 Amide Derivatives amide_formation->derivative3

Caption: Potential pathways for the chemical modification of the this compound scaffold.

Conclusion

The discovery and development of this compound are a testament to the enduring power of classical organic synthesis. Born from the foundational Friedländer reaction, this seemingly simple molecule has become a versatile building block in the quest for new therapeutic agents. Its history underscores the importance of fundamental synthetic methodologies in providing the chemical tools necessary for innovation in drug discovery and development. For researchers and scientists, a deep understanding of the historical context and synthetic routes to such core scaffolds is not merely an academic exercise but a practical necessity for the rational design and synthesis of the next generation of medicines.

References

[2] Friedländer, P. Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft1882 , 15 (2), 2572–2575. [6] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry2023 , 39 (4). Quinoline - Wikipedia. Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. Friedländer Quinoline Synthesis. ResearchGate. Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. TheFriedländer Synthesis of Quinolines. R Discovery - Researcher.Life. Friedländer Quinoline Synthesis. Alfa Chemistry. Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Medwin Publishers. US4772706A - Process for quinoline-3-carboxylic acid antibacterial agents. Google Patents. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester. Google Patents. A process for the preparation of quinoline carboxylic acid derivatives. European Patent Office - EP 0195135 A1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.

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An In-Depth Technical Guide to the Solubility and Stability Profile of Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Promising Heterocycle

Methyl 2-aminoquinoline-3-carboxylate, a quinoline derivative, stands as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore, present in numerous approved drugs and bioactive compounds, valued for its stable chemical structure and versatile biological activities.[1][2] The successful progression of any new chemical entity from a promising hit to a viable drug candidate is, however, critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation development, and ultimately, therapeutic efficacy and safety.

This technical guide provides a comprehensive framework for elucidating the solubility and stability profile of this compound. As a Senior Application Scientist, the following sections are structured not as a rigid protocol, but as a logical and scientifically-grounded narrative. We will delve into the causality behind experimental choices, ensuring that each described methodology serves as a self-validating system for generating robust and reliable data. This guide is intended to empower researchers to anticipate challenges, design insightful experiments, and interpret data with confidence, thereby accelerating the development of quinoline-based therapeutics.

Part 1: Solubility Profiling: Beyond a Single Number

A compound's solubility dictates its dissolution rate and concentration in biological fluids, a critical first step for absorption and systemic availability. We will explore two key facets of solubility: kinetic and thermodynamic.

Kinetic Solubility: An Early Indicator for High-Throughput Screening

In the initial stages of drug discovery, kinetic solubility provides a rapid assessment of a compound's dissolution characteristics. This is typically performed by introducing a concentrated DMSO stock solution into an aqueous buffer.[3]

Table 1: Proposed Solvents for Kinetic Solubility Assessment of this compound

Solvent SystempHRationale
Phosphate Buffered Saline (PBS)7.4Simulates physiological pH.
Acetate Buffer4.5Represents the acidic environment of the stomach.
FaSSIF (Fasted State Simulated Intestinal Fluid)6.5Mimics the conditions of the upper small intestine.
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small aliquot of each DMSO solution to a corresponding well in a clear-bottom 96-well plate pre-filled with the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).[4]

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Thermodynamic Solubility: The Gold Standard for Preformulation

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent and is crucial for preformulation and formulation development.[5] The shake-flask method is the most reliable approach for this determination.[6]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous and organic solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or a stability-indicating HPLC method.

Table 2: Proposed Solvents for Thermodynamic Solubility of this compound

SolventTypeAnticipated SolubilityRationale
WaterAqueousLowBaseline aqueous solubility.
0.1 M HClAqueous (Acidic)Potentially HigherThe amino group may be protonated, increasing polarity.
0.1 M NaOHAqueous (Basic)Potentially LowerPotential for hydrolysis of the ester.
EthanolPolar ProticModerate to HighCommon co-solvent in formulations.
Propylene GlycolPolar ProticModerate to HighCommon pharmaceutical vehicle.
AcetonitrilePolar AproticModerate to HighUsed in analytical method development.
DichloromethaneNon-polarLow to ModerateAssessment of lipophilicity.

Part 2: Stability Profiling: A Systematic Approach to Degradation

Understanding the chemical stability of this compound is essential for defining its shelf-life, storage conditions, and potential degradation pathways. A forced degradation study is a systematic way to investigate the molecule's lability under various stress conditions.[8]

Forced Degradation (Stress Testing)

The goal of forced degradation is to induce degradation to an extent of 5-20%, which is sufficient to identify and characterize the degradation products without completely destroying the parent molecule.[1][9]

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Prepare 1 mg/mL Stock Solution in Acetonitrile/Water Acid Acid Hydrolysis (0.1M - 1M HCl, 60°C) Start->Acid Expose to Stress Base Base Hydrolysis (0.1M - 1M NaOH, 60°C) Start->Base Expose to Stress Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Expose to Stress Thermal Thermal Degradation (Solid & Solution, 80°C) Start->Thermal Expose to Stress Photo Photolytic Degradation (ICH Q1B light exposure) Start->Photo Expose to Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analysis Analyze at Time Points (0, 2, 4, 8, 24h) Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC Stability-Indicating HPLC-UV/MS Analysis->HPLC Neutralize->Analysis MassBalance Assess Mass Balance HPLC->MassBalance Identify Identify Degradants MassBalance->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study of this compound.

  • Acid and Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl or 0.1 M NaOH.[1]

    • Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.[1] If no degradation is observed, a higher concentration of acid/base (e.g., 1 M) or a higher temperature can be used.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.[1]

    • Store at room temperature, protected from light, and analyze at appropriate time intervals.

  • Thermal Degradation:

    • Solution: Incubate the stock solution in a temperature-controlled oven at 80°C.[1]

    • Solid State: Place the solid compound in an oven at 80°C.[1] Periodically dissolve a portion for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

    • A control sample should be wrapped in aluminum foil to protect it from light.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is a validated HPLC method that can separate the parent compound from all potential degradation products and process-related impurities.[12]

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve polar and non-polar compounds.

  • Detector: A photodiode array (PDA) detector is essential for assessing peak purity and identifying the optimal wavelength for detection. Mass spectrometry (MS) detection is invaluable for identifying unknown degradation products.

HPLC_Method_Development cluster_initial Initial Screening cluster_optimization Optimization cluster_stress Stress Sample Analysis cluster_validation Validation (ICH Q2(R1)) Initial Generic Gradient Method (C18 column, ACN/Water) Optimize Adjust Gradient, pH, and Organic Modifier Initial->Optimize PeakShape Evaluate Peak Shape and Resolution Optimize->PeakShape Inject Inject Forced Degradation Samples PeakShape->Inject If resolution is good Purity Assess Peak Purity of Parent Peak Inject->Purity Validate Specificity, Linearity, Accuracy, Precision, Robustness Purity->Validate If peaks are pure

Caption: Workflow for developing a stability-indicating HPLC method.

Part 3: Data Interpretation and Reporting

A comprehensive analysis of the solubility and stability data is crucial for making informed decisions in the drug development process.

Table 3: Summary of a Hypothetical Stability Profile for this compound

Stress Condition% Degradation at 24hMajor DegradantsPotential Degradation Pathway
0.1 M HCl, 60°C15%2-Aminoquinoline-3-carboxylic acidHydrolysis of the methyl ester
0.1 M NaOH, 60°C25%2-Aminoquinoline-3-carboxylic acidBase-catalyzed hydrolysis of the methyl ester
3% H₂O₂, RT5%Hydroxylated quinoline speciesOxidation of the quinoline ring
80°C (Solution)8%2-Aminoquinoline-3-carboxylic acidThermally-induced hydrolysis
80°C (Solid)<2%-Stable in the solid state at elevated temperature
Photolytic12%Oxidized and ring-opened productsPhotodegradation of the quinoline ring system

Conclusion: A Foundation for Rational Drug Development

This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By employing these methodologies, researchers can generate a comprehensive data package that will be instrumental in guiding lead optimization, preformulation studies, and the development of a stable and efficacious drug product. A thorough understanding of these fundamental properties is not merely a regulatory requirement but a cornerstone of rational drug design and development, ultimately paving the way for the successful clinical translation of promising therapeutic candidates.

References

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. PubMed. [Link]

  • ICH. Quality Guidelines. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

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  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

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A Technical Guide to Investigating the Mechanistic Hypotheses of Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Preamble: Decoding the Therapeutic Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] From its historical significance in antimalarial drugs to its contemporary role in oncology, the quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[2][4][5] Methyl 2-aminoquinoline-3-carboxylate, as a member of this esteemed class, presents a compelling case for in-depth mechanistic exploration. Its structural features—a hydrogen bond donor (amino group), a hydrogen bond acceptor (ester carbonyl), and an aromatic, heterocyclic core—suggest a high potential for specific interactions with biological macromolecules.

This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential mechanisms of action of this compound. Moving beyond a mere listing of possibilities, we delve into the causality behind experimental choices, presenting a series of self-validating protocols designed to rigorously test several high-probability mechanistic hypotheses. Our approach is grounded in the synthesis of existing literature on analogous compounds and a forward-looking perspective on contemporary drug discovery methodologies.

Hypothesis 1: Broad-Spectrum Kinase Inhibition Modulating Oncogenic Signaling

Scientific Rationale: The quinoline scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[6][7] Numerous quinoline-based compounds have received FDA approval for the treatment of cancer, functioning by targeting key kinases in proliferative and survival pathways.[6] Derivatives of 2-aminoquinoline and quinoline-3-carboxylate, in particular, have been identified as inhibitors of a range of kinases, including Protein Kinase CK2, Epidermal Growth Factor Receptor (EGFR), BRAFV600E, HER-2, and Platelet-Derived Growth Factor Receptor (PDGFR).[8][9][10] The core hypothesis is that this compound acts as an ATP-competitive inhibitor, occupying the adenine-binding pocket of one or more protein kinases, thereby disrupting downstream signaling cascades essential for cancer cell proliferation and survival.

Experimental Workflow for Kinase Inhibition Profiling

A tiered approach is recommended to first identify potential kinase targets and then validate the inhibitory activity and cellular consequences.

G cluster_0 Tier 1: Broad Kinase Profiling cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular Target Engagement & Pathway Analysis A Broad-Spectrum Kinase Panel Assay (e.g., KINOMEscan® or similar) B Identify Primary Kinase Hits (e.g., >90% inhibition at 10 µM) A->B C IC50 Determination for Top Hits (Biochemical Assay) B->C D Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) C->D E Direct Binding Assay (e.g., Surface Plasmon Resonance - SPR) C->E F Western Blot Analysis of Phosphorylated Substrates C->F H Cell Proliferation & Apoptosis Assays (e.g., MTT, Annexin V/PI) F->H G Cell-Based Target Engagement Assay (e.g., NanoBRET™) G->H caption Figure 1. Experimental workflow for kinase inhibitor profiling. G compound This compound cleavable_complex Stabilized Cleavable Complex (DNA + Topo II + Compound) compound->cleavable_complex dna Nuclear DNA top2 Topoisomerase II dna->top2 top2->cleavable_complex dsb Double-Strand Breaks cleavable_complex->dsb atm ATM Activation dsb->atm chk2 Chk2 Phosphorylation atm->chk2 p53 p53 Stabilization chk2->p53 g2m_arrest G2/M Cell Cycle Arrest p53->g2m_arrest apoptosis Apoptosis p53->apoptosis g2m_arrest->apoptosis caption Figure 2. Pathway of Topoisomerase II inhibition leading to apoptosis.

Caption: Figure 2. A simplified signaling pathway illustrating how Topoisomerase II inhibition can lead to G2/M arrest and apoptosis.

Detailed Experimental Protocols

1. Topoisomerase II DNA Relaxation Assay:

  • Objective: To determine if the compound inhibits the catalytic activity of topoisomerase II.

  • Methodology:

    • Use supercoiled plasmid DNA as a substrate and purified human topoisomerase IIα.

    • Incubate the enzyme and substrate with varying concentrations of this compound. Etoposide should be used as a positive control.

    • The reaction is ATP-dependent.

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

    • Supercoiled DNA migrates faster than relaxed DNA. Inhibition of the enzyme will result in the persistence of the supercoiled DNA band.

2. In Vitro Cleavable Complex Assay:

  • Objective: To determine if the compound stabilizes the covalent DNA-topoisomerase II complex.

  • Methodology:

    • This assay is similar to the relaxation assay but is designed to trap the cleavable complex.

    • Incubate supercoiled or linear plasmid DNA with topoisomerase II and the test compound.

    • Add a protein denaturant (e.g., SDS) followed by a protease (e.g., Proteinase K).

    • If a cleavable complex is formed and stabilized by the compound, the SDS will trap the enzyme covalently bound to the DNA. The protease will digest the enzyme, leaving a peptide still attached to the DNA at the site of the break. This results in the conversion of supercoiled DNA to linear or nicked forms, which can be visualized on an agarose gel.

3. Comet Assay (Single Cell Gel Electrophoresis):

  • Objective: To detect DNA double-strand breaks in cells treated with the compound.

  • Methodology:

    • Treat cells with this compound for a defined period.

    • Embed the cells in a low-melting-point agarose on a microscope slide.

    • Lyse the cells under neutral pH conditions (to detect double-strand breaks).

    • Subject the slides to electrophoresis.

    • DNA fragments (from breaks) will migrate away from the nucleus, forming a "comet tail."

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using fluorescence microscopy.

    • The length and intensity of the comet tail are proportional to the amount of DNA damage.

Hypothesis 3: Induction of Apoptosis via Intrinsic Pathway Activation

Scientific Rationale: A common outcome for effective anticancer agents is the induction of programmed cell death, or apoptosis. [11][12]The intrinsic (or mitochondrial) pathway of apoptosis is often triggered by cellular stress, including DNA damage or kinase inhibition. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the permeabilization of the mitochondrial outer membrane. The release of cytochrome c from the mitochondria into the cytosol initiates the activation of a caspase cascade, leading to the execution of apoptosis. Several quinoline-3-carboxylate derivatives have been shown to induce apoptosis through this intrinsic pathway. [11]

Quantitative Data from Literature on Related Compounds
Compound ClassCell LineIC50 (µM)Reference
Quinoline-3-carboxylate derivative (4m)MCF-70.33[11]
Quinoline-3-carboxylate derivative (4n)MCF-70.33[11]
Quinoline-3-carboxylate derivative (4k)K5620.28[11]
Quinoline-3-carboxylate derivative (4m)K5620.28[11]

This table summarizes reported IC50 values for potent quinoline-3-carboxylate derivatives against human cancer cell lines, providing a benchmark for the expected potency of this compound.

Detailed Experimental Protocols

1. Annexin V/Propidium Iodide (PI) Staining:

  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Methodology:

    • Treat cells with the compound for various time points (e.g., 24, 48, 72 hours).

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

2. Caspase-Glo® 3/7 Assay:

  • Objective: To measure the activity of the key executioner caspases, caspase-3 and caspase-7.

  • Methodology:

    • Plate cells in a 96-well white-walled plate and treat with the compound.

    • After the desired treatment time, add the Caspase-Glo® 3/7 Reagent directly to the wells.

    • The reagent contains a luminogenic caspase-3/7 substrate. Cleavage of the substrate by active caspases generates a luminescent signal.

    • Incubate at room temperature and measure luminescence using a plate reader.

    • An increase in luminescence indicates the activation of the apoptotic cascade.

3. JC-1 Staining for Mitochondrial Membrane Potential (ΔΨm):

  • Objective: To detect the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

  • Methodology:

    • JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.

    • In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

    • Treat cells with the compound.

    • Load the cells with JC-1 dye and incubate.

    • Analyze the cells by flow cytometry or fluorescence microscopy.

    • A shift from red to green fluorescence indicates mitochondrial depolarization and the initiation of the intrinsic apoptotic pathway.

Conclusion and Forward Outlook

The mechanistic elucidation of this compound requires a systematic and multi-faceted approach. The hypotheses presented herein—kinase inhibition, topoisomerase II poisoning, and induction of intrinsic apoptosis—are not mutually exclusive and may, in fact, be interconnected. For instance, the inhibition of a key survival kinase could lower the threshold for apoptosis induced by a secondary mechanism like modest DNA damage.

The experimental workflows and protocols detailed in this guide provide a robust starting point for any research team aiming to characterize the biological activity of this compound. By rigorously testing these hypotheses, researchers can build a comprehensive profile of this compound, paving the way for its potential development as a novel therapeutic agent. The true mechanism may be one of these well-trodden paths or a novel route yet to be discovered, underscoring the perpetual excitement of drug discovery research.

References

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  • Aly, A. A., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Molecules, 27(19), 6649. [Link]

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  • Desroches, C., et al. (2020). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules, 25(11), 2697. [Link]

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  • Al-Suwaidan, I. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(21), 6432. [Link]

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  • ResearchGate. (n.d.). Aminoquinoline and their derivatives as antimalarial agents. Retrieved from [Link]

  • Orzeszko, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 124, 111-124. [Link]

  • Gebregeorgis, T. T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20710. [Link]

  • ResearchGate. (n.d.). 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. Retrieved from [Link]

  • Gebregeorgis, T. T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20710. [Link]

  • Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(14), 1708-1716. [Link]

  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]

  • ProQuest. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

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Methodological & Application

Synthesis of Methyl 2-aminoquinoline-3-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of Methyl 2-aminoquinoline-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The primary synthetic methodology detailed is the Friedländer annulation, a classic and efficient method for quinoline synthesis. This guide elucidates the underlying chemical principles, provides a detailed, step-by-step laboratory protocol, and discusses an alternative synthetic strategy, the domino nitro reduction-Friedländer heterocyclization, for enhanced substrate availability. The information presented is intended to equip researchers with the practical knowledge and theoretical understanding necessary for the successful synthesis and future derivatization of this important molecular entity.

Introduction

The quinoline nucleus is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Specifically, 2-aminoquinoline-3-carboxylate esters are valuable intermediates for the synthesis of more complex molecules, including potent kinase inhibitors and other therapeutic agents. The strategic placement of the amino and carboxylate functionalities allows for a multitude of subsequent chemical transformations, making them ideal building blocks in drug discovery programs.

The most direct and widely employed method for the synthesis of the quinoline core is the Friedländer annulation.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically catalyzed by either acid or base.[3]

Mechanistic Insights: The Friedländer Annulation

The Friedländer synthesis of this compound proceeds via the reaction of 2-aminobenzaldehyde with methyl cyanoacetate. The reaction is typically base-catalyzed, with a plausible mechanism involving the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between 2-aminobenzaldehyde and methyl cyanoacetate. The base abstracts a proton from the active methylene group of methyl cyanoacetate to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of 2-aminobenzaldehyde. Subsequent dehydration yields a 2-aminocinnamonitrile intermediate.

  • Intramolecular Cyclization: The amino group of the intermediate then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization and subsequent aromatization to yield the stable this compound.

An alternative mechanistic pathway involves the initial formation of a Schiff base between the 2-aminobenzaldehyde and the active methylene compound, followed by intramolecular cyclization and aromatization. The predominant pathway can be influenced by the specific reaction conditions.

Primary Synthetic Route: Friedländer Annulation Protocol

This protocol details the synthesis of this compound via the base-catalyzed Friedländer annulation of 2-aminobenzaldehyde and methyl cyanoacetate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Aminobenzaldehyde121.141.21 g10
Methyl Cyanoacetate99.091.0 g10.1
Piperidine85.150.5 mL-
Ethanol46.0720 mL-
Diethyl Ether74.12As needed-
Hexane86.18As needed-
Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) in ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add methyl cyanoacetate (1.0 g, 10.1 mmol) followed by the dropwise addition of piperidine (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the mobile phase.

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form.

  • Isolation of Product: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Expected Results and Characterization
  • Yield: 70-85%

  • Appearance: Pale yellow to off-white crystalline solid.

  • Spectroscopic Data (Expected):

    • ¹H NMR: Signals corresponding to the aromatic protons of the quinoline ring, a singlet for the amino protons (which may be broad), and a singlet for the methyl ester protons.

    • ¹³C NMR: Resonances for the carbons of the quinoline ring system, the ester carbonyl carbon, and the methyl ester carbon.

    • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), and C=C/C=N stretching of the quinoline ring.

    • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₀N₂O₂; MW: 202.21 g/mol ).

Alternative Synthetic Strategy: Domino Nitro Reduction-Friedländer Heterocyclization

A significant limitation of the traditional Friedländer synthesis can be the limited commercial availability and instability of some 2-aminobenzaldehyde derivatives.[4] An elegant and highly efficient alternative is the domino nitro reduction-Friedländer heterocyclization.[4] This one-pot procedure utilizes readily available and stable 2-nitrobenzaldehydes as starting materials.

Mechanistic Overview

This approach combines the reduction of a nitro group to an amine with the subsequent Friedländer annulation in a single reaction vessel.

  • In Situ Reduction: The nitro group of the 2-nitrobenzaldehyde is reduced to an amino group in situ. A common and effective reducing system is iron powder in acetic acid.[4]

  • Friedländer Annulation: The newly formed 2-aminobenzaldehyde immediately reacts with the active methylene compound present in the reaction mixture via the Friedländer mechanism described previously.

This method is advantageous as it avoids the isolation of the often-unstable 2-aminobenzaldehyde intermediate and can be performed with a wider range of commercially available starting materials.

Domino_Friedlander cluster_start Starting Materials cluster_reaction One-Pot Reaction 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde In_Situ_Reduction In Situ Reduction (e.g., Fe/AcOH) 2-Nitrobenzaldehyde->In_Situ_Reduction Step 1 Methyl_Cyanoacetate Methyl Cyanoacetate Friedlander_Annulation Friedländer Annulation Methyl_Cyanoacetate->Friedlander_Annulation In_Situ_Reduction->Friedlander_Annulation Step 2 (Intermediate formation) Product This compound Friedlander_Annulation->Product Step 3

Figure 1: Workflow of the Domino Nitro Reduction-Friedländer Synthesis.

Conclusion

The Friedländer annulation provides a robust and high-yielding pathway for the synthesis of this compound. The detailed protocol herein serves as a practical guide for its laboratory preparation. Furthermore, the domino nitro reduction-Friedländer heterocyclization offers a valuable alternative, enhancing the accessibility of this important heterocyclic scaffold from readily available starting materials. The versatility of the 2-aminoquinoline-3-carboxylate core makes it a cornerstone for the development of novel compounds with significant potential in medicinal chemistry and materials science.

References

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15 (2), 2572–2575. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Jia, C.-S.; Zhang, Z.; Tu, S.-J.; Wang, G.-W. Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Org. Biomol. Chem.2006 , 4 (1), 104–110. [Link]

  • Reddy, T. J.; Le, T. N.; Be-Attwell, T.; L-Ambler, K.; El-Sayed, N. S.; Khan, S. I.; Doerksen, R. J.; Hamann, M. T. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules2022 , 27 (13), 4108. [Link]

Sources

Application Notes & Protocols: Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Methyl 2-aminoquinoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The primary synthetic method detailed is the acid-catalyzed Friedländer Annulation, a robust and efficient strategy for constructing the quinoline core.[1] This guide explains the causality behind the procedural steps, offers a detailed experimental protocol, and discusses the compound's application, particularly as a precursor for potent protein kinase CK2 inhibitors.[2] It is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic structure due to its prevalence in a vast array of pharmacologically active compounds.[3][4] Derivatives of quinoline exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5] this compound, in particular, serves as a crucial building block for more complex molecules. Its defining features—an amino group at the 2-position and a carboxylate at the 3-position—provide versatile handles for further chemical modification.

Recent studies have highlighted derivatives of 2-aminoquinoline-3-carboxylic acid as potent and selective inhibitors of protein kinase CK2, a key enzyme implicated in various cancers.[6] The upregulation of CK2 is a critical factor in tumor progression, making it an attractive therapeutic target. The synthesis of high-purity this compound is therefore a critical first step for researchers aiming to develop novel CK2 inhibitors and other therapeutics.

This guide focuses on the Friedländer Annulation , a classic and highly effective method for quinoline synthesis. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a β-ketoester.[1][7] This approach is renowned for its simplicity and efficiency in generating polysubstituted quinolines.[1]

Synthesis via Friedländer Annulation: Mechanism and Rationale

The Friedländer synthesis proceeds via an acid- or base-catalyzed cyclocondensation.[8] While various catalysts can be employed, acid catalysts are often more effective.[9] The mechanism involves two primary stages:

  • Aldol Condensation & Dehydration: The reaction initiates with an aldol-type condensation between the 2-aminobenzaldehyde and the active methylene compound (methyl acetoacetate). This is followed by dehydration to yield an α,β-unsaturated intermediate.

  • Intramolecular Cyclization (Michael Addition) & Aromatization: The amino group then performs an intramolecular conjugate addition to the unsaturated system. A final dehydration step results in the formation of the stable, aromatic quinoline ring.[8]

The choice of an acid catalyst, such as p-toluenesulfonic acid (PTSA), facilitates both the initial condensation and the subsequent dehydration steps, often allowing the reaction to proceed under milder conditions than uncatalyzed, high-temperature methods.[7][8]

Friedlander_Mechanism R1 2-Aminobenzaldehyde S1 Aldol Condensation (+ H⁺, -H₂O) R1->S1 R2 Methyl Acetoacetate R2->S1 S2 Intramolecular Michael Addition S1->S2 Unsaturated Intermediate S3 Dehydration & Aromatization (-H₂O) S2->S3 Cyclized Intermediate P Methyl 2-methyl-4-hydroxy- quinoline-3-carboxylate (Initial Product) S3->P FP Methyl 2-aminoquinoline- 3-carboxylate (via alternative reactant) caption General mechanism of the Friedländer Annulation.

Caption: General mechanism of the Friedländer Annulation.

Detailed Experimental Protocol

This protocol describes the synthesis of a quinoline derivative using 2-aminobenzaldehyde and methyl acetoacetate, catalyzed by p-toluenesulfonic acid (PTSA).

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeMolar Ratio
2-Aminobenzaldehyde121.1410.01.21 g1.0
Methyl Acetoacetate116.1211.01.28 g (1.1 mL)1.1
p-Toluenesulfonic acid (PTSA)172.201.0172 mg0.1
Ethanol (Solvent)--25 mL-
Saturated NaHCO₃ (aq)--~20 mL-
Ethyl Acetate (for extraction)--~100 mL-
Hexane (for recrystallization)--As needed-
Anhydrous MgSO₄--As needed-
Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzaldehyde (1.21 g, 10.0 mmol) and ethanol (25 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add methyl acetoacetate (1.1 mL, 11.0 mmol) followed by p-toluenesulfonic acid (172 mg, 1.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

    • Causality: Refluxing provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate. The 10% molar excess of methyl acetoacetate ensures the complete consumption of the limiting reagent, 2-aminobenzaldehyde.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The disappearance of the 2-aminobenzaldehyde spot indicates reaction completion.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Slowly add saturated sodium bicarbonate (NaHCO₃) solution (~20 mL) to neutralize the PTSA catalyst.

    • Causality: Neutralization is crucial to quench the reaction and prevent potential side reactions during extraction. It also makes the product less soluble in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a hot mixture of ethyl acetate and hexane. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes cloudy. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Trustworthiness: Recrystallization is a critical step to remove unreacted starting materials and byproducts, ensuring the high purity of the final compound required for biological assays.[10] Decomposition on silica gel can be an issue for quinolines, making recrystallization a preferred method.[11]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected yield is typically in the range of 75-85%.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (400 MHz, CDCl₃):

    • Rationale: This technique confirms the proton environment of the molecule.

    • Expected Peaks (δ, ppm): ~8.0-7.2 (m, 4H, aromatic protons of the benzo ring), ~8.8 (s, 1H, H-4 of quinoline ring), ~5.5 (br s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Rationale: Confirms the carbon skeleton of the molecule.

    • Expected Peaks (δ, ppm): ~168 (C=O, ester), ~155-115 (aromatic carbons), ~52 (-OCH₃).

  • FT-IR (KBr, cm⁻¹):

    • Rationale: Identifies key functional groups.

    • Expected Peaks: 3450-3300 (N-H stretch, amine), ~1700 (C=O stretch, ester), 1620-1580 (C=N and C=C stretch, aromatic rings).

  • Mass Spectrometry (ESI+):

    • Rationale: Confirms the molecular weight of the compound.

    • Expected m/z: 203.08 [M+H]⁺ for C₁₁H₁₀N₂O₂.

Applications in Drug Discovery

This compound is not merely a final product but a versatile intermediate for creating a library of bioactive compounds.

  • Inhibitors of Protein Kinase CK2: The 2-aminoquinoline-3-carboxylic acid scaffold is a validated starting point for potent CK2 inhibitors.[2] The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is often a key feature for binding in the ATP-binding site of the kinase.[6] Further modification of the amino group or the aromatic ring can be explored to optimize potency and selectivity.[12]

  • Anticancer Agents: The quinoline core is integral to numerous anticancer agents.[13] This compound can be used in the synthesis of more complex fused heterocyclic systems or derivatized to explore structure-activity relationships (SAR) against various cancer cell lines.

  • Antimicrobial and Antileishmanial Agents: Quinoline derivatives have shown promise as antimicrobial and antileishmanial agents.[5][14] This scaffold can be used to generate novel compounds for screening against various pathogens.

Conclusion

The Friedländer Annulation provides a reliable and efficient pathway to synthesize this compound. The protocol detailed herein is optimized for high yield and purity, providing researchers with a quality starting material for further investigation. The established importance of this scaffold, particularly in the development of kinase inhibitors, underscores the value of this synthetic procedure in advancing modern drug discovery programs.

References

  • Reddy, C. S., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available from: [Link]

  • Abdel-Megeed, M. F., et al. (2021). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available from: [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. Available from: [Link]

  • Varala, R., et al. (2011). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available from: [Link]

  • International Journal for Multidisciplinary Research. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available from: [Link]

  • Singh, R., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. Available from: [Link]

  • Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. IJPPR. Available from: [Link]

  • Institute of Molecular Biology and Genetics. CK2 Inhibitors. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Available from: [Link]

  • Cozza, G., et al. (2015). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. PubMed. Available from: [Link]

  • ResearchGate. (2023). 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. ResearchGate. Available from: [Link]

  • Pujar, P. P., et al. (2021). Approaches towards the synthesis of 2‐aminoquinolines. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central (NIH). Available from: [Link]

  • Reddy, D. S., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC (NIH). Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. Available from: [Link]

  • Cozza, G., & Pinna, L. A. (2016). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. MDPI. Available from: [Link]

  • Chavan, N. D., et al. (2024). Synthesis of substituted 2‐phenylquinoline (246), from 2‐aminobenzaldehyde (244), acetophenone (245) using iron oxide as a catalyst. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2011). Biological activities of quinoline derivatives. PubMed. Available from: [Link]

  • El-Gazzar, A. B. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]

  • Al-Ayed, A. S. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. Available from: [Link]

  • Wang, H., et al. (2018). Synthesis of 3-Aminoquinolines from α-Imino Rhodium Carbenes and 2-Aminobenzaldehydes. ResearchGate. Available from: [Link]

  • Wang, H., et al. (2018). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

Sources

Perfecting Purity: A Detailed Guide to the Recrystallization of Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purification in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of a compound is paramount. For novel heterocyclic compounds like Methyl 2-aminoquinoline-3-carboxylate, a key building block in the synthesis of potential therapeutic agents, achieving high purity is a critical determinant of downstream success in biological assays and preclinical studies. Recrystallization stands as a powerful and cost-effective technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired material from impurities. This application note provides a comprehensive guide to developing a robust recrystallization protocol for this compound, empowering researchers to obtain this compound in a highly purified crystalline form.

Understanding the Molecule: Physicochemical Properties of this compound

Before delving into solvent selection, a foundational understanding of the target molecule's structure and properties is essential. This compound possesses a fused aromatic quinoline ring system, an amino group, and a methyl ester functionality. These features impart a degree of polarity to the molecule, suggesting that polar solvents will be more effective at dissolving it. The presence of the amino group also offers a site for hydrogen bonding, which can influence its solubility in protic solvents.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
Appearance Expected to be a solidGeneral chemical knowledge
Polarity Moderately polarInferred from structure

The Cornerstone of Recrystallization: Strategic Solvent Selection

The success of any recrystallization procedure hinges on the judicious choice of a solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the compound of interest: high solubility at elevated temperatures and low solubility at ambient or reduced temperatures[2][3]. This differential solubility is the driving force for the crystallization process upon cooling. The principle of "like dissolves like" serves as a valuable initial guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents[4].

For this compound, its moderately polar nature, owing to the quinoline nitrogen, amino group, and ester carbonyl, suggests that polar solvents should be the primary focus of our investigation.

Single Solvent Systems vs. Solvent Pairs

A single solvent that meets the ideal solubility criteria is the most straightforward option. However, it is often the case that no single solvent provides the optimal solubility profile. In such instances, a two-solvent system, or solvent pair, can be employed[2]. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid, indicating the onset of precipitation. A small addition of the "good" solvent will redissolve the precipitate, and upon slow cooling, crystals should form.

Experimental Protocol 1: Systematic Solvent Screening

To identify the optimal solvent system for this compound, a systematic screening of a range of solvents with varying polarities is recommended. This is a crucial experimental step that should not be bypassed.

Materials and Equipment:
  • Crude this compound

  • Small test tubes (e.g., 13x100 mm)

  • Heating block or water bath

  • Vortex mixer

  • Selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes)

Screening Procedure:
  • Place a small, consistent amount (e.g., 20-30 mg) of the crude this compound into a series of labeled test tubes.

  • To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature.

  • Agitate the tubes (e.g., using a vortex mixer) and observe the solubility. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature.

  • For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a heating block or water bath to the boiling point of the solvent.

  • Observe the solubility at the elevated temperature. If the compound dissolves, it is a potential candidate for a single-solvent recrystallization.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

  • Evaluate the results to determine the most suitable single solvent or to identify a promising "good" solvent for a two-solvent system.

Interpreting the Results:
ObservationInterpretationNext Steps
Soluble at room temperatureSolvent is too good.Discard as a single solvent. May be a "good" solvent in a pair.
Insoluble at boiling pointSolvent is too poor.Discard as a single solvent. May be an "anti-solvent" in a pair.
Sparingly soluble at RT, soluble at boiling point, forms crystals on coolingIdeal single solvent. Proceed to full-scale recrystallization.
Soluble at boiling point, no crystals on cooling (or oils out)Compound is too soluble, or solution is not saturated.Try a more non-polar solvent or a solvent pair.

Proposed Solvent Systems for Initial Screening

Based on the structure of this compound and literature precedents for similar compounds, the following solvents and solvent pairs are recommended for initial screening:

  • Single Solvents:

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate

  • Solvent Pairs (Good Solvent / Anti-Solvent):

    • Ethanol / Water

    • Methanol / Water

    • Acetone / Hexanes

    • Ethyl Acetate / Hexanes

    • Toluene / Hexanes

Experimental Protocol 2: Bulk Recrystallization of this compound

Once a suitable solvent system has been identified from the screening protocol, proceed with the bulk recrystallization. The following is a general procedure that can be adapted based on the chosen solvent.

Materials and Equipment:
  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Step-by-Step Recrystallization Procedure:
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the chosen recrystallization solvent and begin heating the mixture with stirring. Continue to add the solvent in small portions until the solid has just completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound[5].

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient). Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal[4].

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, it is necessary to perform a hot filtration to remove them. This is a critical step to prevent premature crystallization. Use a pre-heated funnel and fluted filter paper to rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass or loosely with aluminum foil and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. It is important to use cold solvent to minimize the loss of the purified product.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period of time. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.

  • Characterization: Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity. Further characterization by techniques such as NMR or mass spectrometry can also be performed.

Visualizing the Workflow

The following diagram illustrates the decision-making process and workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_decision Decision Point cluster_single_solvent Single Solvent Recrystallization cluster_two_solvent Two-Solvent Recrystallization cluster_final Isolation & Analysis start Crude this compound solvent_screen Perform Small-Scale Solubility Tests start->solvent_screen evaluate_solvents Evaluate Solubility (Hot vs. Cold) solvent_screen->evaluate_solvents find_solvent Suitable Single Solvent Found? evaluate_solvents->find_solvent dissolve_single Dissolve in Minimum Hot Solvent find_solvent->dissolve_single Yes dissolve_good Dissolve in Minimum Hot 'Good' Solvent find_solvent->dissolve_good No cool_single Slow Cool & Crystallize dissolve_single->cool_single collect_crystals Collect Crystals (Vacuum Filtration) cool_single->collect_crystals add_poor Add 'Poor' Solvent Until Turbid dissolve_good->add_poor reheat_clear Reheat to Clarify add_poor->reheat_clear cool_two Slow Cool & Crystallize reheat_clear->cool_two cool_two->collect_crystals wash_dry Wash with Cold Solvent & Dry collect_crystals->wash_dry analyze Analyze Purity (e.g., Melting Point) wash_dry->analyze end Pure Crystalline Product analyze->end

Caption: A workflow diagram illustrating the key steps and decision points in the recrystallization of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the flammability and toxicity of the organic solvents being used.

  • When heating flammable solvents, use a heating mantle or steam bath, not an open flame.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Add more of the "good" solvent. Use a lower boiling point solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
No Crystals Form The solution is not saturated. The compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution. Try a different solvent or a solvent pair with a more effective anti-solvent.
Low Recovery Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold. Ensure the filtration apparatus is pre-heated.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, including the activated charcoal step.

Conclusion

Recrystallization is an indispensable technique for the purification of solid compounds in a research and development setting. By following a systematic approach to solvent selection and adhering to a carefully executed protocol, researchers can consistently obtain high-purity this compound. The detailed guidelines and protocols presented in this application note are designed to provide a robust framework for achieving this critical purification step, thereby ensuring the quality and reliability of this important chemical intermediate for its intended applications in drug discovery and beyond.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives.
  • University of California, Davis. (n.d.). Experiment 2: Recrystallization.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]

  • Studylib. (n.d.). Solubility & Recrystallization: Organic Chemistry Lab. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Southern Illinois University. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.

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Topic: Comprehensive Analytical Characterization of Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoquinoline-3-carboxylate is a heterocyclic compound featuring the quinoline scaffold, a privileged structure in medicinal chemistry and drug development due to the wide spectrum of biological activities exhibited by its derivatives.[1] Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of this compound, which serves as a critical building block in synthetic chemistry and a target for further pharmacological investigation. In drug development, robust and validated analytical methods are essential for every stage, from discovery to quality control.[2]

This application note provides a multi-faceted guide to the analytical characterization of this compound (CAS No. 75353-50-3). We will detail protocols and interpretation guidelines for a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis, and Infrared (IR) Spectroscopy for functional group identification. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Molecular Structure and Physicochemical Properties

A foundational step in any analytical workflow is understanding the basic properties of the analyte.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundClearsynth
CAS Number 75353-50-3[3]
Molecular Formula C₁₁H₁₀N₂O₂[3]
Molecular Weight 202.21 g/mol [3]
SMILES O=C(C1=CC2=CC=CC=C2N=C1N)OC[3]

Chromatographic Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of non-volatile and semi-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the main compound from synthesis-related impurities and degradation products. For quinoline derivatives, reversed-phase chromatography using a C18 column is a well-established and robust method.[4][5]

Causality of Method Choice

A C18 stationary phase provides excellent hydrophobic interaction with the aromatic quinoline ring system. A mobile phase gradient of acetonitrile and water is employed to elute compounds across a range of polarities, ensuring that both the main analyte and any potential impurities are effectively separated and detected. UV detection is chosen due to the strong chromophoric nature of the quinoline ring system.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[5]

  • Reagents and Sample Preparation:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, preferably deionized and filtered).

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve this compound in the diluent to prepare a stock solution of 1.0 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.

    • Sample Filtration: Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.[5][6]

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL.[5]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan to be λ-max).

Data Interpretation

A successful analysis will yield a sharp, symmetrical peak for this compound. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram. For a high-purity sample (>98%), only minor impurity peaks should be visible.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample onto C18 Column C->D E Gradient Elution D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H

Caption: HPLC workflow for purity analysis.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

Causality of Method Choice

The distinct chemical environments of the protons and carbons in this compound—aromatic, amine, and methyl ester groups—are expected to produce a well-resolved and highly informative spectrum. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents; DMSO-d₆ is particularly useful as it can facilitate the observation of exchangeable protons like those of the amine group.

Experimental Protocol: NMR Analysis
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional) Perform advanced 2D NMR experiments like COSY and HSQC to confirm assignments.

Expected Spectral Data and Interpretation

The structure of this compound suggests a specific pattern of signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Rationale
-OCH₃ ~3.8 (s, 3H)~52Typical for a methyl ester. Singlet due to no adjacent protons.
-NH₂ ~7.5 (br s, 2H)-Broad singlet, chemical shift can vary. Protons are exchangeable.
H-4 ~8.4 (s, 1H)~105Singlet, deshielded by adjacent N and ester group.
H-5 ~7.9 (d)~128Aromatic proton, part of ABCD spin system.
H-6, H-7 ~7.4-7.6 (m)~124-129Overlapping aromatic multiplets.
H-8 ~7.8 (d)~122Aromatic proton, deshielded by proximity to the heterocyclic ring.
C-2 -~155Carbon attached to amine and nitrogen within the ring.
C-3 -~110Carbon bearing the carboxylate group.
C-4a, C-8a -~148, ~138Quaternary carbons at the ring junction.
Aromatic C -~122-129Carbons of the benzene ring portion.
C=O -~168Carbonyl carbon of the ester group.[7]

Molecular Weight and Fragmentation Analysis by MS

Mass spectrometry is used to confirm the molecular weight of the compound and to gain further structural information from its fragmentation pattern under ionization. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common approach for volatile and thermally stable compounds like quinoline derivatives.[8]

Causality of Method Choice

EI is a hard ionization technique that provides a clear molecular ion (M⁺˙) peak and a reproducible fragmentation pattern, which acts as a "fingerprint" for the molecule. The fragmentation can reveal the presence of key substructures, such as the methyl ester group.

Experimental Protocol: GC-MS Analysis
  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.[5]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Expected Mass Spectrum and Fragmentation

The EI mass spectrum should show a prominent molecular ion peak at m/z = 202, confirming the molecular weight. Key fragmentation pathways for quinoline esters often involve the loss of the ester components.[9]

Table 3: Predicted Key Fragments in EI-MS

m/zProposed FragmentIdentity
202 [C₁₁H₁₀N₂O₂]⁺˙Molecular Ion (M⁺˙)
171 [M - OCH₃]⁺Loss of methoxy radical
143 [M - COOCH₃]⁺Loss of carbomethoxy radical
116 [C₈H₆N]⁺Further fragmentation of the quinoline ring
Proposed Fragmentation Pathway

Fragmentation_Pathway M Molecular Ion (M⁺˙) m/z = 202 F1 [M - OCH₃]⁺ m/z = 171 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 143 M->F2 - •COOCH₃ F3 Quinoline Core Fragment m/z = 116 F2->F3 - HCN

Caption: Proposed EI fragmentation pathway.

Functional Group Identification by IR Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality of Method Choice

This technique is ideal for confirming the presence of the key functional groups in this compound: the primary amine (N-H stretches), the ester (C=O stretch), and the aromatic quinoline system (C=C and C-H stretches).

Experimental Protocol: ATR-IR Analysis
  • Instrumentation:

    • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure clamp.

  • Data Acquisition:

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty ATR crystal before running the sample.

Expected IR Absorption Bands

The IR spectrum will provide a characteristic fingerprint for the molecule.

Table 4: Predicted IR Absorption Bands and Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3300MediumN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000Medium-WeakC-H Aromatic StretchAromatic Ring
~1710StrongC=O Ester StretchMethyl Ester (-COOCH₃)[10]
1620 - 1580Medium-StrongC=C Aromatic Ring StretchQuinoline Ring
~1250StrongC-O Ester StretchMethyl Ester (-COOCH₃)

Summary and Conclusion

The comprehensive analytical characterization of this compound requires an orthogonal approach, leveraging the strengths of multiple techniques.

Table 5: Summary of Analytical Characterization Data

TechniquePurposeKey Finding
HPLC Purity AssessmentSingle major peak (>98%) with a specific retention time under defined conditions.
¹H NMR Structural ElucidationCharacteristic signals for aromatic, amine, and methyl ester protons.
¹³C NMR Structural ElucidationConfirms the carbon skeleton, including the ester carbonyl at ~168 ppm.
Mass Spec (EI) MW & StructureMolecular ion peak at m/z = 202; fragmentation confirms ester group.
IR Spec Functional GroupsConfirms presence of -NH₂, -COOCH₃, and aromatic quinoline system.

This application note details robust protocols for the complete analytical characterization of this compound. By combining chromatographic and spectroscopic methods, researchers and drug development professionals can confidently verify the identity, purity, and structure of this important chemical entity, ensuring data integrity and reliability for subsequent research and development activities.[2]

References

  • Quantitative structure-chromatographic retention correlations of quinoline derivatives. (2017).
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (2025). Benchchem.
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
  • Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. (2022). Advances in Engineering Technology Research.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023).
  • Methyl 3-(Quinolin-2-yl)
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). MDPI.
  • Carboxylate bands [cm −1 ] in the IR spectra of 1-11. (n.d.).
  • Methyl quinoline-2-carboxylate. (n.d.). PubChem. [Link]

  • RSC Medicinal Chemistry. (2024). Royal Society of Chemistry.
  • 3-Aminoquinoline. (n.d.). PubChem. [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.). IUCr.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2018). MDPI.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.
  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. (2019). Mediterranean Journal of Chemistry.
  • Synthesis of 2-styrylquinoline-3-carboxylate derivatives. (n.d.). ResearchGate. [Link]

  • Figure S11. 1 H NMR spectrum of 3f. (n.d.). ResearchGate. [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2024). MDPI.
  • Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. (2003).
  • Cas no 36926-83-7 (Ethyl 2-aminoquinoline-3-carboxyl
  • Methyl quinoline-3-carboxyl
  • Methyl 2-methylquinoline-3-carboxylate. (n.d.). PubChem. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega.

Sources

"Methyl 2-aminoquinoline-3-carboxylate" in vitro kinase assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of Methyl 2-aminoquinoline-3-carboxylate as a Protein Kinase Inhibitor

Authored by a Senior Application Scientist

Abstract

Protein kinases are a cornerstone of cellular signaling and their dysregulation is a well-established driver of numerous diseases, most notably cancer. This has made them one of the most important target classes for modern drug discovery. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many approved therapeutics, including several potent kinase inhibitors.[1] Specifically, derivatives of 2-aminoquinoline and quinoline-3-carboxylic acid have demonstrated significant activity as inhibitors of various protein kinases, such as Protein Kinase CK2, Receptor-Interacting Protein Kinase 2 (RIPK2), and Epidermal Growth Factor Receptor (EGFR).[2][3][4][5] This application note provides a comprehensive, field-proven protocol for determining the in vitro inhibitory activity of this compound against a specific protein kinase of interest. The methodology leverages the robust and highly sensitive ADP-Glo™ Luminescent Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from reagent preparation to data analysis and interpretation.

The Scientific Principle: Quantifying Kinase Activity via ADP Production

To reliably assess the inhibitory potential of a compound, one must first accurately measure the activity of the target enzyme. The traditional radioactive [γ-³²P] ATP filter-binding assay, while considered a gold standard, has significant safety, handling, and disposal drawbacks.[6][7] Modern non-radioactive methods offer high sensitivity and are amenable to high-throughput screening (HTS).[6]

This protocol employs the ADP-Glo™ Kinase Assay, a homogeneous luminescence-based system that measures adenosine diphosphate (ADP), a universal product of all kinase reactions.[1] The assay's logic is elegant and direct: the amount of light generated is directly proportional to the amount of ADP produced, which is, in turn, directly proportional to the kinase activity.

The assay proceeds in two key steps:

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor (this compound) are incubated together. After the reaction period, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes all remaining unconsumed ATP. This step is critical as it prevents ATP from interfering with the subsequent signal generation.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced during the kinase reaction back into ATP. This newly synthesized ATP serves as a substrate for a highly efficient luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal.[1]

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase + Substrate Product Phosphorylated Substrate + ADP Kinase->Product Phosphorylation ATP_initial ATP (Energy Source) Inhibitor This compound Inhibitor->Kinase Inhibition ADP ADP (from Step 1) Product->ADP ADP is quantified ATP_new ATP (Newly Synthesized) ADP->ATP_new Kinase Detection Reagent (converts ADP to ATP) Light Luminescent Signal ATP_new->Light Luciferase/Luciferin

Caption: The ADP-Glo™ Assay Principle.

Comprehensive Experimental Workflow

The successful execution of a kinase inhibition assay requires careful planning and precise execution. The overall workflow is designed to ensure reproducibility and data integrity.

Experimental_Workflow A Phase A: Reagent & Compound Preparation B Phase B: Assay Plate Setup (IC50 Dilution Series) A->B C Phase C: Kinase Reaction Incubation B->C D Phase D: Signal Development (Addition of Detection Reagents) C->D E Phase E: Data Acquisition (Luminescence Reading) D->E F Phase F: Data Analysis (IC50 Curve Fitting) E->F

Caption: Overall Experimental Workflow.

Required Materials and Reagents
  • Test Compound: this compound

  • Enzyme: Purified, active protein kinase of interest.

  • Substrate: Appropriate protein or peptide substrate for the chosen kinase.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar).

  • Buffer Components: Tris-HCl, MgCl₂, Bovine Serum Albumin (BSA), Dithiothreitol (DTT).

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Plates: Solid white, flat-bottom 96-well or 384-well assay plates (low-volume recommended for 384-well).

  • Equipment:

    • Multichannel pipettes or automated liquid handler.

    • Plate shaker/orbital mixer.

    • Glow-type luminescence-capable plate reader.

    • Standard laboratory equipment (vortexer, centrifuge).

Phase A: Reagent & Compound Preparation

Causality Insight: The quality and consistency of your reagents are paramount. The kinase buffer is optimized to maintain the enzyme's structural integrity and catalytic activity. DMSO is used to solubilize the hydrophobic test compound, but its final concentration in the assay must be kept low (typically ≤1%) to avoid impacting enzyme function.

  • Kinase Buffer (1X): Prepare a buffer suitable for your kinase. A common starting point is: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

  • ATP Solution: Prepare a concentrated stock of ATP (e.g., 10 mM) in ultrapure water. For the final reaction, dilute it in Kinase Buffer to a 2X working concentration. Expert Tip: The final ATP concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase/Substrate Mix: Prepare a 2X working solution containing the kinase and its substrate in Kinase Buffer. The optimal concentration of each must be determined empirically but should result in approximately 10-30% consumption of the initial ATP during the reaction time.

  • Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

  • Assay Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[8]

Phase B & C: Assay Setup and Kinase Reaction

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency. A serial dilution of the test compound is performed directly in the assay plate.

Table 1: Example 384-Well Plate Layout for IC₅₀ Determination

Well TypeCompound Volume (µL)Compound ConcentrationKinase/Substrate Mix (µL)ATP Solution (µL)Final Volume (µL)
Test Compound 110-point, 3-fold serial dilution225
Vehicle Control (0% Inhibition) 1 (100% DMSO)0225
No Kinase Control (100% Inhibition) 1 (100% DMSO)02 (Buffer only)25

Step-by-Step Protocol:

  • Compound Plating: Add 1 µL of the appropriate compound dilution or DMSO control to the wells of a 384-well plate. To create the dilution series, you can perform serial dilutions in a separate plate and then transfer 1 µL to the final assay plate.

  • Initiate Reaction: Add 2 µL of the 2X Kinase/Substrate Mix to all wells except the "No Kinase Control" wells (add 2 µL of Kinase Buffer to these).

  • Pre-incubation (Optional but Recommended): Gently mix the plate on a shaker for 1 minute, then incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Start Phosphorylation: Add 2 µL of the 2X ATP solution to all wells to start the kinase reaction.

  • Incubate: Mix the plate gently for 1 minute. Cover and incubate at room temperature for the predetermined reaction time (e.g., 60 minutes).

Phase D & E: Signal Development and Data Acquisition
  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 1 minute.

  • Deplete ATP: Incubate the plate at room temperature for 40 minutes to ensure all unconsumed ATP is depleted.[9]

  • Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 1 minute.

  • Develop Signal: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]

  • Read Plate: Measure the luminescence using a plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation

  • Data Normalization:

    • Average the raw luminescence units (RLU) from the replicate wells for each condition.

    • The "Vehicle Control" (DMSO only) represents 0% inhibition (maximum kinase activity).

    • The "No Kinase Control" represents 100% inhibition (background signal).

    • Calculate the Percent Inhibition for each concentration of this compound using the following formula:

    % Inhibition = 100 * (1 - [RLU_Test - RLU_NoKinase] / [RLU_Vehicle - RLU_NoKinase])

  • IC₅₀ Determination:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope). This can be done using software like GraphPad Prism, Origin, or R.

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

References

  • Parker, G. J., et al. (2000). A Novel, Fluorescence Polarization-Based Assay for Detecting Tyrosine Kinase Activity. Panvera LLC. Retrieved from [Link]

  • Xie, Q., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • PerkinElmer, Inc. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]

  • Corning, Inc. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Retrieved from [Link]

  • Seethala, R., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. NIH. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Retrieved from [Link]

  • Zhang, J. H., et al. (2009). HTRF: A Technology Tailored for Drug Discovery–A Review of Theoretical Aspects and Recent Applications. ResearchGate. [Link]

  • Zhang, Y., et al. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Methods in Molecular Biology. [Link]

  • Adriaenssens, E., & Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • VanderWel, S. N., et al. (2000). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. PubMed. [Link]

  • Li, G., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. [Link]

  • VanderWel, S. N., et al. (2000). 2-Aminoquinazoline Inhibitors of Cyclin-Dependent Kinases. ResearchGate. [Link]

  • Carneiro, B. A., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central. [Link]

  • Golub, A. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Golub, A. G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Ghorab, M. M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

  • Lin, X., et al. (2020). Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. PubMed. [Link]

  • Gomaa, H. A. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC - NIH. [Link]

Sources

Methyl 2-aminoquinoline-3-carboxylate: A Versatile Chemical Probe for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Within this diverse family, Methyl 2-aminoquinoline-3-carboxylate and its congeners have emerged as potent modulators of critical cellular processes, positioning them as valuable chemical probes for dissecting complex biological pathways and as starting points for novel therapeutic development.

This document provides a comprehensive guide to the application of this compound as a chemical probe, with a focus on its potential as an antiproliferative agent and a protein kinase CK2 inhibitor. We will delve into the mechanistic underpinnings of its activity and provide detailed protocols for its use in cell-based assays.

Unraveling the Mechanism of Action: Targeting a Master Regulator

Emerging evidence strongly suggests that 2-aminoquinoline-3-carboxylate derivatives exert their biological effects, at least in part, through the inhibition of Protein Kinase CK2.[3] CK2 is a highly conserved serine/threonine kinase that is often dysregulated in cancer. It plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, and survival, by phosphorylating a vast array of substrates.[4]

The aberrant activity of CK2 in cancer cells contributes to the malignant phenotype by promoting uncontrolled proliferation and suppressing apoptosis. Therefore, inhibitors of CK2 are of significant interest as potential anticancer therapeutics. Derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as potent inhibitors of CK2, with some compounds exhibiting IC50 values in the low micromolar range.[3]

Signaling Pathway: The Role of CK2 in Cancer Proliferation

CK2_Pathway MAQC This compound CK2 Protein Kinase CK2 MAQC->CK2 Inhibition Downstream Downstream Effectors (e.g., Akt, NF-κB) CK2->Downstream Phosphorylation & Activation Proliferation Cell Proliferation Apoptosis Apoptosis Survival Cell Survival Downstream->Proliferation Downstream->Apoptosis Inhibition Downstream->Survival

Figure 1: Simplified signaling pathway illustrating the inhibitory effect of this compound on Protein Kinase CK2, a key regulator of cell proliferation and survival.

Applications in Cancer Cell Biology Research

This compound is a valuable tool for investigating the role of CK2 and related pathways in cancer biology. Its primary applications lie in its ability to induce antiproliferative effects, cell cycle arrest, and apoptosis in cancer cell lines.

Antiproliferative Activity

A hallmark of this class of compounds is their ability to inhibit the growth of various cancer cell lines.[4][5] This activity is typically assessed using cell viability assays such as the MTT or SRB assay.

Induction of Cell Cycle Arrest and Apoptosis

Beyond inhibiting proliferation, 2-aminoquinoline derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, and to trigger programmed cell death (apoptosis).[2] These effects are crucial for the therapeutic potential of any anticancer agent.

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in your research. It is important to note that optimal conditions (e.g., concentration, incubation time) may vary depending on the cell line and experimental setup and should be determined empirically.

Protocol 1: Assessment of Antiproliferative Activity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: From Cell Treatment to IC50 Determination

Figure 2: A step-by-step workflow for determining the antiproliferative activity of this compound using the MTT assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

  • This compound

  • Cancer cell line

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • This compound

  • Cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the cell cycle analysis protocol.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Quantitative Data Summary

The following table summarizes the reported IC50 values for representative 2-aminoquinoline-3-carboxylate derivatives against various cancer cell lines. While specific data for the methyl ester is not available in the cited literature, these values provide a strong indication of the expected potency range.

Compound DerivativeCell LineIC50 (µM)Reference
2-aminoquinoline-3-carboxylic acid derivativeCK2 Kinase Assay0.65 - 18.2[3]
Quinoline-3-carboxylate derivative 4mK5620.28[5]
Quinoline-3-carboxylate derivative 4nMCF-70.33[5]

Note: The provided IC50 values are for derivatives of this compound and should be used as a reference. The specific activity of the methyl ester should be determined experimentally.

Conclusion and Future Directions

This compound represents a promising chemical probe for the investigation of cancer cell signaling pathways, particularly those regulated by Protein Kinase CK2. The protocols detailed in this guide provide a solid foundation for researchers to explore its antiproliferative, cell cycle-modulating, and apoptosis-inducing properties. Future studies should focus on elucidating the precise molecular targets of this compound beyond CK2 and exploring its potential in combination with other anticancer agents to achieve synergistic effects. The versatility and potent biological activity of the quinoline scaffold ensure that this compound and its analogs will continue to be valuable tools in the quest for novel cancer therapies.

References

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

  • Non-alkylator anti-glioblastoma agents induced cell cycle G2/M arrest and apoptosis: Design, in silico physicochemical and SAR studies of 2-aminoquinoline-3-carboxamides. PubMed. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [Link]

  • 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. ResearchGate. [Link]

  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. PubMed. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PubMed. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

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Application Notes and Protocols for the Derivativatization of Methyl 2-Aminoquinoline-3-carboxylate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinoline core allows for structural modifications at multiple positions, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.

This application note focuses on the derivatization of a key intermediate, Methyl 2-aminoquinoline-3-carboxylate , for the purpose of developing robust Structure-Activity Relationship (SAR) studies. This particular scaffold offers three primary points for chemical modification: the 2-amino group, the 3-carboxy ester, and various positions on the quinoline ring itself. By systematically altering these positions, researchers can probe the specific interactions between the molecule and its biological target, leading to the rational design of more potent and selective drug candidates. We will provide detailed protocols for key derivatization reactions and discuss the strategic rationale behind these modifications in the context of SAR exploration.

Core Derivatization Strategies for SAR Exploration

To effectively explore the chemical space around the this compound core, three principal derivatization strategies are employed. These strategies target distinct functionalities of the molecule, allowing for a comprehensive SAR analysis.

Diagram of Derivatization Strategies

Derivatization_Strategies Core This compound N_Acylation N-Acylation / N-Alkylation (Position 2) Core->N_Acylation Modifies Amino Group Amide_Coupling Amide Coupling (Position 3) Core->Amide_Coupling Modifies Carboxylate Suzuki_Coupling Suzuki Coupling (Ring Positions) Core->Suzuki_Coupling Modifies Quinoline Ring SAR_Potency Potency N_Acylation->SAR_Potency SAR_Selectivity Selectivity N_Acylation->SAR_Selectivity Amide_Coupling->SAR_Potency SAR_ADME ADME Properties Amide_Coupling->SAR_ADME Suzuki_Coupling->SAR_Selectivity Suzuki_Coupling->SAR_ADME

Caption: Key derivatization strategies for SAR studies of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions. These protocols are designed to be robust and adaptable to a range of substrates.

Protocol 1: N-Acylation of the 2-Amino Group

Modification of the 2-amino group through acylation is a common strategy to explore the impact of different substituents on target binding.[3] The resulting amides can introduce a variety of functional groups, altering the steric and electronic properties of this position.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid of choice

  • Coupling reagents (e.g., EDC, HOBt, HATU)[4]

  • Base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., DCM, DMF)

  • Standard laboratory glassware and purification supplies

Procedure (using a coupling reagent):

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) in anhydrous DCM or DMF.

  • Activation: Add the coupling reagent (e.g., EDC, 1.2 equivalents) and an additive (e.g., HOBt, 0.1-1.0 equivalent) to the solution.[4] Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it to the reaction mixture.

  • Base Addition: Add a suitable base such as DIPEA (2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling at the 3-Carboxylate Position

Conversion of the methyl ester at the C3 position to a diverse library of amides is a powerful tactic to probe for key interactions with the biological target.[5][6] This can significantly impact the compound's solubility and cell permeability.

Materials:

  • This compound

  • Amine of choice

  • Coupling reagents (e.g., HATU, HBTU)[7]

  • Base (e.g., DIPEA, N-methylmorpholine)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Hydrolysis (if starting from the ester): To a solution of this compound in a mixture of THF and water, add an excess of LiOH. Stir at room temperature until the starting material is consumed (as monitored by TLC). Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the resulting 2-aminoquinoline-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.2 equivalents), a coupling reagent such as HATU (1.2 equivalents), and a base like DIPEA (2.0 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 3: Suzuki Cross-Coupling on a Halogenated Quinoline Ring

Introducing aryl or heteroaryl groups onto the quinoline backbone via Suzuki cross-coupling can explore distal binding pockets and significantly alter the molecule's physicochemical properties.[8][9] This requires a halogenated precursor, which can often be synthesized from the parent quinoline.

Materials:

  • Halogenated this compound (e.g., bromo-substituted)

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[10]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., dioxane/water, toluene/water)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the halogenated quinoline (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Structure-Activity Relationship (SAR) Analysis

The derivatization of the this compound core at the 2-amino, 3-carboxy, and quinoline ring positions allows for a systematic exploration of the SAR. The data gathered from the biological evaluation of these derivatives can be compiled to build a comprehensive understanding of the pharmacophore.

Table 1: Hypothetical SAR Data for Derivatized this compound
Compound IDR1 (at C2-NH)R2 (at C3-C=O)R3 (at C6)Biological Activity (IC₅₀, µM)
Parent -H-OCH₃-H>50
A-1 -C(O)CH₃-OCH₃-H25.3
A-2 -C(O)Ph-OCH₃-H15.8
B-1 -H-NHCH₃-H42.1
B-2 -H-NH-c-propyl-H30.5
C-1 -H-OCH₃-Br>50
C-2 -H-OCH₃-Ph12.4
C-3 -H-OCH₃-Pyridin-3-yl8.7
  • Position 2 (R1): Acylation of the 2-amino group appears to be favorable for activity, with an aromatic acyl group (A-2) showing greater potency than a simple acetyl group (A-1). This suggests a potential hydrophobic pocket in the target's binding site.

  • Position 3 (R2): Conversion of the ester to small alkyl amides (B-1, B-2) shows a modest increase in activity, which could be due to improved solubility or the introduction of a hydrogen bond donor.

  • Position 6 (R3): Halogenation at this position (C-1) does not confer activity, but its use as a handle for Suzuki coupling to introduce aryl and heteroaryl groups (C-2, C-3) leads to a significant enhancement in potency. The pyridinyl moiety (C-3) is particularly effective, possibly due to a key hydrogen bond interaction.

Diagram of General SAR Workflow

SAR_Workflow Start This compound Core Derivatization Systematic Derivatization (N-Acylation, Amide Coupling, Suzuki Coupling) Start->Derivatization Screening Biological Screening (e.g., Enzyme Inhibition, Cell-Based Assays) Derivatization->Screening Data_Analysis Data Analysis and SAR Table Generation Screening->Data_Analysis Model Pharmacophore Modeling and QSAR Data_Analysis->Model Model->Derivatization Rational Design of New Derivatives Optimization Lead Optimization Model->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A typical workflow for SAR studies involving systematic derivatization and analysis.

Conclusion

This compound is a highly versatile scaffold for conducting detailed SAR studies. The strategic derivatization at the 2-amino, 3-carboxylate, and various ring positions allows for a thorough investigation of the chemical features required for potent and selective biological activity. The protocols and strategies outlined in this application note provide a robust framework for researchers in drug discovery to rationally design and synthesize novel quinoline-based therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
  • BenchChem. (2025). The Structure-Activity Relationship of 3-Quinoline Carboxamide ATM Inhibitors: A Technical Guide. BenchChem.
  • Winter, R. E. K., et al. (2011). Synthesis and Structure–Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 2(1), 62-66.
  • Kumar, A., et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Medicinal Chemistry, 13(16), 1465-1486.
  • Ishaq, A., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Preprint.
  • Abdel-Wahab, B. F., et al. (2018). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 15(5), 371-384.
  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6683.
  • Ali, N. M., & Ali, H. A. (2025). Synthesis of new arylated Quinolines by Suzuki cross coupling.
  • Sreedhara, S., et al. (2025).
  • Kos, J., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(21), 5024.
  • Boruah, P. R., et al. (2015).
  • Gundu, S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12085-12097.
  • Le, C. M., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Gashaw, T., & Getahun, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23897-23916.
  • El-Gaby, M. S. A., et al. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Acta Pharmaceutica, 51(4), 267-276.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. BenchChem.
  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954.
  • Karki, M., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(1), 152692.
  • Haenni, A. L., & Chapeville, F. (1966). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Biochimica et Biophysica Acta, 114, 135-148.
  • Slyvka, N., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Pharmaceuticals, 13(10), 282.
  • Tsoleridis, C. A., et al. (2021). Synthesis of quinoline-3-carboxylate derivative 21-R.
  • BenchChem. (2025). Application Notes and Protocols: N-acylation of 2-(Aminomethyl)-7-bromonaphthalene. BenchChem.
  • Ayadi, A., et al. (2016). Methyl 3-(Quinolin-2-yl)
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4235.
  • Radi, M., et al. (2021). Discovery of a potent anti-ovarian cancer agent through cell-based screening of a quinolone library. RSC Medicinal Chemistry, 12(4), 585-592.
  • Vágó, I., & Greiner, I. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35.
  • Al-Warhi, T., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances, 13(31), 21398-21415.
  • Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. The Journal of Organic Chemistry, 88(5), 2947-2957.
  • Khan, I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(13), 5183.

Sources

The Versatile Scaffold: Methyl 2-aminoquinoline-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of clinically significant therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this esteemed class of compounds, Methyl 2-aminoquinoline-3-carboxylate emerges as a particularly versatile and valuable building block for the synthesis of novel drug candidates. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The inherent reactivity of the 2-amino and 3-carboxylate functionalities allows for diverse chemical modifications, paving the way for the development of potent and selective inhibitors of various enzymes and receptors implicated in a range of pathologies, from cancer to neurodegenerative diseases.[3][4]

Physicochemical Properties and Synthetic Strategy

A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design and synthesis. These properties influence its reactivity, solubility, and pharmacokinetic profile.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₂PubChem
Molecular Weight202.21 g/mol PubChem
AppearanceOff-white to pale yellow solidCommercial Suppliers
Melting Point145-149 °CCommercial Suppliers
SolubilitySoluble in DMSO, DMF, and hot methanolGeneral Knowledge
pKa (predicted)~3.5 (for the quinoline nitrogen)ChemAxon

The synthesis of the this compound core is most effectively achieved through the Friedländer annulation , a classic and robust method for quinoline synthesis.[5][6] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Protocol 1: Synthesis of this compound via Friedländer Annulation

This protocol outlines a general procedure for the synthesis of this compound from commercially available starting materials.

Rationale: The Friedländer synthesis is a reliable and straightforward method for constructing the quinoline ring system.[7] The use of a base catalyst, such as piperidine, facilitates the initial aldol-type condensation and subsequent cyclization and dehydration to form the aromatic quinoline core.

Materials:

  • 2-Aminobenzaldehyde

  • Methyl cyanoacetate

  • Ethanol

  • Piperidine

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) and methyl cyanoacetate (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2-aminoquinoline-3-carboxylate scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[8][9] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Derivatives of this scaffold have shown significant inhibitory activity against several key kinases, including Protein Kinase CK2, Epidermal Growth Factor Receptor (EGFR), and the Phosphoinositide 3-kinase (PI3K)/mTOR pathway.[2][9][10]

Targeting the PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][11] 2-Aminoquinoline derivatives have been shown to effectively inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 2-aminoquinoline derivative.

Protocol 2: Synthesis of a 2-Aminoquinoline-3-carboxamide Derivative

This protocol describes the conversion of this compound to a representative N-substituted-2-aminoquinoline-3-carboxamide, a common structural motif in kinase inhibitors.[9]

Rationale: The conversion of the methyl ester to an amide is a crucial step in the synthesis of many biologically active quinoline derivatives. This transformation allows for the introduction of diverse substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR). The use of a strong base like sodium methoxide facilitates the amidation by deprotonating the amine, increasing its nucleophilicity.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Anhydrous Toluene

  • Sodium methoxide

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add the substituted aniline (1.2 eq).

  • Add a catalytic amount of sodium methoxide (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux for 12-24 hours, with the removal of methanol using a Dean-Stark trap. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired N-substituted-2-aminoquinoline-3-carboxamide.

  • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: In Vitro Anticancer Activity Screening - MTT Assay

This protocol provides a standardized method for evaluating the cytotoxic effects of newly synthesized this compound derivatives on cancer cell lines.[12][13]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a widely used and reliable method for preliminary anticancer screening.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using a suitable software.

MTT_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Add_Compound Add Test Compound (Serial Dilutions) Incubate1->Add_Compound Incubate2 Incubate 48-72h Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Buffer Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a cornerstone building block in the synthesis of medicinally relevant compounds. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent kinase inhibitors underscores the therapeutic potential of this scaffold. Future research will undoubtedly continue to explore the vast chemical space accessible from this versatile starting material, leading to the discovery of novel therapeutics with improved efficacy and selectivity for a range of human diseases.

References

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

  • Ravi, S., Barui, S., Kirubakaran, S., Duhan, P., & Bhowmik, K. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070–2079. [Link]

  • Galdino-Pitta, M. R., da Silva, A. C. G., de Andrade, D. C. S., de Lima, M. C. A., Pitta, I. R., & Rêgo, M. J. B. M. (2017). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Oxidative Medicine and Cellular Longevity, 2017, 6029390. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Cancer Therapy & Oncology International Journal. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Ravi, S., Barui, S., Kirubakaran, S., Duhan, P., & Bhowmik, K. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. [Link]

  • Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry. [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. [Link]

  • Bathini, Y., Singh, I., Harvey, P. J., Keller, P. R., Singh, R., Micetich, R. G., Fry, D. W., Dobrusin, E. M., & Toogood, P. L. (2005). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 15(17), 3881–3885. [Link]

  • Quinoline-based multi-kinase inhibitors approved by FDA. (n.d.). ResearchGate. [Link]

  • Friedländer synthesis. (2023, December 2). In Wikipedia. [Link]

  • Li, Y., et al. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. RSC Advances, 7(18), 10987-10991. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

    • (n.d.). RSC Medicinal Chemistry. [Link]

  • Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][1][14] naphthyridines and study of their fluorescence behavior. (n.d.). ResearchGate. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2012). PMC. [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]

  • Yevale, D. Y., et al. (2024). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. Bioorganic Chemistry, 147, 107323. [Link]

  • Li, Y., et al. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. Semantic Scholar. [Link]

  • 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. (n.d.). ResearchGate. [Link]

  • Ibrahim, R. A., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 75, 368-392. [Link]

  • Mittal, R. K., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(15), 1834-1843. [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2016). PMC. [Link]

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Application Notes & Protocols: Leveraging Methyl 2-aminoquinoline-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

In the landscape of heterocyclic chemistry, the quinoline scaffold holds a position of exceptional privilege.[1] This bicyclic aromatic system, comprising a benzene ring fused to a pyridine ring, is a recurring motif in a vast array of natural products and synthetic molecules with profound pharmacological importance.[2][3] Its structural rigidity, combined with its capacity for diverse substitutions, allows for precise three-dimensional arrangements of functional groups to engage with biological targets. Consequently, quinoline derivatives have been successfully developed into drugs for a wide spectrum of diseases, including cancer, malaria, infections, and inflammatory conditions.[4][5][6] This extensive clinical validation underscores the quinoline core as a robust and versatile template for the design of novel therapeutic agents.[7]

This guide focuses on a particularly valuable building block: Methyl 2-aminoquinoline-3-carboxylate . The strategic placement of a nucleophilic amino group at the C2 position and an adaptable carboxylate ester at the C3 position makes this molecule an ideal starting point for the construction of diverse chemical libraries. These functional "handles" allow medicinal chemists to systematically explore the chemical space around the quinoline core, fine-tuning properties like target affinity, selectivity, and pharmacokinetics. We will explore the synthesis of this key intermediate, detail protocols for its derivatization, and provide standardized assays for evaluating the biological activity of its analogs in anticancer and antimicrobial research.

Part 1: Synthesis and Derivatization Strategies

The power of this compound lies in its accessibility and the reactivity of its functional groups. The following protocols provide a foundation for its synthesis and subsequent modification.

Protocol 1.1: Synthesis of this compound via Friedländer Annulation

The Friedländer synthesis is a classic, reliable method for constructing the quinoline core. This protocol adapts the reaction between a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, in this case, methyl cyanoacetate. The reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration.

Objective: To synthesize the core scaffold, this compound.

Materials:

  • 2-Aminobenzaldehyde

  • Methyl cyanoacetate

  • Potassium hydroxide (KOH) or another suitable base (e.g., Piperidine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-aminobenzaldehyde (1 equivalent) and methyl cyanoacetate (1.1 equivalents) in absolute ethanol.

  • Catalyst Addition: To the stirring solution, add a catalytic amount of potassium hydroxide (approx. 0.2 equivalents). The use of a base is crucial to deprotonate the α-methylene group of the cyanoacetate, initiating the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. Cool the mixture further in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield the pure this compound.

Workflow for Synthesis and Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Library Generation cluster_amine C2-Amine Modification cluster_ester C3-Ester Modification start 2-Aminobenzaldehyde + Methyl Cyanoacetate reaction Friedländer Annulation (Base Catalyst, EtOH, Reflux) start->reaction core This compound reaction->core acyl Acyl Chlorides (R-COCl) core->acyl hydrolysis LiOH / H2O core->hydrolysis amide C2-Amide Derivatives acyl->amide acid 2-Aminoquinoline-3-carboxylic Acid hydrolysis->acid coupling Amine (R'-NH2), Coupling Agents acid->coupling carboxamide C3-Carboxamide Derivatives coupling->carboxamide

Caption: Synthetic workflow for the core scaffold and subsequent derivatization.

Protocol 1.2: Library Generation via C2-Amine Acylation

The C2-amino group is an excellent nucleophile for forming amide bonds, a common and stable linkage in drug molecules.

Objective: To create a library of N-acyl derivatives.

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask. Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 equivalents).

  • Acylation: Cool the solution in an ice bath. Add a solution of the desired acyl chloride or anhydride (1.2 equivalents) dropwise with stirring. The base scavenges the HCl byproduct, driving the reaction to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

Protocol 1.3: Modification of the C3-Carboxylate to Carboxamides

Converting the C3-ester to a carboxamide introduces another point of diversity and can significantly impact biological activity and properties like hydrogen bonding capacity.

Objective: To create a library of C3-carboxamide derivatives.

Procedure:

  • Hydrolysis (Step A): To a solution of this compound (1 equivalent) in a THF/water mixture, add lithium hydroxide (LiOH, 2-3 equivalents). Stir at room temperature until TLC confirms the complete consumption of the starting material. Acidify the mixture with 1M HCl to precipitate the 2-aminoquinoline-3-carboxylic acid. Filter and dry the solid.

  • Amide Coupling (Step B): Dissolve the carboxylic acid from Step A (1 equivalent) in DMF or DCM. Add a coupling agent like HATU or EDC/HOBt (1.2 equivalents) and a base like DIPEA (2 equivalents). Stir for 15 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the mixture.

  • Reaction & Purification: Stir at room temperature for 6-24 hours. Follow a standard aqueous workup and purify by column chromatography to obtain the final C3-carboxamide derivative.

Part 2: Applications in Anticancer Drug Discovery

The quinoline scaffold is a mainstay in oncology research, with derivatives acting as kinase inhibitors, DNA-intercalating agents, and apoptosis inducers.[8][9][10] Specifically, derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as potent inhibitors of Protein Kinase CK2, a crucial enzyme involved in cell growth, proliferation, and suppression of apoptosis.[11]

Screening Cascade for Anticancer Activity

G A Synthesized Compound Library B Primary Screen: Cell Viability (MTT) Assay (e.g., MCF-7, HCT116) A->B C Identify 'Hits' (e.g., GI50 < 10 µM) B->C D Secondary Screen: Target-Based Assay (e.g., Kinase Inhibition) C->D Active F Lead Optimization C->F Inactive E Confirm Mechanism (e.g., IC50 Determination) D->E Potent E->F Potent E->F Not Potent

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-aminoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing byproduct formation. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My Friedländer synthesis of this compound is resulting in a low yield and a complex mixture of products. What are the most likely side reactions?

A1: The synthesis of this compound, typically achieved through a Friedländer annulation of 2-aminobenzaldehyde and methyl acetoacetate, is susceptible to several side reactions that can significantly impact yield and purity. The two most prominent side reactions are the self-condensation of 2-aminobenzaldehyde and the dimerization of methyl acetoacetate.[1][2] Harsh reaction conditions, such as high temperatures and strong acid or base catalysis, can exacerbate the formation of these byproducts.[2]

Q2: I observe a significant amount of a high molecular weight, insoluble material in my reaction flask. What is it and how can I prevent its formation?

A2: This is likely due to the self-condensation of 2-aminobenzaldehyde. This starting material is known to be unstable and can readily self-condense, particularly in the presence of acid or base catalysts, to form trimeric and tetrameric products.[1][3] To mitigate this, it is crucial to use freshly prepared or purified 2-aminobenzaldehyde and to control the reaction conditions carefully, such as temperature and pH. A slow, controlled addition of the aldehyde to the reaction mixture can also help to minimize its self-condensation by keeping its instantaneous concentration low.[4]

Q3: My NMR analysis shows signals that do not correspond to the desired product or starting materials. I suspect a byproduct from my β-ketoester. Can you elaborate on this?

A3: Under basic conditions, methyl acetoacetate can undergo self-condensation, a reaction analogous to a Claisen condensation, to form dimeric byproducts.[5] This can lead to a variety of unwanted side products, complicating the purification process. The use of milder bases and careful control of reaction temperature can help to suppress this side reaction.

Q4: What are the best purification strategies for isolating this compound from the reaction mixture?

A4: Purification typically involves a multi-step approach. After the reaction is complete, the crude product can often be precipitated by pouring the reaction mixture into water and neutralizing it.[6] The collected solid can then be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and methanol.[7] For more challenging separations, column chromatography on silica gel is an effective method.[8] The choice of eluent will depend on the specific impurities present, but a gradient of ethyl acetate in hexanes is a common starting point.

Troubleshooting Guide: Byproduct Reduction Strategies

This section provides a detailed, cause-and-effect approach to minimizing the formation of key byproducts during the synthesis of this compound.

Issue 1: Formation of 2-Aminobenzaldehyde Self-Condensation Products
  • Causality: 2-aminobenzaldehyde possesses both a nucleophilic amino group and an electrophilic aldehyde group, making it prone to self-condensation, especially under harsh conditions.[1][3] This leads to the formation of complex, often polymeric, materials that are difficult to remove and significantly reduce the yield of the desired quinoline.

  • Troubleshooting & Optimization:

    Strategy Underlying Principle Experimental Protocol
    Use of High-Purity 2-Aminobenzaldehyde Impurities can catalyze side reactions. Freshly prepared or purified starting material minimizes potential catalysts for self-condensation.Prepare 2-aminobenzaldehyde fresh by reducing 2-nitrobenzaldehyde with iron(II) sulfate and ammonia, and use it immediately.[9] Alternatively, purify commercial 2-aminobenzaldehyde by recrystallization or column chromatography just before use.
    Controlled Addition of 2-Aminobenzaldehyde Maintaining a low concentration of the aldehyde in the reaction mixture minimizes the probability of self-condensation.Add a solution of 2-aminobenzaldehyde dropwise to the reaction mixture containing methyl acetoacetate and the catalyst over an extended period (e.g., 1-2 hours) using a syringe pump.[4]
    Optimization of Reaction Temperature Lower temperatures can reduce the rate of the self-condensation reaction more significantly than the desired Friedländer annulation.Start the reaction at a lower temperature (e.g., room temperature or 0 °C) and slowly increase it while monitoring the reaction progress by TLC.[2]
    Use of Milder Catalysts Strong acids or bases can aggressively promote self-condensation. Milder catalysts can favor the desired reaction pathway.[2]Consider using milder catalysts such as p-toluenesulfonic acid, iodine, or Lewis acids like neodymium(III) nitrate hexahydrate.[10][11]
Issue 2: Formation of Methyl Acetoacetate Dimerization Byproducts
  • Causality: In the presence of a base, the α-protons of methyl acetoacetate become acidic, leading to the formation of an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of methyl acetoacetate, resulting in a dimeric β-keto ester byproduct.[5]

  • Troubleshooting & Optimization:

    Strategy Underlying Principle Experimental Protocol
    Choice of Base The strength of the base can influence the rate of enolate formation and subsequent dimerization.Use a weaker base or a catalytic amount of a milder base (e.g., piperidine, triethylamine) instead of strong bases like sodium hydroxide or sodium ethoxide.[6]
    Reaction Temperature Control Lowering the reaction temperature can disfavor the dimerization reaction.Conduct the reaction at or below room temperature, especially during the initial stages when the concentration of methyl acetoacetate is highest.
    Order of Reagent Addition Adding the base to a mixture of the other reactants can help to control the concentration of the enolate.Add the basic catalyst dropwise to a stirred mixture of 2-aminobenzaldehyde and methyl acetoacetate.

Visualizing the Reaction Pathways

To better understand the desired reaction and the formation of byproducts, the following diagrams illustrate the key mechanistic steps.

Friedlander_Synthesis A 2-Aminobenzaldehyde C Aldol Adduct A->C + Methyl Acetoacetate F Self-condensation Products (Trimers, Tetramers) A->F Self-condensation B Methyl Acetoacetate B->C G Dimerization Product (β-keto ester) B->G Dimerization (Base-catalyzed) D Enamine Intermediate C->D - H2O E This compound D->E Cyclization & -H2O

Caption: Desired synthesis pathway and major byproduct formations.

Experimental Protocols

The following is a generalized, optimized protocol for the synthesis of this compound, designed to minimize byproduct formation.

Optimized Friedländer Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl acetoacetate (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) in a suitable solvent (e.g., toluene or ethanol).

  • Reagent Addition: Prepare a solution of freshly purified 2-aminobenzaldehyde (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirred reaction mixture at room temperature over a period of 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into cold water and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

References

  • 2-Aminobenzaldehyde. In: Wikipedia. ; 2023. Accessed January 6, 2026. [Link]

  • Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. ResearchGate. Accessed January 6, 2026. [Link]

  • Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
  • Jircitano AJ, Sommerer SO, Shelley JJ, Westcott BL Jr, Suh IH. The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde.
  • Gouda M, El-Bana GG. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry. 2022;19(5):596-616.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Accessed January 6, 2026. [Link]

  • Nishiwaki N, Yamashita M, Uemoto Y, et al. Revisiting Dimerization of Acetoacetamide Leading to 4,6-Dimethyl-2-pyridone-5-carboxamide. Journal of the Japan Petroleum Institute. 2014;57(5):247-250.
  • One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation. OAE Publishing Inc. Accessed January 6, 2026. [Link]

  • Method for producing methyl acetoacetate.
  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. Accessed January 6, 2026. [Link]

  • Friedländer synthesis. In: Wikipedia. ; 2023. Accessed January 6, 2026. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Accessed January 6, 2026. [Link]

  • Methyl acetoacetate. PubChem. Accessed January 6, 2026. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Accessed January 6, 2026. [Link]

  • Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. RSC Publishing. Accessed January 6, 2026. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. Accessed January 6, 2026. [Link]

  • Preparation method of methyl acetoacetate.
  • Advances in polymer based Friedlander quinoline synthesis. PMC. Accessed January 6, 2026. [Link]

  • Gouda M, El-Bana GG. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Semantic Scholar. Accessed January 6, 2026. [Link]

  • Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. PubMed. Accessed January 6, 2026. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Accessed January 6, 2026. [Link]

  • Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. ResearchGate. Accessed January 6, 2026. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. SpringerLink. Accessed January 6, 2026. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Accessed January 6, 2026. [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Accessed January 6, 2026. [Link]

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"Methyl 2-aminoquinoline-3-carboxylate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Methyl 2-aminoquinoline-3-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Synthesis & Initial Work-up

Question 1: My Friedländer synthesis of this compound is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?

Answer: The Friedländer annulation is a powerful method for quinoline synthesis, but it is sensitive to reaction conditions, which can lead to side reactions if not properly controlled.[1][2][3] Common challenges include:

  • Side Reactions: Aldol condensation of the ketone starting material can compete with the desired cyclocondensation, especially under harsh basic conditions.[1]

  • Reaction Conditions: Traditional methods often require high temperatures and strong acids or bases, which can decrease yield, particularly at a larger scale.[1]

  • Regioselectivity: If an asymmetrical ketone is used, issues with regioselectivity can arise.[1]

Troubleshooting Solutions:

  • Catalyst and Solvent Selection: The choice of catalyst and solvent is critical. For instance, using milder catalysts like p-toluenesulfonic acid and iodine under solvent-free conditions, or gold catalysts, can allow the reaction to proceed under more gentle conditions.[1] Acidic catalysts such as trifluoromethanesulfonic acid (TFOH) are often used with polar aprotic solvents like dichloromethane (DCM), while basic catalysts like potassium tert-butoxide (KOtBu) are typically paired with non-polar solvents such as toluene.[1]

  • Alternative Reactants: To minimize aldol condensation, consider using an imine analog of the o-aminoaryl ketone.[1]

  • Modern Catalytic Systems: Recent advancements have shown that catalysts like ceric ammonium nitrate can facilitate the reaction at ambient temperature with shorter reaction times.[4]

Question 2: After quenching the reaction, I'm having difficulty isolating the crude product. It appears oily or remains partially dissolved in the aqueous layer. What's the best approach for an effective work-up?

Answer: The solubility profile of this compound and related impurities dictates the optimal work-up strategy. The compound has moderate lipophilicity, suggesting it will partition into organic solvents.[5] However, the presence of both an amino group and an ester functionality can lead to complex solubility behavior.

Troubleshooting Solutions:

  • pH Adjustment: The amino group on the quinoline ring is basic. Careful neutralization of the reaction mixture is crucial. If the aqueous layer is too acidic, the product can be protonated, increasing its water solubility.[5] Conversely, if it's too basic, hydrolysis of the methyl ester can occur. Aim for a neutral pH before extraction.

  • Solvent Extraction: Use a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are common choices. Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.

  • Brine Wash: After extraction, wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to remove residual water and some water-soluble impurities.

Purification Troubleshooting Guide

Crystallization Challenges

Question 3: I am struggling to crystallize this compound from my crude product. It either oils out or precipitates as an amorphous solid. What solvents and techniques should I try?

Answer: Successful crystallization depends on finding a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Recommended Solvents & Techniques:

  • Solvent Screening: Based on the structure, a good starting point for solvent screening would be polar protic solvents like ethanol or methanol, or a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexanes or heptane). Quinoline derivatives have been successfully crystallized from ethanol and dimethylformamide.[6]

  • Slow Cooling: Rapid cooling often leads to the formation of small crystals or an amorphous precipitate. Allow the saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Anti-Solvent Diffusion: This technique involves dissolving the crude product in a good solvent and then slowly introducing a poor solvent in which the compound is insoluble. This can be done by layering the poor solvent on top of the solution or by placing the solution in a sealed chamber with an open vial of the anti-solvent.

  • Scratching: If the solution is supersaturated but crystals are not forming, scratching the inside of the flask with a glass rod can provide nucleation sites for crystal growth.

Table 1: Recommended Solvents for Crystallization Screening

Solvent/SystemRationale
EthanolGood solubility at reflux, lower solubility at room temperature.
MethanolSimilar properties to ethanol, may offer different crystal packing.
Ethyl Acetate/HexanesA versatile system for controlling polarity and solubility.
Dichloromethane/HeptaneAnother effective mixed-solvent system.
TolueneA non-polar option that may be effective for less polar impurities.
Chromatography Issues

Question 4: My column chromatography purification is not providing good separation of the target compound from a closely-eluting impurity. What adjustments can I make to my chromatographic method?

Answer: Achieving good separation in column chromatography requires optimizing the stationary phase, mobile phase, and loading technique.

Troubleshooting Chromatographic Separation:

  • Mobile Phase Polarity: Fine-tuning the polarity of your eluent is the most critical parameter. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradual increase in the polarity (gradient elution) can often provide better separation than a constant mobile phase composition (isocratic elution).

  • Stationary Phase: While silica gel is the most common stationary phase, other options can provide different selectivity. For basic compounds like your aminoquinoline, alumina (neutral or basic) can sometimes prevent streaking and improve separation. Alternatively, using a C18-functionalized silica (reverse-phase chromatography) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can offer a completely different separation mechanism.

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not loading more than 1-5% of the column's weight in crude material. Dissolve the sample in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel before loading (dry loading).

Workflow for Optimizing Column Chromatography:

Sources

Technical Support Center: Troubleshooting Poor Solubility of Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating and resolving the solubility challenges of Methyl 2-aminoquinoline-3-carboxylate.

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. Here, we provide in-depth, experience-driven advice, detailed protocols, and troubleshooting workflows to help you overcome these common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common solubility challenges in a direct question-and-answer format, explaining the scientific principles behind each recommended solution.

Q1: Why is this compound so difficult to dissolve, especially in aqueous solutions?

Answer: The poor aqueous solubility of this compound is a direct result of its molecular structure. It features a large, rigid, and relatively nonpolar quinoline core. This aromatic system requires significant energy to be broken apart from its solid crystal lattice and solvated by water molecules.[1]

The molecule does possess polar functional groups—an amino group (-NH2) and a methyl ester (-COOCH3)—that can engage in hydrogen bonding. However, the influence of the large hydrophobic core dominates, leading to limited solubility in water. In the solid state, strong intermolecular forces can make the process of solubilization energetically unfavorable.[1]

Q2: I am starting a new project. Which solvents should I try first?

Answer: A systematic solvent screening is the most effective initial step. Based on the compound's structure, which has both aromatic and polar characteristics, you should test a range of solvents with varying polarities.

A good starting point is to test solubility in the following common laboratory solvents.

Solvent ClassSpecific SolventExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents are excellent at dissolving a wide range of compounds, including those with aromatic rings and polar groups.[2]
Polar Protic Methanol, EthanolModerate These alcohols can hydrogen bond with the amino and ester groups but may be less effective at solvating the quinoline core.[3]
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low Can be effective for less polar compounds but may not be ideal here.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to Low Often good for compounds with some polarity.[3]
Esters Ethyl AcetateLow Generally useful for compounds of intermediate polarity.[3]
Aqueous Water, Buffered Solutions (pH 7.4)Very Low / Insoluble The hydrophobic quinoline core limits aqueous solubility.[2]
Nonpolar Hexane, HeptaneInsoluble These solvents cannot effectively solvate the polar functional groups.

For a detailed methodology, refer to the Experimental Protocol: Systematic Solvent Screening .

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. How can I prevent this?

Answer: This is a classic and very common problem that occurs when a compound is highly soluble in an organic solvent but poorly soluble in the final aqueous medium.[1] The abrupt change in solvent polarity causes the compound to "crash out" of the solution.

Here are several strategies to mitigate this issue:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically 1% or less. Even at this level, precipitation can occur. If it does, you must try to lower it further (e.g., to 0.1%).[1]

  • Adjust the pH of the Aqueous Buffer: Since this compound has a basic amino group, its solubility is highly pH-dependent.[1] Lowering the pH of your buffer (e.g., to pH 5 or 6) will protonate the amino group, forming a more soluble cationic salt. Always run a small-scale test to find a pH where the compound stays dissolved without compromising the integrity of your biological assay.[1][2]

  • Use Co-solvents or Surfactants: The addition of a small amount of a pharmaceutically acceptable co-solvent or a non-ionic surfactant to the aqueous buffer can help maintain solubility.[4][5]

    • Co-solvents: Polyethylene glycol (PEG 300/400) or propylene glycol can be used.

    • Surfactants: A very low concentration (e.g., 0.01-0.1%) of Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, preventing precipitation.[1]

Q4: I tried heating my solution to dissolve the compound, but it "oiled out" upon cooling instead of forming crystals. What should I do?

Answer: "Oiling out" happens when a solute separates from the solution as a liquid phase rather than a solid. It typically occurs when the solution is too concentrated or cooled too quickly.[3]

To resolve this, try the following:

  • Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. You can further insulate the flask to slow cooling even more. Once at room temperature, gradually lower the temperature by moving it to a refrigerator.[3]

  • Use a More Dilute Solution: The compound may be supersaturated to a point where it cannot form an ordered crystal lattice. Re-heat the solution and add more solvent to create a less concentrated solution before attempting to cool it again.[3]

  • Change the Solvent System: The chosen solvent may be unsuitable. Try a solvent with a different polarity or use a binary solvent system. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly turbid. This brings the solution closer to the saturation point needed for crystallization.[3]

Q5: Beyond basic solvent selection, what advanced methods can I use to improve solubility for formulation development?

Answer: For more significant solubility enhancement, especially in drug development, several advanced techniques can be employed:

  • Salt Formation: This is a highly effective method for ionizable compounds.[6] Reacting the basic amino group of your compound with a pharmaceutically acceptable acid (e.g., hydrochloric acid, tartaric acid, methanesulfonic acid) will form a salt. Salts typically have much higher aqueous solubility and faster dissolution rates than the neutral parent compound.[1][7]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[8] The amorphous state lacks a crystal lattice, making it easier to dissolve. Common polymers include polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC). This can be achieved via methods like solvent evaporation or hot-melt extrusion.[9] Refer to the Experimental Protocol: Preparation of a Solid Dispersion for a detailed procedure.

  • Particle Size Reduction: Decreasing the particle size of your compound increases its surface-area-to-volume ratio, which can improve the rate of dissolution.[4][7] Techniques like micronization or nanosuspension can be employed, though they do not change the compound's intrinsic equilibrium solubility.[6]

  • Complexation: Using agents like cyclodextrins can enhance solubility. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that is more soluble in water.[5][8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Caption: Troubleshooting workflow for poor solubility.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify suitable single or binary solvent systems for dissolving this compound.

Materials:

  • This compound

  • Vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and stir bars

  • Vortex mixer

  • Heat block or water bath

  • Selection of solvents (DMSO, DMF, Methanol, Ethanol, Acetonitrile, THF, Ethyl Acetate, Water)

Procedure:

  • Preparation: Accurately weigh a small amount of the compound (e.g., 2-5 mg) into each labeled vial.

  • Initial Solvent Addition: Add a measured volume of a single solvent (e.g., 100 µL) to the first vial.

  • Room Temperature Test: Vortex the vial for 1-2 minutes. If the solid is not fully dissolved, place it on a magnetic stir plate for 30 minutes at room temperature.

  • Observation: Record whether the compound is fully dissolved, partially dissolved, or insoluble.

  • Incremental Addition: If the compound is not fully dissolved, add another aliquot of solvent (e.g., 100 µL) and repeat step 3. Continue this process up to a total volume of 1 mL to estimate the approximate solubility.

  • Heating Test: If the compound is still not fully dissolved at room temperature, gently warm the vial in a heat block or water bath (e.g., to 50-60°C).[3] Observe if dissolution occurs.

  • Cooling Test: If the compound dissolved upon heating, allow the vial to cool slowly to room temperature and then place it in a refrigerator (~4°C). Observe if any precipitate or crystals form. This helps identify suitable solvents for recrystallization.[3]

  • Repeat: Repeat steps 2-7 for each solvent to be tested.

Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of the compound with a hydrophilic polymer to enhance its aqueous solubility and dissolution rate.[1]

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30 or HPMC)

  • A common solvent that dissolves both the compound and the polymer (e.g., Methanol or a Methanol/DCM mixture)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven or desiccator

Procedure:

  • Ratio Determination: Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Dissolution: Accurately weigh and dissolve the compound and the chosen polymer in a suitable volume of the common solvent in a round-bottom flask. Ensure both components are fully dissolved to form a clear solution. Gentle warming or sonication can be used if necessary.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Reduce the pressure and rotate the flask in a warm water bath to evaporate the solvent completely. A thin, clear film should form on the inside of the flask.

  • Drying: Scrape the resulting solid film from the flask. Place the solid in a vacuum oven or desiccator under high vacuum for several hours to remove any residual solvent.

  • Characterization: The resulting solid is an amorphous dispersion. Its solubility can now be tested in aqueous buffers and compared to the original crystalline compound.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Thakur, D., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH).
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Quinoline-Based Compounds.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Smolecule. (n.d.). Methyl 7-aminoquinoline-2-carboxylate.
  • CUTM Courseware. (n.d.). Solubility Enhancement Technique.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8.
  • Clearsynth. (n.d.). This compound.

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for the synthesis of Methyl 2-aminoquinoline-3-carboxylate. This resource is tailored for researchers, medicinal chemists, and drug development professionals. Our goal is to provide you with in-depth, field-proven insights to overcome common challenges in this synthesis, helping you to optimize reaction conditions, maximize yields, and ensure the highest purity of your final compound.

Introduction: The Friedländer Annulation Pathway

The synthesis of this compound is most commonly achieved through the Friedländer annulation.[1][2][3] This versatile and powerful reaction involves the condensation of 2-aminobenzaldehyde with a compound containing an α-methylene group, such as methyl acetoacetate or, in this case, methyl 2-cyanoacetate.[2][3][4] The reaction is typically catalyzed by an acid or a base to construct the quinoline scaffold.[3][4]

While the on-paper reaction appears straightforward, its practical execution is often hampered by issues such as the instability of starting materials, competing side reactions, and purification difficulties. This guide provides a systematic approach to troubleshooting and optimizing this critical chemical transformation.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format, offering solutions grounded in mechanistic principles.

Issue 1: Consistently Low or No Product Yield

Question: My Friedländer reaction between 2-aminobenzaldehyde and methyl 2-cyanoacetate is resulting in very low yields, or in some cases, no desired product at all. What are the primary factors I should investigate to resolve this?

Answer:

Low or negligible yields in this synthesis are a common frustration and can almost always be traced back to one of three areas: reagent integrity, catalyst efficacy, or suboptimal thermal conditions.

  • Reagent Integrity - The Instability of 2-Aminobenzaldehyde: The primary suspect is often the 2-aminobenzaldehyde starting material. This compound is notoriously unstable and is prone to rapid self-condensation and polymerization, especially upon storage at room temperature or exposure to air.[5][6][7]

    • Diagnosis: If your 2-aminobenzaldehyde has turned from a pale yellow solid into a brown or reddish tar, it has likely degraded.

    • Solution: Always use the freshest possible batch of 2-aminobenzaldehyde. If you suspect degradation, it is best to purify it by steam distillation immediately before use.[6] Store it at -20°C to prolong its shelf life.[6]

  • Catalyst Selection and Activity: The choice and amount of catalyst are critical. Traditional methods use strong acids or bases, but these can be too harsh.[4][8][9]

    • Strong Bases (e.g., KOH, NaOH): These can effectively catalyze the reaction but also promote unwanted side reactions, such as the aldol self-condensation of the ketone or hydrolysis of the methyl ester group.[4][10]

    • Milder Catalysts: Modern protocols often favor milder and more selective catalysts. Lewis acids (e.g., Neodymium(III) nitrate) or organocatalysts have shown great success.[11][12] Molecular iodine has also been used as a highly efficient catalyst for this transformation.[12]

    • Solution: If using a base like KOH, start with a catalytic amount (e.g., 20 mol%).[8] If yields are still low or the reaction is messy, consider switching to a milder catalytic system.

  • Thermal Conditions: The reaction requires heat, but excessive temperatures can cause decomposition of the starting materials or the product.[8][9]

    • Solution: A temperature range of 80–120 °C is typical.[3] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). This allows you to stop the reaction once the starting material is consumed, preventing the formation of degradation byproducts from prolonged heating.[9][13]

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low reaction yields.

Issue 2: Persistent Impurities and Purification Challenges

Question: My reaction works, but I am struggling to purify the product. There is a major side product with a very similar polarity, making column chromatography ineffective. What is this impurity and how can I prevent its formation?

Answer:

The most common side product in the Friedländer synthesis is the result of competing reaction pathways, particularly the self-condensation of the active methylene component (an aldol condensation).[4][10] Preventing its formation is key to simplifying purification.

  • Mechanistic Insight: The Friedländer reaction can proceed via two main pathways: an initial aldol condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction.[2] If the initial aldol condensation between two molecules of your active methylene compound is faster than its reaction with 2-aminobenzaldehyde, you will generate significant impurities.

  • Solvent and Catalyst Effects on Selectivity: The reaction environment plays a huge role in directing the mechanism down the desired path.

    • Solvent Choice: Using a protic solvent like ethanol is often beneficial as it can mediate proton transfer steps and favor the desired cyclization.[3][8]

    • Catalyst Choice: As mentioned before, harsh conditions can promote side reactions.[4] Switching to a milder, more selective catalyst can dramatically clean up the reaction. Recent literature has shown that catalysts like molecular iodine or various Lewis acids can provide excellent yields with minimal side products, often under solvent-free conditions or with microwave irradiation.[12][14] Metal-organic frameworks (MOFs) have also emerged as highly effective heterogeneous catalysts.[11]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended ConditionRationale & Supporting Evidence
Catalyst Molecular Iodine (I₂) (10-20 mol%)A mild Lewis acid that is inexpensive, efficient, and often leads to very clean reactions with simple workups.[12][13]
Solvent Ethanol or Solvent-FreeEthanol is a good general-purpose solvent for this reaction.[3][8] Solvent-free conditions, when possible, are environmentally friendly and can accelerate the reaction.[4]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction without causing significant degradation of the starting materials.[4][13]
Monitoring Thin Layer Chromatography (TLC)Essential for determining the optimal reaction time to maximize product formation and minimize byproduct generation from over-heating.[9][13]

Frequently Asked Questions (FAQs)

Q1: Is it possible to use a different starting material instead of 2-aminobenzaldehyde? A1: Yes. The Friedländer synthesis is versatile. You can use 2-aminoaryl ketones, which will result in a substituted quinoline at the 4-position.[3][4] You can also start with the corresponding 2-nitroaryl aldehyde or ketone and perform an in situ reduction to the amine, followed by the Friedländer cyclization in a one-pot domino reaction.[15]

Q2: My reaction seems to stall and never goes to completion. What should I do? A2: If the reaction stalls, first re-verify the purity of your starting materials, particularly the 2-aminobenzaldehyde. If the reagents are pure, incomplete conversion can be due to an inactive or insufficient amount of catalyst.[9] Try increasing the catalyst loading in small increments (e.g., from 10 mol% to 15 mol%). You could also consider switching to a more polar solvent like DMF to improve the solubility of the reactants.[9]

Q3: What is the most effective method for purifying the final product? A3: If the reaction is clean, the product often precipitates upon cooling the reaction mixture. It can then be isolated by filtration and washed with a cold solvent like ethanol.[8] If impurities are present, the most common purification methods are recrystallization from ethanol or column chromatography on silica gel.[13]

Experimental Protocol: Iodine-Catalyzed Synthesis of this compound

This protocol utilizes molecular iodine as an efficient and mild catalyst, which often results in a cleaner reaction profile and simpler workup.

Materials:

  • 2-Aminobenzaldehyde (1.0 mmol, 121.1 mg)

  • Methyl 2-cyanoacetate (1.1 mmol, 109.0 mg)

  • Molecular Iodine (I₂) (0.1 mmol, 25.4 mg, 10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/hotplate

Procedure:

  • Combine 2-aminobenzaldehyde (1.0 mmol), methyl 2-cyanoacetate (1.1 mmol), and molecular iodine (0.1 mmol) in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 5 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the 2-aminobenzaldehyde spot is no longer visible (typically 2-5 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from hot ethanol to yield the pure product.

Reaction Scheme

G cluster_reactants r1 2-Aminobenzaldehyde p1 This compound r1->p1 I₂ (cat.) Ethanol, 80 °C r2 Methyl 2-cyanoacetate r2->p1 I₂ (cat.) Ethanol, 80 °C plus + plus->p1 I₂ (cat.) Ethanol, 80 °C

Caption: Iodine-catalyzed Friedländer synthesis of the target compound.

References

  • Title: Different catalytic approaches of Friedländer synthesis of quinolines Source: PubMed (Heliyon) URL: [Link]

  • Title: Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis Source: PubMed (ChemistryOpen) URL: [Link]

  • Title: 2-Aminobenzaldehyde - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Advances in polymer based Friedlander quinoline synthesis Source: PubMed Central (NIH) URL: [Link]

  • Title: Friedländer synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: Friedlaender Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Different catalytic approaches of Friedländer synthesis of quinolines Source: PubMed Central (NIH) URL: [Link]

  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: PubMed Central (NIH) URL: [Link]

  • Title: Concerning the mechanism of the Friedländer quinoline synthesis Source: ResearchGate URL: [Link]

  • Title: CAS No : 529-23-7 | Product Name : 2-Aminobenzaldehyde Source: Pharmaffiliates URL: [Link]

  • Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Source: PubMed Central (NIH) URL: [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Troubleshooting Common Impurities

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the synthesis of heterocyclic compounds like Methyl 2-aminoquinoline-3-carboxylate can present challenges, particularly concerning purity. This guide is designed to provide practical, in-depth answers to common issues encountered during its synthesis, focusing on the identification and mitigation of impurities. Our approach is rooted in understanding the reaction's mechanism to logically diagnose and solve problems.

The primary synthetic route to this quinoline derivative is the Friedländer Annulation , a robust reaction that condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] While effective, this reaction can lead to several process-related impurities if not properly controlled. This guide will walk you through identifying these impurities and refining your process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

The impurities in your crude product are typically derived from starting materials, intermediates, side reactions, or degradation.[3][4] Understanding their origin is the first step in eliminating them. The synthesis generally involves the condensation of a 2-aminoaryl ketone (like 2-aminobenzophenone) with a methyl ester containing an active methylene group (like methyl acetoacetate or methyl cyanoacetate).

Here is a summary of the most probable impurities:

Impurity Name Potential Source / Cause Significance
Unreacted Starting Materials Incomplete reaction due to incorrect stoichiometry, insufficient reaction time, or low temperature.Affects yield and requires removal during purification.
Aldol or Schiff Base Intermediates Incomplete cyclodehydration. This can be caused by a weak catalyst or insufficient heat.[5]Indicates a stalled reaction. Can revert or form other byproducts.
Self-Condensation Products Side reaction of the active methylene compound with itself, especially under strong basic conditions.Consumes reactant, lowers yield, and complicates purification.
2-Aminoquinoline-3-carboxylic acid Hydrolysis of the final methyl ester product. This can occur during aqueous workup or if moisture is present under acidic/basic conditions.A common degradation product that can be difficult to separate.
Isomeric Byproducts Use of an unsymmetrical ketone as a starting material can lead to regioisomers.May have different biological activity and physical properties.
Q2: My reaction has a low yield and shows multiple spots on the TLC plate. What is the likely cause?

A low yield accompanied by a complex product mixture on a Thin-Layer Chromatography (TLC) plate points toward an incomplete or inefficient reaction. The most common culprits are unreacted starting materials and partially reacted intermediates.

Causality Explained: The Friedländer synthesis proceeds via two potential mechanisms: an initial aldol condensation followed by Schiff base formation, or the reverse.[1] If the energy barrier for the final cyclodehydration step is not overcome (due to low temperature or an ineffective catalyst), the reaction can stall, leaving a mixture of starting materials and intermediates.

To diagnose this, run a TLC with co-spots:

  • Lane 1: Starting Material 1 (e.g., 2-aminobenzophenone)

  • Lane 2: Starting Material 2 (e.g., methyl acetoacetate)

  • Lane 3: Crude reaction mixture

  • Lane 4: Co-spot of Crude + Starting Material 1

  • Lane 5: Co-spot of Crude + Starting Material 2

If the spots in your crude mixture align perfectly with the starting material lanes, it confirms the reaction is incomplete. The presence of other spots likely indicates intermediates.

  • Catalyst Check: Lewis acids like In(OTf)₃ or protic acids like p-toluenesulfonic acid are often used to catalyze the condensation and cyclization.[2][6] Ensure your catalyst is active and used in the correct molar ratio.

  • Temperature Control: The cyclodehydration step often requires heat. If your reaction is running at room temperature, consider gradually increasing the temperature and monitoring the reaction progress by TLC.

  • Stoichiometry: Ensure a 1:1 molar ratio of the primary reactants. An excess of the active methylene compound can lead to self-condensation byproducts.

Q3: I suspect an isomeric byproduct or a hydrolyzed acid is present. How can I definitively identify them?

Distinguishing between isomers and degradation products requires more powerful analytical techniques than TLC alone. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard for this task.[7]

Workflow for Identification:

G cluster_0 Initial Observation cluster_1 Mass Analysis (LC-MS) cluster_2 Conclusion A Unexpected Peak in HPLC B Obtain Mass Spectrum A->B C Mass matches target molecule? B->C Compare m/z D Mass is 14 Da less than target? C->D No E Impurity is an Isomer C->E Yes F Impurity is Hydrolyzed Acid (Loss of CH₂ group) D->F Yes G Impurity is other byproduct D->G No

Caption: Logical workflow for identifying isomeric vs. hydrolyzed impurities.

Expert Insight:

  • Isomers: An isomer will have the exact same mass-to-charge ratio (m/z) as your target molecule but a different retention time in HPLC. Further structural confirmation can be achieved using 2D NMR techniques.

  • Hydrolyzed Acid: The carboxylic acid (C₁₀H₈N₂O₂) has a molecular weight of 200.19 g/mol , which is 14 g/mol less than the methyl ester product (C₁₁H₁₀N₂O₂, MW 214.21 g/mol ) due to the loss of a CH₂ group. This mass difference is easily detectable by LC-MS. The acid is also more polar and will typically have a shorter retention time on a reverse-phase HPLC column.

Q4: Can you provide a standard HPLC method for impurity profiling of this compound?

A robust reverse-phase HPLC method is essential for separating the target compound from its more polar or non-polar impurities.[7][8] Here is a reliable starting method that can be adapted to your specific instrumentation.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and ionization in MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for eluting non-polar compounds.
Gradient 10% B to 90% B over 20 minA broad gradient is effective for separating unknown impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Detection (UV) 254 nm and 320 nmQuinoline systems have strong absorbance in the UV range. Monitoring multiple wavelengths can help detect impurities with different chromophores.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.

This method should provide a good separation of the main product from common impurities. The more polar hydrolyzed acid will elute earlier, while less polar starting materials or byproducts will elute later.

General Troubleshooting Workflow

When faced with an unknown impurity, a systematic approach is key. The following workflow outlines the steps from initial detection to identification and mitigation.

G cluster_0 Step 1: Detection cluster_1 Step 2: Preliminary Analysis cluster_2 Step 3: Hypothesis cluster_3 Step 4: Confirmation & Mitigation A Observe unexpected spot/peak (TLC, HPLC, GC) B Run TLC with Starting Material Co-spots A->B C Run LC-MS Analysis A->C D Impurity is Starting Material? B->D E Obtain Mass (m/z) C->E F Hypothesize Structure (Isomer, Degradant, etc.) D->F No G Optimize Reaction (Temp, Time, Stoichiometry) D->G Yes E->F H Isolate Impurity (Prep-HPLC) & Characterize (NMR) F->H I Adjust Workup/Purification (e.g., Recrystallization, Chromatography) G->I H->I

Caption: A systematic workflow for impurity troubleshooting.

By following this structured Q&A guide and employing the outlined analytical strategies, you will be better equipped to identify, understand, and resolve purity issues in your synthesis of this compound, leading to more efficient research and development outcomes.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Research in Engineering, Science and Management, 3(11), 389-393. Available at: [Link]

  • Prajapati, M., & Bodiwala, K. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Infectious Diseases and Tropical Medicine, 3(1), e434. Available at: [Link]

  • Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development, 9(2), 1-11. Available at: [Link]

  • Sarma, B., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 38(4), 1493-1502. Available at: [Link]

  • The synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate (2). (2007). Molbank, 2007(3), M539. Available at: [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (2020). Mini-Reviews in Organic Chemistry, 17(5), 554-577. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • Marco-Contelles, J., et al. (2009). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 74(16), 5836-5843. Available at: [Link]

  • Manske, R. H. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 59-99. Available at: [Link]

  • Nicolas, C., et al. (2004). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 805(2), 235-243. Available at: [Link]

Sources

Technical Support Center: Methyl 2-aminoquinoline-3-carboxylate Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of Methyl 2-aminoquinoline-3-carboxylate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, troubleshooting guides, and frequently asked questions to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.

Introduction: The Importance of this compound

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Quinolines and their derivatives are scaffolds found in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[1] Given its significance, robust and scalable synthetic methods are crucial. This guide focuses on the widely-used Friedländer annulation, a reliable method for constructing the quinoline core, and addresses the specific challenges encountered during scale-up.[2][3]

The Friedländer Annulation: A Primary Synthetic Route

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-ketoester.[3] For this compound, this typically involves the reaction of 2-aminobenzaldehyde with methyl acetoacetate.

The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the final quinoline product.[2][4] While straightforward on a lab scale, scaling this process introduces challenges in heat management, mass transfer, and product purification.

Experimental Protocol: Lab-Scale Baseline

This protocol provides a standard laboratory procedure. Scale-up modifications are discussed in the subsequent sections.

Synthesis of this compound via Friedländer Annulation

Materials:

  • 2-aminobenzaldehyde

  • Methyl acetoacetate

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol.

  • Add methyl acetoacetate (1.1 eq) to the solution and stir.

  • Slowly add a solution of potassium hydroxide (0.2 eq) in ethanol to the mixture.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • Slowly add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture.

  • Dry the product under vacuum to yield crude this compound.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Scale-Up Synthesis: Key Considerations and Recommendations

Transitioning from grams to kilograms requires careful re-evaluation of every reaction parameter. The following table outlines common challenges and provides field-proven recommendations.

ParameterLab-Scale (Exemplar)Scale-Up Challenges & Recommendations
Stoichiometry Slight excess (1.1 eq) of methyl acetoacetate.Challenge: Cost and downstream purification. Recommendation: Optimize stoichiometry to use a minimal excess of the β-ketoester. A 1.05 equivalent may be sufficient with optimized conditions, reducing raw material costs and simplifying removal of unreacted starting material.
Temperature Control Simple heating mantle/oil bath.Challenge: The Friedländer condensation is exothermic.[5] Runaway reactions are a major safety risk at scale. Recommendation: Use a jacketed reactor with a reliable heating/cooling system. Implement controlled, slow addition of the catalyst or one of the reactants to manage the exotherm. Continuous temperature monitoring is critical.
Mixing & Agitation Magnetic stirrer.Challenge: Inefficient mixing in large vessels leads to localized temperature gradients and concentration differences, promoting side-product formation and reducing yield. Recommendation: Employ overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity. The mixing speed must be optimized for the vessel geometry.
Catalyst Selection & Addition Base-catalyzed (e.g., KOH, pyrrolidine).[6]Challenge: Homogeneous catalysts can be difficult to remove at scale. The rate of addition affects exothermicity. Recommendation: Consider solid-supported or heterogeneous catalysts for easier removal. If using a homogeneous base like KOH, add it as a solution via a dosing pump over a calculated period to control the reaction rate and temperature.
Reaction Time 2-4 hours, monitored by TLC.Challenge: Reaction times may change due to differences in heat and mass transfer. Recommendation: Implement in-process controls (IPCs) using HPLC to accurately determine reaction completion and minimize byproduct formation from prolonged heating.
Work-up & Isolation Precipitation in water, vacuum filtration.Challenge: Handling large volumes of solvent and filtering large quantities of solids can be slow and inefficient. Product may precipitate as fine particles that clog filters. Recommendation: Optimize the precipitation/crystallization step. Control the rate of anti-solvent (water) addition and the cooling profile to influence crystal size. Use appropriate large-scale filtration equipment like a Nutsche filter-dryer.
Purification Recrystallization or column chromatography.Challenge: Column chromatography is generally not viable for large-scale production. Recrystallization can lead to significant product loss if not optimized. Recommendation: Focus on developing a robust recrystallization protocol. Perform solvent screening to find a system that provides high recovery and excellent impurity rejection. An activated carbon treatment of the solution before recrystallization can be effective for color removal.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process in a direct question-and-answer format.

Problem 1: My yield is significantly lower on a larger scale.

Question: I achieved an 85% yield in the lab, but on a 1 kg scale, my yield has dropped to 55%. What are the likely causes?

Answer: A drop in yield during scale-up is a common issue, often stemming from a combination of factors:

  • Poor Temperature Control: The most likely culprit is poor heat dissipation. Localized "hot spots" in the reactor can accelerate side reactions, such as the self-condensation of methyl acetoacetate or degradation of the product.

    • Solution: Ensure your reactor's cooling system is adequate. Decrease the addition rate of your catalyst or reactants to keep the internal temperature within the optimal range.

  • Inefficient Mixing: If the reactants are not mixed effectively, the reaction may be incomplete in some parts of the vessel while side reactions dominate in others.

    • Solution: Verify that your agitator speed and design are sufficient for the batch volume. Baffles within the reactor can also improve mixing efficiency.

  • Incomplete Reaction: Lab-scale reactions may appear complete on TLC when they are not.

    • Solution: Use a more sensitive quantitative technique like HPLC for in-process monitoring to ensure the reaction has truly reached its endpoint before initiating the work-up.

  • Suboptimal Product Precipitation: Dumping the reaction mixture into water quickly can cause the product to "crash out" as a very fine, almost colloidal solid, which is difficult to filter and wash effectively, leading to mechanical losses.

    • Solution: Control the crystallization process. Cool the reaction mixture slowly and add the anti-solvent (water) gradually with good agitation. This promotes the growth of larger, more easily filterable crystals.

troubleshooting_low_yield start Low Yield on Scale-Up q1 Is internal temperature uniform and within range? start->q1 s1 Improve Cooling & Slow Reagent Addition q1->s1 No q2 Is mixing adequate? (visual/CFD check) q1->q2 Yes s2 Optimize Agitator Speed & Impeller Design q2->s2 No q3 Is reaction confirmed complete by HPLC? q2->q3 Yes s3 Increase Reaction Time or Optimize Temperature q3->s3 No q4 Is product isolation efficient? q3->q4 Yes s4 Optimize Crystallization: Slow Cooling & Anti-Solvent Addition q4->s4 No

Caption: Troubleshooting decision tree for low yield.
Problem 2: The final product is discolored (e.g., yellow, brown, or tan).

Question: My lab-scale product was a nice off-white powder, but the scaled-up batch is dark yellow. How can I improve the color?

Answer: Discoloration is an indicator of impurities. The most common causes are:

  • Oxidation: The 2-amino group is susceptible to air oxidation, especially at elevated temperatures over extended periods. This can form highly colored impurities.

    • Solution: Run the reaction and work-up under an inert atmosphere (e.g., a nitrogen blanket). Ensure starting materials are not degraded.

  • Side Reactions: As mentioned, poor heat control can lead to byproducts that are often colored. The Friedländer reaction can sometimes produce positional isomers or other condensation products, although this is less common for this specific substrate combination.[5]

    • Solution: Re-optimize reaction temperature and time based on HPLC monitoring.

  • Residual Catalyst/Impurities: Incomplete removal of the catalyst or impurities from the starting materials can impart color.

    • Solution: During the work-up, after filtration but before final crystallization, dissolve the crude product in a suitable solvent and treat it with activated carbon. This is highly effective at adsorbing many colored impurities. Filter the carbon off and proceed with the recrystallization.

Problem 3: The product is difficult to filter and handle.

Question: My product precipitates as a fine, sticky solid that clogs the filter and is difficult to dry. What can be done?

Answer: This is a physical form issue related to the crystallization/precipitation process.

  • Particle Size: Rapid precipitation creates very small particles that are hard to filter.

    • Solution: Develop a controlled crystallization protocol. Key variables to adjust are the cooling rate, the rate of anti-solvent addition, and the agitation speed. A slower process generally yields larger, more stable crystals.

  • Oiling Out: The product may be precipitating as an oil before it solidifies, trapping solvent and impurities.

    • Solution: Ensure that the temperature at which you are adding the anti-solvent is not above the melting point of the product/solvent mixture. Sometimes, seeding the solution with a small amount of pure crystalline product can encourage direct crystallization instead of oiling out.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes for large-scale production? While several methods exist for quinoline synthesis (e.g., Skraup, Doebner-von Miller, Combes), the Friedländer synthesis is often preferred for this specific target molecule at scale.[7] The Skraup and Doebner-von Miller reactions involve strongly acidic and highly exothermic conditions, which are hazardous and difficult to control on a large scale, often producing significant tarry byproducts. The Friedländer reaction generally proceeds under milder conditions with higher regioselectivity, making it a more manageable and efficient industrial process.[2]

Q2: What are the most critical safety considerations for this scale-up? Safety must be the top priority. Key considerations include:

  • Exothermicity: The potential for a runaway reaction is the primary hazard. A thorough process safety review, potentially including reaction calorimetry, should be conducted to understand the heat flow.

  • Reagent Handling: Use of strong bases (like KOH) requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats. Ensure proper ventilation to avoid inhaling ethanol vapors.[8]

  • Pressure and Venting: All reactors should be equipped with pressure relief systems.

  • Inerting: While not strictly required for the reaction chemistry, using a nitrogen atmosphere can prevent the formation of oxidative impurities and is good practice for solvent handling at scale.

Q3: How can the process be made more environmentally friendly ("greener")? Several strategies can improve the sustainability of the synthesis:

  • Solvent Selection: While ethanol is a relatively green solvent, explore reducing the total solvent volume. Conduct the reaction at a higher concentration if possible without compromising yield or safety.

  • Catalyst: Investigate recyclable heterogeneous catalysts, which can reduce waste streams associated with catalyst removal.[1]

  • Energy Efficiency: Optimize reaction time and temperature to minimize energy consumption. A well-designed process avoids unnecessarily long reflux times.

Q4: What analytical techniques are essential for process control and quality assurance? A robust analytical package is crucial for a successful scale-up campaign.

  • In-Process Control (IPC): HPLC is the preferred method for monitoring reaction progress, allowing for quantitative tracking of starting materials and product formation.

  • Starting Material QC: Verify the purity of 2-aminobenzaldehyde and methyl acetoacetate by NMR, GC, or HPLC before use. Impurities in starting materials are a common cause of poor results.

  • Final Product Release: The final product should be characterized by:

    • HPLC for purity analysis.

    • ¹H and ¹³C NMR for structural confirmation.

    • Melting Point as a simple indicator of purity.

    • Loss on Drying (LOD) to determine residual solvent content.

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification cluster_final Final QC qc Starting Material QC (HPLC, NMR) charge Charge Reactor with 2-Aminobenzaldehyde & Solvent qc->charge add_reagent Add Methyl Acetoacetate charge->add_reagent add_catalyst Controlled Addition of Catalyst Solution add_reagent->add_catalyst reflux Heat to Reflux & Monitor via HPLC add_catalyst->reflux cool Cool Reaction Mixture reflux->cool precipitate Controlled Precipitation with Anti-Solvent (Water) cool->precipitate filter Filter Crude Solid (Nutsche Filter) precipitate->filter recrystallize Recrystallize from Optimized Solvent filter->recrystallize dry Dry Final Product (Vacuum Oven) recrystallize->dry final_qc Final Product Release Testing (HPLC, NMR, MP, LOD) dry->final_qc

Caption: General workflow for scale-up synthesis.

References

  • Overcoming challenges in the synthesis of substituted quinolines - Benchchem. (n.d.). BenchChem.
  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide - Benchchem. (n.d.). BenchChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 24). Fisher Scientific.
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Friedländer synthesis - Wikipedia. (n.d.). Wikipedia.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (n.d.). ACS Omega.
  • Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines | Request PDF - ResearchGate. (2024, October 15).
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.
  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. (2025, August 6).
  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Storage and Handling of Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for maintaining the stability and purity of Methyl 2-aminoquinoline-3-carboxylate (CAS No. 75353-50-3) during storage. As a Senior Application Scientist, my objective is to offer not just protocols, but the scientific reasoning behind them, ensuring the integrity of your experiments and development programs. This compound, a valuable research chemical and intermediate in medicinal chemistry, possesses functional groups—an aromatic amine, a quinoline heterocycle, and a methyl ester—that dictate its stability profile.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: What are the ideal long-term storage conditions for this compound?

For maximum stability, the compound should be stored at 2-8°C in a dry, dark environment under an inert atmosphere . A refrigerator or cold room is suitable. The container, preferably an amber glass vial with a tightly sealed cap, should be placed inside a desiccator to protect it from moisture.[1][2][3]

Q2: My vial of this compound has turned from a white/off-white powder to a distinct yellow or brown color. What happened?

This color change is a classic indicator of degradation, likely due to oxidation. The aromatic amine group and the electron-rich quinoline ring are susceptible to oxidation by atmospheric oxygen, a process often accelerated by exposure to light.[3] This can lead to the formation of colored impurities. Storing the compound under an inert gas like argon or nitrogen and protecting it from light are crucial preventative measures.[2][3]

Q3: I suspect my compound has degraded, but the color change is minimal. How can I definitively check its purity?

The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector. A fresh sample or a sample with a known purity profile should be used as a reference. Degradation is indicated by a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks, which represent degradation products.

Q4: How sensitive is this compound to moisture?

The methyl ester functional group makes the compound susceptible to hydrolysis, especially in the presence of moisture.[1] This reaction converts the ester back to its corresponding carboxylic acid (2-aminoquinoline-3-carboxylic acid), altering its chemical properties. Therefore, storing the compound in a desiccated environment is essential to prevent this pathway.[1][4]

Q5: What are the primary safety precautions when handling this compound?

As an aromatic amine derivative, this compound should be handled with care.[5][6] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7][8] Avoid contact with skin and eyes.[9]

Section 2: Troubleshooting Guide for Degradation

This section provides a deeper dive into specific degradation issues and their underlying causes.

Issue 1: Observable Color Change (Yellowing/Browning)
  • Potential Cause: Oxidation and/or Photodegradation.

  • Mechanistic Insight: Aromatic amines are readily oxidized, and quinoline itself is known to darken upon exposure to air and light.[3] This process involves the formation of radical intermediates that can polymerize or rearrange to form complex, highly conjugated (and thus colored) structures. UV light provides the activation energy for these reactions, making light protection a critical factor.

  • Preventative Strategy:

    • Inert Atmosphere: Upon receiving the compound, aliquot the necessary amounts into smaller amber glass vials. Before sealing, purge the headspace of each vial with a gentle stream of an inert gas (e.g., Argon or Nitrogen) to displace oxygen.

    • Light Protection: Always use amber-colored vials or wrap standard vials in aluminum foil to block UV light. Store these vials in a dark place, such as a laboratory refrigerator box.[2][3]

  • Corrective Action: If degradation is minor, the compound may be purified by recrystallization from an appropriate solvent system. However, this should be validated by analytical methods (HPLC, NMR) to confirm purity. For critical applications, it is always best to use a fresh, undegraded lot of the material.

Issue 2: Purity Decline or Appearance of New Peaks in HPLC Analysis
  • Potential Cause: Hydrolysis of the Methyl Ester.

  • Mechanistic Insight: The ester functional group is an electrophilic center that can be attacked by nucleophiles. Water, although a weak nucleophile, can hydrolyze the ester to a carboxylic acid and methanol. This reaction is slow at neutral pH but can be catalyzed by trace acidic or basic impurities.

  • Preventative Strategy:

    • Moisture Control: Store vials in a desiccator containing a drying agent like silica gel or Drierite.[1][4] Ensure the desiccator seal is intact.

    • Proper Handling: When removing the compound from cold storage, allow the vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.

    • Solvent Choice: When preparing solutions, use high-purity, anhydrous solvents to minimize the introduction of water.

  • Confirmation Protocol: See Protocol 2 for a standardized QC check to confirm the presence of hydrolysis products.

Section 3: Protocols for Ensuring Stability

Protocol 1: Recommended Long-Term Storage Workflow

This protocol is designed to maximize the shelf-life of this compound.

  • Initial Inspection: Upon receipt, visually inspect the compound for any color deviation from the expected white or off-white appearance.

  • Aliquoting: In a controlled environment with low humidity, divide the bulk container into smaller, experiment-sized aliquots in amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Gas Purge: Gently flush the headspace of each aliquot vial with nitrogen or argon for 15-30 seconds.

  • Sealing: Immediately and tightly seal each vial with a cap containing a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap-vial interface with parafilm.

  • Desiccated Storage: Place the sealed vials inside a desiccator.

  • Cold Storage: Transfer the desiccator to a refrigerator set to 2-8°C .

  • Labeling: Ensure each vial is clearly labeled with the compound name, date of storage, and aliquot number.

Protocol 2: Quality Control (QC) Protocol for Stored Aliquots

This protocol should be performed periodically (e.g., every 6 months) or if degradation is suspected.

  • Sample Preparation: Prepare a solution of the stored compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is typically effective.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or a determined λmax).

    • Injection: Inject 5-10 µL of the sample solution.

  • Data Interpretation: Compare the resulting chromatogram to a reference chromatogram from a fresh sample. Look for:

    • A significant decrease (>2%) in the area of the main peak.

    • The appearance of new peaks, particularly an earlier-eluting peak which could correspond to the more polar carboxylic acid hydrolysis product.

Section 4: Visual Guides

Diagram 1: Potential Degradation Pathways

cluster_oxidation Oxidation / Photodegradation cluster_hydrolysis Hydrolysis parent This compound oxidation_node Colored Impurities (Polymeric Products) parent->oxidation_node O₂, Light hydrolysis_node 2-Aminoquinoline-3-carboxylic Acid parent->hydrolysis_node H₂O (Moisture)

Caption: Key degradation routes for the compound.

Diagram 2: Recommended Storage Workflow

A Receive Compound B Visually Inspect (Check for Color) A->B C Aliquot into Amber Vials B->C D Purge Headspace with Inert Gas (N₂/Ar) C->D E Seal Vials Tightly (Use Parafilm) D->E F Place in Desiccator E->F G Store at 2-8°C F->G

Caption: Step-by-step workflow for optimal storage.

Section 5: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2–8°CSlows the rate of all potential degradation reactions.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation of the aromatic amine and quinoline ring.[2]
Light Protect from Light (Amber Vial)Prevents light-catalyzed oxidation and photodegradation.[3][10]
Moisture Dry (Store in Desiccator)Prevents hydrolysis of the methyl ester group.[1][4]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric oxygen and moisture.[2][8]

References

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. (n.d.).
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
  • CAS No. 91-22-5 - Quinoline - AccuStandard. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023).
  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023).
  • Quinoline Pure - SYNTHETIKA. (n.d.).
  • This compound | CAS No. 75353-50-3 | Clearsynth. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023).
  • Quinoline | C9H7N | CID 7047 - PubChem - NIH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009).
  • Cas no 30160-03-3 (Methyl 2-methylquinoline-3-carboxylate). (n.d.).
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (n.d.).

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"Methyl 2-aminoquinoline-3-carboxylate" handling and safety precautions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-aminoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling, safety, and experimental use of this versatile chemical intermediate.

Section 1: Safety and Handling Precautions

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

Hazard StatementPrecautionary Measures
May cause skin irritation.Wash hands thoroughly after handling.
May cause serious eye irritation.Wear eye protection.
May cause respiratory irritation.Use only in a well-ventilated area.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and subsequent reactions of this compound.

Synthesis via Friedländer Condensation

The Friedländer synthesis is a common and effective method for preparing quinoline derivatives.[1][2][3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocol: Synthesis of this compound

  • Reactants: 2-aminobenzaldehyde and methyl cyanoacetate.

  • Catalyst: A base such as potassium carbonate (K₂CO₃) or a Lewis acid.

  • Solvent: A high-boiling point solvent like N,N-dimethylformamide (DMF) or ethanol.

Procedure:

  • To a solution of 2-aminobenzaldehyde in the chosen solvent, add methyl cyanoacetate and the catalyst.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Synthesis Issues:

Issue 1: Low or No Product Yield

  • Plausible Cause: Incomplete reaction or decomposition of starting materials.

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Ensure the 2-aminobenzaldehyde is pure and not oxidized.

    • Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature. Monitor the reaction progress closely using TLC.

    • Catalyst Choice: The choice of catalyst is crucial. If a base like K₂CO₃ is ineffective, consider using a Lewis acid catalyst.

    • Solvent Effects: The polarity of the solvent can influence the reaction rate. Experiment with different solvents like DMF, ethanol, or toluene.

Issue 2: Formation of Multiple Products (Side Reactions)

  • Plausible Cause: Self-condensation of starting materials or other side reactions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the reactants.

    • Gradual Addition: Add one reactant dropwise to the other to maintain a low concentration and minimize self-condensation.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, albeit at the cost of a longer reaction time.

Logical Workflow for Synthesis Troubleshooting

Caption: Troubleshooting workflow for low yield in synthesis.

Purification Challenges

Issue: Difficulty in Removing Impurities

  • Plausible Cause: Presence of unreacted starting materials or side products with similar polarity to the desired product.

  • Troubleshooting Steps:

    • Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, water) can be effective.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is the method of choice.

      • Solvent System Selection: Use TLC to determine the optimal eluent system that provides good separation between the product and impurities. A gradient elution might be necessary.

      • Stationary Phase: Silica gel is the standard stationary phase. For very polar compounds, alumina could be an alternative.

Subsequent Reactions: N-Alkylation and Amide Coupling

Issue 1: N-Alkylation - Formation of Dialkylated Product or No Reaction

  • Plausible Cause: The 2-amino group can be di-alkylated, or the reaction may not proceed due to insufficient reactivity.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the aminoquinoline to favor mono-alkylation.

    • Choice of Base: A mild base like potassium carbonate is often sufficient. Stronger bases like sodium hydride may lead to over-alkylation.

    • Activating the Alkylating Agent: If using a less reactive alkyl halide, consider converting it to a more reactive species like an alkyl iodide in situ (Finkelstein reaction).

    • Protecting Groups: For complex syntheses, consider protecting the amino group to prevent unwanted side reactions.

Logical Flow for N-Alkylation Issues

Caption: Troubleshooting N-alkylation reactions.

Issue 2: Amide Coupling - Low Yield or No Reaction

  • Plausible Cause: The 2-amino group of the quinoline is electronically deactivated, making it a poor nucleophile.

  • Troubleshooting Steps:

    • Coupling Reagents: Standard coupling reagents like EDC/HOBt may not be sufficient. Consider more potent activators such as HATU or HBTU in combination with a non-nucleophilic base like DIPEA.[4][5]

    • Acyl Chloride Method: Convert the carboxylic acid to its more reactive acyl chloride using thionyl chloride or oxalyl chloride. This highly reactive intermediate will readily couple with the aminoquinoline.

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated acid species. Running the reaction at a slightly elevated temperature may also improve the rate.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on data for similar compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Q2: What is the solubility profile of this compound?

A2: While specific data is limited, analogous aminoquinoline esters are generally soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents such as methanol and ethanol.[1] It is expected to have low solubility in water.

Q3: Can the methyl ester be hydrolyzed?

A3: Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF).

Q4: What are the expected spectroscopic signatures for this compound?

A4:

  • ¹H NMR: Expect signals for the aromatic protons on the quinoline ring, a singlet for the methyl ester protons, and a broad singlet for the amino protons.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring, and the methyl carbon of the ester.

  • IR Spectroscopy: Look for characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ester, and C=C/C=N stretching of the aromatic quinoline core.

Q5: What are the main applications of this compound?

A5: This compound is a valuable building block in medicinal chemistry and materials science. The 2-aminoquinoline scaffold is found in many biologically active molecules with potential applications as anticancer, antibacterial, and antimalarial agents.[6] The amino and ester functionalities allow for a wide range of chemical modifications to generate libraries of compounds for drug discovery.

References

  • The Friedländer Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved January 6, 2026, from [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC. (n.d.). Retrieved January 6, 2026, from [Link]

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  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC. (n.d.). Retrieved January 6, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to Quinoline-Based Enzyme Inhibitors: Profiling Methyl 2-aminoquinoline-3-carboxylate Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] This guide provides an in-depth technical comparison of Methyl 2-aminoquinoline-3-carboxylate, a representative of an emerging class of quinoline derivatives, against established quinoline-based inhibitors targeting distinct enzyme classes crucial in pathophysiology: protein kinases, DNA gyrases, topoisomerases, and dihydrofolate reductase.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a comparative framework grounded in experimental data to inform inhibitor selection and guide future research endeavors.

Introduction to Quinoline Inhibitors

The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[1] This structural versatility has led to the development of quinoline-based drugs for treating cancer, infectious diseases, and inflammatory conditions. These compounds exert their effects by inhibiting enzymes that play critical roles in cellular processes. This guide will delve into four major classes of such enzymes and compare the known or inferred activity of this compound with that of well-established inhibitors.

This compound: A Profile

This compound is a quinoline derivative with potential as an enzyme inhibitor. While specific experimental data for this exact methyl ester is limited in publicly available literature, studies on the closely related 2-aminoquinoline-3-carboxylic acid derivatives have demonstrated inhibitory activity against protein kinase CK2, with IC50 values ranging from 0.65 to 18.2 μM.[2][3][4][5] This suggests that this compound likely possesses activity in a similar micromolar range against this kinase.

Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. The inhibitory potential of the 2-aminoquinoline-3-carboxylic acid scaffold against CK2 positions this compound as a compound of interest for further investigation in oncology and other fields where CK2 is a relevant target.

Comparative Analysis with Other Quinoline Inhibitors

To contextualize the potential of this compound, we will compare it with prominent quinoline inhibitors from four distinct classes, each targeting a different enzyme family.

Protein Kinase Inhibitors: The Kinase Domain Battleground

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes. Their aberrant activity is a hallmark of many diseases, particularly cancer. Several FDA-approved quinoline-based kinase inhibitors are in clinical use.[6]

Comparative Inhibitors:

  • Bosutinib: A dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[7][8]

  • Lenvatinib: A multi-kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT, approved for the treatment of certain types of thyroid and kidney cancer.

Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to their substrate proteins. This blockade of signal transduction can halt cell proliferation and induce apoptosis in cancer cells.

Performance Comparison:

InhibitorTarget Kinase(s)IC50 Value
This compound (inferred) Protein Kinase CK20.65 - 18.2 µM[2][3][4][5]
Bosutinib Src1.2 nM[8]
Abl1 nM[8]
Lenvatinib VEGFR2 (KDR)4 nM
FGFR146 nM

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

As the data indicates, established kinase inhibitors like Bosutinib and Lenvatinib exhibit high potency with IC50 values in the nanomolar range. While the inferred activity of this compound is in the micromolar range, it is important to note that this is for a different kinase (CK2). Further screening against a broader panel of kinases would be necessary to fully characterize its selectivity and potency.

cluster_kinase Kinase Inhibition cluster_downstream Cellular Response Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signal_Transduction Signal Transduction Phospho_Substrate->Signal_Transduction Inhibitor Quinoline Inhibitor (e.g., Bosutinib, Lenvatinib, This compound) Inhibitor->Kinase Blocks ATP Binding Cell_Proliferation Cell Proliferation & Survival Signal_Transduction->Cell_Proliferation Apoptosis Apoptosis Signal_Transduction->Apoptosis Inhibition of pro-survival signals

Figure 1: General signaling pathway of protein kinase inhibition by quinoline derivatives.

DNA Gyrase Inhibitors: Uncoiling Bacterial Defenses

DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. This enzyme is a well-established target for antibacterial drugs.

Comparative Inhibitor:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic widely used to treat bacterial infections.

Mechanism of Action: Quinolone antibiotics inhibit DNA gyrase by stabilizing the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome and subsequent cell death.[9]

Performance Comparison:

InhibitorTarget EnzymeBacterial StrainIC50 Value (µg/mL)
This compound DNA GyraseUnknownData not available
Ciprofloxacin DNA GyraseEnterococcus faecalis27.8[9][10]
Levofloxacin DNA GyraseEnterococcus faecalis28.1[10]

While no direct data exists for this compound as a DNA gyrase inhibitor, the quinoline scaffold is central to this class of antibiotics. Structure-activity relationship studies would be required to determine if the substitution pattern of this compound is amenable to DNA gyrase inhibition.

cluster_gyrase DNA Gyrase Inhibition cluster_response Bacterial Cell Response Relaxed_DNA Relaxed Bacterial DNA Gyrase DNA Gyrase Relaxed_DNA->Gyrase Supercoiled_DNA Supercoiled DNA Gyrase->Supercoiled_DNA Supercoiling DSB Double-Strand Breaks Gyrase->DSB Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Inhibitor Quinolone Inhibitor (e.g., Ciprofloxacin) Inhibitor->Gyrase Stabilizes cleavage complex DSB->Replication_Transcription Inhibition Cell_Death Bacterial Cell Death DSB->Cell_Death

Figure 2: Mechanism of DNA gyrase inhibition by quinolone antibiotics.

Topoisomerase Inhibitors: A Double-Edged Sword in Cancer Therapy

Topoisomerases are essential enzymes that manage the topological state of DNA in eukaryotic cells. Topoisomerase I creates single-strand breaks to relieve torsional stress, while topoisomerase II creates double-strand breaks. Both are validated targets for anticancer drugs.

Comparative Inhibitors:

  • Topotecan: A semi-synthetic analog of camptothecin that inhibits topoisomerase I, used in the treatment of ovarian and small cell lung cancer.

  • Irinotecan: Another camptothecin analog and topoisomerase I inhibitor, used for colorectal cancer.[11][12]

Mechanism of Action: These inhibitors bind to the enzyme-DNA complex, preventing the re-ligation of the DNA strand after cleavage. This leads to the accumulation of DNA breaks, which are cytotoxic to rapidly dividing cancer cells.[4]

Performance Comparison:

InhibitorTarget EnzymeCell LineIC50 Value (µM)
This compound Topoisomerase I/IIUnknownData not available
Topotecan Topoisomerase IMCF-7 Luc (cell-free)0.013[10]
Irinotecan Topoisomerase ILoVo15.8[4][11]
HT-295.17[4][11]

The potential for this compound to act as a topoisomerase inhibitor is unknown. However, the quinoline scaffold is present in some topoisomerase inhibitors, suggesting that with appropriate structural modifications, this class of compounds could be explored for such activity.

cluster_topo Topoisomerase I Inhibition cluster_response Cancer Cell Response Supercoiled_DNA Supercoiled DNA TopoI Topoisomerase I Supercoiled_DNA->TopoI Relaxed_DNA Relaxed DNA TopoI->Relaxed_DNA Relaxation SSB Single-Strand Breaks TopoI->SSB Replication DNA Replication Relaxed_DNA->Replication Inhibitor Topoisomerase I Inhibitor (e.g., Topotecan, Irinotecan) Inhibitor->TopoI Stabilizes cleavage complex SSB->Replication Inhibition Cell_Death Apoptosis SSB->Cell_Death

Figure 3: Mechanism of topoisomerase I inhibition leading to cancer cell death.

Dihydrofolate Reductase Inhibitors: Targeting Folate Metabolism

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and thymidylate, essential for DNA synthesis and cell proliferation. It is a target for both anticancer and antimicrobial drugs.

Comparative Inhibitor:

  • Methotrexate: A folic acid analog that potently inhibits DHFR. It is used in the treatment of various cancers and autoimmune diseases.

Mechanism of Action: Methotrexate binds to the active site of DHFR with high affinity, preventing the reduction of dihydrofolate to tetrahydrofolate. This depletion of tetrahydrofolate inhibits the synthesis of DNA precursors, leading to cell cycle arrest and apoptosis.[13]

Performance Comparison:

InhibitorTarget EnzymeIC50 Value (µM)
This compound Dihydrofolate ReductaseUnknown
Methotrexate Dihydrofolate Reductase0.12[14]

The structural similarity between the quinoline and pteridine ring systems (present in folic acid and methotrexate) suggests a potential for quinoline derivatives to interact with DHFR. However, dedicated studies are needed to explore this possibility for this compound.

cluster_dhfr DHFR Inhibition cluster_response Cellular Response DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction Purine_Thymidylate_Synthesis Purine & Thymidylate Synthesis THF->Purine_Thymidylate_Synthesis Inhibitor DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR Competitive Inhibition DNA_Synthesis DNA Synthesis Purine_Thymidylate_Synthesis->DNA_Synthesis Purine_Thymidylate_Synthesis->DNA_Synthesis Inhibition Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Figure 4: The role of DHFR in nucleotide synthesis and its inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key enzymatic assays.

Protein Kinase CK2 Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against protein kinase CK2.

Materials:

  • Recombinant human protein kinase CK2

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³³P]ATP

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the kinase reaction buffer, the peptide substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding recombinant CK2 enzyme and [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for 10 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.[15]

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Test compound dissolved in DMSO

  • Stop solution/loading dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose gel electrophoresis system

Procedure:

  • Prepare serial dilutions of the test compound in the gyrase assay buffer.

  • In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding the DNA gyrase enzyme.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Analyze the DNA topology by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled and relaxed DNA in each lane.

  • Calculate the percentage of inhibition of supercoiling for each concentration of the test compound.

  • Determine the IC50 value from a dose-response curve.[16]

Topoisomerase I Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[17][18]

Materials:

  • Purified human topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test compound dissolved in DMSO

  • Stop solution/loading dye

  • Agarose gel electrophoresis system

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding topoisomerase I.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Analyze the DNA products by agarose gel electrophoresis.

  • Visualize and quantify the supercoiled and relaxed DNA bands.

  • Calculate the percentage of inhibition of relaxation for each concentration of the test compound.

  • Determine the IC50 value from a dose-response curve.[17][18]

Dihydrofolate Reductase (DHFR) Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the oxidation of NADPH.[2][19]

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • DHFR assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Test compound dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a cuvette, combine the assay buffer, NADPH, and the test compound at various concentrations.

  • Initiate the reaction by adding the DHFR enzyme and DHF.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

  • Calculate the IC50 value from a dose-response curve.[2][19]

Conclusion and Future Directions

This guide provides a comparative overview of this compound in the context of established quinoline-based inhibitors. While direct experimental data for this specific compound is nascent, the inhibitory activity of its parent carboxylic acid derivatives against protein kinase CK2 suggests a promising avenue for further investigation.

The provided comparative data highlights the high potency of clinically approved quinoline inhibitors, which typically exhibit IC50 values in the nanomolar range against their primary targets. For this compound to be considered a viable lead compound, comprehensive screening against a panel of kinases and other relevant enzymes is essential to determine its potency, selectivity, and mechanism of action.

Future research should focus on:

  • Direct enzymatic and cellular assays to determine the IC50 of this compound against a panel of protein kinases, including CK2, as well as other potential targets like DNA gyrase, topoisomerases, and DHFR.

  • Structure-activity relationship (SAR) studies to explore how modifications to the 2-aminoquinoline-3-carboxylate scaffold affect potency and selectivity.

  • In silico modeling and docking studies to predict potential binding modes and guide the design of more potent analogs.

By systematically exploring the biological activity of this and related quinoline derivatives, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

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Decoding the Kinase Selectivity of the 2-Aminoquinoline-3-Carboxylate Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Inhibitor Discovery

In the landscape of kinase inhibitor discovery, privileged scaffolds serve as foundational frameworks for the development of novel therapeutics. The quinoline ring system is one such scaffold, renowned for its versatility and presence in numerous FDA-approved kinase inhibitors.[1] Its ability to form key interactions within the ATP-binding pocket of various kinases has cemented its importance in medicinal chemistry. This guide focuses on a specific, yet promising, quinoline derivative: Methyl 2-aminoquinoline-3-carboxylate. While a comprehensive, publicly available kinase selectivity profile for this exact molecule is not yet established, extensive research on related 2-aminoquinoline-3-carboxylic acid derivatives has revealed significant potential, particularly as inhibitors of Protein Kinase CK2.[2][3]

This guide will, therefore, serve a dual purpose. Firstly, it will collate the existing knowledge on the kinase inhibitory potential of the 2-aminoquinoline-3-carboxylate scaffold. Secondly, and more critically, it will provide a robust, field-proven experimental framework for researchers to comprehensively determine the kinase selectivity profile of this compound and its analogues. We will explore best practices in kinase profiling, propose detailed experimental protocols, and benchmark against well-characterized, clinically relevant kinase inhibitors.

The Known Landscape: 2-Aminoquinoline-3-Carboxylate Derivatives as Kinase Inhibitors

Research into the biological activity of 2-aminoquinoline-3-carboxylic acid derivatives has primarily highlighted their activity against Protein Kinase CK2, a constitutively active serine/threonine kinase implicated in a multitude of cellular processes and human diseases, most notably cancer.[4] Studies have reported IC50 values in the submicromolar to low micromolar range for various derivatives, underscoring the potential of this scaffold for targeting CK2.[2][3] Beyond CK2, the broader quinoline scaffold has been successfully exploited to develop inhibitors for a range of other kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).[5][6][7][8] This precedent strongly suggests that this compound may exhibit a unique polypharmacology profile with potential therapeutic applications.

To truly understand the therapeutic potential and potential off-target effects of this compound, a comprehensive kinase selectivity profile is not just recommended, but essential. The following sections will outline a systematic approach to achieve this.

De-risking and Profiling: A Strategic Approach to Kinase Selectivity

A multi-tiered strategy is proposed to efficiently and comprehensively characterize the kinase selectivity profile of this compound. This approach begins with a broad, unbiased screen, followed by more focused quantitative assays and cellular validation.

G cluster_0 Phase 1: Broad Kinome Profiling cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Cellular Characterization A Compound Synthesis & QC B Large-Panel Kinase Screen (e.g., KINOMEscan®) A->B C Initial Hit Identification (% Inhibition @ fixed concentration) B->C D IC50/Kd Determination for Primary Hits C->D E Orthogonal Assay (e.g., Activity-based assay) D->E F Selectivity Analysis (Comparison to known inhibitors) E->F G Target Engagement Assay (e.g., NanoBRET™) F->G H Cellular Phenotypic Screen (e.g., NCI-60 Panel) G->H I Pathway Analysis (Western Blot for downstream signaling) H->I

Figure 1: A phased experimental workflow for determining kinase selectivity.

Phase 1: Broad Kinome Profiling

The initial step involves a broad screen against a large panel of kinases to identify primary targets and potential off-targets. This is most efficiently achieved using a competitive binding assay format.

Experimental Protocol: Large-Panel Kinase Screen (Adapted from KINOMEscan® Methodology)

  • Compound Preparation: Synthesize and purify this compound to >95% purity as determined by HPLC and NMR. Prepare a 10 mM stock solution in 100% DMSO.

  • Assay Principle: This assay relies on the principle of competitive binding. A test compound is incubated with a kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.[5][9][10]

  • Kinase Panel: Employ a comprehensive kinase panel, such as the scanMAX panel from Eurofins Discovery, which includes over 460 human kinases.[5][10]

  • Assay Execution:

    • A DNA-tagged kinase is incubated with the test compound at a fixed concentration (e.g., 1 µM or 10 µM).

    • The mixture is then applied to a column containing an immobilized, active-site directed ligand.

    • After an incubation period, unbound kinase and the test compound are washed away.

    • The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Inhibition). A lower percentage indicates a stronger interaction between the test compound and the kinase.

Phase 2: Quantitative Validation and Selectivity Analysis

Hits identified in the primary screen must be validated and quantified. This involves determining the potency (IC50 or Kd) of the compound for the primary targets and confirming the interaction through an orthogonal assay.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-based)

  • Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, stronger inhibition by the test compound.

  • Materials:

    • Recombinant human kinases (e.g., CK2, EGFR, etc.)

    • Kinase-specific peptide substrates

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

  • Procedure:

    • Prepare serial dilutions of this compound in a 384-well plate.

    • Add the kinase and substrate to the wells and incubate briefly.

    • Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]

Comparative Analysis:

To contextualize the selectivity profile of this compound, it is crucial to compare its activity against that of well-characterized kinase inhibitors.

Kinase InhibitorPrimary Target(s)Selectivity ProfileReference
Staurosporine Broad SpectrumHighly non-selective, inhibits a wide range of kinases.
Dasatinib BCR-ABL, SRC familyMulti-targeted, potent inhibitor of several tyrosine kinases.[12][13][14][15][16]
Sunitinib VEGFRs, PDGFRs, KITMulti-targeted, primarily targeting receptor tyrosine kinases involved in angiogenesis.
(Predicted) this compound CK2 and others (To be determined)To be determined through the proposed experimental workflow.
Phase 3: Cellular Characterization

In vitro biochemical data must be validated in a cellular context to assess target engagement and functional consequences.

Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)

  • Principle: This assay measures the binding of a test compound to a target kinase in living cells. The kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase is added. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

  • Procedure:

    • Transfect cells with a plasmid encoding the kinase-NanoLuc® fusion protein.

    • Plate the cells in a 384-well plate.

    • Add serial dilutions of this compound.

    • Add the NanoBRET™ tracer and the NanoLuc® substrate.

    • Measure the BRET signal using a plate reader.

  • Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC50.

Functional Assessment: NCI-60 Human Tumor Cell Line Screen

To assess the anti-proliferative activity of this compound across a diverse range of cancer types, submission to the National Cancer Institute's NCI-60 screen is highly recommended.[2][3][7][17] This screen provides data on the compound's potency and pattern of activity across 60 different human cancer cell lines, which can offer insights into its mechanism of action.[2][3][7][17]

Signaling Pathway Context

Understanding the signaling pathways in which the identified target kinases operate is crucial for interpreting the functional consequences of inhibition.

G cluster_0 CK2 Signaling cluster_1 EGFR Signaling cluster_2 VEGFR Signaling cluster_3 BTK Signaling CK2 CK2 Wnt Wnt/ β-catenin CK2->Wnt NFkB NF-κB CK2->NFkB PI3K_Akt PI3K/Akt CK2->PI3K_Akt EGF EGF EGFR EGFR EGF->EGFR RAS_MAPK RAS/MAPK EGFR->RAS_MAPK PI3K_Akt2 PI3K/Akt EGFR->PI3K_Akt2 VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_Akt3 PI3K/Akt VEGFR->PI3K_Akt3 BCR BCR BTK BTK BCR->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB2 NF-κB PLCG2->NFkB2

Figure 2: Simplified signaling pathways of key kinases.

Conclusion and Future Directions

The 2-aminoquinoline-3-carboxylate scaffold represents a promising starting point for the development of novel kinase inhibitors. While its activity against CK2 is documented, a comprehensive understanding of its kinome-wide selectivity is essential for its advancement as a potential therapeutic agent. The experimental framework outlined in this guide provides a clear and robust path to achieving this. By combining broad kinome screening with quantitative validation and cellular characterization, researchers can build a detailed selectivity profile for this compound. Comparing this profile to established kinase inhibitors will provide crucial context and guide future optimization efforts. The insights gained from such a systematic investigation will be invaluable in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

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A Comparative Guide to the Biological Target Validation of Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth, technically-focused comparison of Methyl 2-aminoquinoline-3-carboxylate's biological target validation, contextualized with a known alternative, to illuminate the pathway of drug discovery. Our focus is to not only present protocols but to dissect the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to target engagement and validation.

Introduction to this compound and its Therapeutic Potential

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Within this class, 2-aminoquinoline-3-carboxylate derivatives have emerged as compounds of significant interest, with studies pointing towards their potential as antiproliferative agents[4][5]. Emerging evidence suggests that derivatives of 3-quinoline carboxylic acid can function as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer[6]. This guide will focus on the biological target validation of this compound, with a specific focus on Protein Kinase CK2, a constitutively active serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis.

The Biological Target: Protein Kinase CK2

Protein Kinase CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a myriad of cellular processes. Its elevated activity in numerous cancers has rendered it an attractive target for therapeutic intervention. Several studies have identified derivatives of 2-aminoquinoline-3-carboxylic acid as potent inhibitors of protein kinase CK2[6]. Therefore, validating the engagement of this compound with CK2 in a cellular context is a critical first step in its development as a potential therapeutic agent.

Comparative Analysis: this compound vs. a Known CK2 Inhibitor

To provide a clear benchmark for the performance of this compound, we will compare it with a well-characterized, albeit fictional for the purpose of this guide, selective CK2 inhibitor, hereafter referred to as CK2i-47 . This comparative framework will allow for a direct assessment of potency, selectivity, and cellular activity.

Experimental Workflows for Target Validation

A multi-pronged approach is essential for robust target validation. We will employ a series of assays to first confirm direct binding to the target protein, then quantify the inhibitory effect on its enzymatic activity, and finally, to observe the downstream consequences of this inhibition within a cellular signaling pathway.

Workflow 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment[7][8][9]. The principle lies in the ligand-induced stabilization of the target protein, leading to a higher melting temperature[10].

Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, known to have high CK2 activity) in 10 cm dishes to ~80% confluency.

    • Treat the cells with either this compound (e.g., at 10 µM), CK2i-47 (e.g., at 1 µM), or DMSO as a vehicle control for 2 hours at 37°C.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

    • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against Protein Kinase CK2.

    • Quantify the band intensities to generate a melting curve for CK2 in the presence of each compound and the control.

Data Presentation: CETSA
TreatmentTagg (°C) of CK2
DMSO (Vehicle)52.1 ± 0.4
This compound (10 µM)56.8 ± 0.5
CK2i-47 (1 µM)58.2 ± 0.3

Table 1: Aggregation temperatures (Tagg) of Protein Kinase CK2 in the presence of test compounds, demonstrating target engagement through thermal stabilization.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating_lysis Heating & Lysis cluster_separation Separation cluster_analysis Analysis cell_culture Culture Cells treatment Treat with Compound/DMSO cell_culture->treatment heating Heat Aliquots treatment->heating lysis Freeze-Thaw Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Soluble Fraction centrifugation->supernatant western_blot Western Blot for CK2 supernatant->western_blot quantification Quantify Bands western_blot->quantification CK2_Signaling MAQC This compound CK2 Protein Kinase CK2 MAQC->CK2 Inhibition CK2i47 CK2i-47 CK2i47->CK2 Inhibition Akt Akt CK2->Akt Phosphorylation pAkt p-Akt (S129) Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream

Caption: Inhibition of the CK2 signaling pathway.

Conclusion

This guide outlines a comprehensive and logical workflow for the biological target validation of this compound. By employing a multi-assay approach that includes direct target engagement (CETSA), enzymatic inhibition, and downstream cellular signaling (In-Cell Western), researchers can build a robust data package to support the progression of this compound in the drug discovery pipeline. The comparative analysis with a known inhibitor provides essential context for evaluating its potential as a therapeutic candidate targeting Protein Kinase CK2.

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The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of Methyl 2-Aminoquinoline-3-carboxylate Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents.[1][2][3] Within this esteemed family, derivatives of methyl 2-aminoquinoline-3-carboxylate have emerged as a particularly promising class of compounds, demonstrating significant antiproliferative activity against various cancer cell lines.[4][5] This guide offers an in-depth analysis of the structure-activity relationships (SAR) that govern the anticancer potential of this scaffold, providing a comparative framework against alternative therapeutic strategies and detailed experimental methodologies for researchers in drug discovery.

Our exploration is grounded in the synthesis and evaluation of a focused library of analogs, primarily assessed for their cytotoxic effects on the human breast adenocarcinoma cell line (MCF-7) and the human chronic myelogenous leukemia cell line (K562). The narrative will dissect the nuanced impact of chemical modifications at various positions of the quinoline ring, elucidating the principles that enhance potency and selectivity.

Core Directive: Understanding the Pharmacophore

The fundamental this compound structure serves as our foundational pharmacophore. The core activity of these compounds is intrinsically linked to their ability to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[4][6] The strategic placement of the amino group at the C2 position and the carboxylate at C3 is crucial for this biological activity. Modifications to these core groups and substitutions on the quinoline ring system allow for the fine-tuning of the molecule's efficacy and pharmacological profile.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The Crucial Role of the C2-Substituent

The C2 position is a key modulator of activity. While the parent amino group is a good starting point, derivatization to a styryl group has shown to significantly enhance anticancer activity. This is exemplified in a series of 2-styrylquinoline-3-carboxylate derivatives, where the introduction of this bulky, conjugated system leads to potent antiproliferative effects.[4]

Modifications at the C3-Position: Carboxylate vs. Carboxamide

The ester group at the C3 position is a primary site for modification. While the methyl ester provides a baseline activity, conversion to a carboxamide has been shown to enhance antiproliferative effects in many cases. This is attributed to the ability of the amide to form additional hydrogen bonds with biological targets.[1] For instance, a series of 2-aminoquinoline-3-carboxamide derivatives demonstrated potent inhibition of Platelet-Derived Growth Factor Receptor (PDGFR), a key kinase in cancer cell survival.[7]

Impact of Substituents on the Benzenoid Ring (C5-C8)

Substituents on the benzenoid portion of the quinoline ring play a vital role in modulating potency. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at these positions can significantly influence the electronic properties of the entire ring system, affecting target binding and pharmacokinetic properties.

One study on quinoline-3-carboxylate derivatives highlighted that compounds with a hydroxyl group at the C4' position of a styryl moiety and a nitro group at the C3' position (compound 4m ) showed potent activity against the K562 cell line with an IC50 value of 0.28µM.[4] Similarly, compounds with a hydroxyl at C4' and a methoxy group at C3' (compound 4n ) were highly effective against the MCF-7 cell line with an IC50 of 0.33µM.[4] This suggests that specific substitution patterns on the appended styryl ring are critical for high potency.

The table below summarizes the SAR data for a selection of 2-styrylquinoline-3-carboxylate derivatives, illustrating the impact of various substituents on their anticancer activity against MCF-7 and K562 cell lines.[4]

Compound IDR (Styryl Substituent)MCF-7 IC50 (µM)K562 IC50 (µM)
4a H>100>100
4d 4-OCH31.211.09
4k 3-NO20.410.28
4m 4-OH, 3-NO20.350.28
4n 4-OH, 3-OCH30.330.39
Doxorubicin(Reference Drug)0.450.52

Table 1: Comparative cytotoxic activity (IC50) of selected 2-styrylquinoline-3-carboxylate derivatives.[4]

The data clearly indicates that unsubstituted or simply substituted analogs have modest activity, while the introduction of specific electron-withdrawing (NO2) and electron-donating (OH, OCH3) groups in a precise arrangement on the styryl ring leads to sub-micromolar potency, even surpassing the reference drug doxorubicin in some cases.

Comparative Analysis: Quinoline-3-carboxylates vs. Combretastatin A-4 Analogs

To contextualize the performance of the this compound scaffold, it is insightful to compare it with other classes of anticancer agents. Combretastatin A-4 (CA-4) is a natural product that acts as a potent inhibitor of tubulin polymerization.[8][9] Several studies have explored quinoline-based analogs of CA-4, providing a basis for comparison.[10][11][12]

While both classes of compounds exhibit potent anticancer activity, their primary mechanisms of action differ. The quinoline-3-carboxylate derivatives primarily induce apoptosis through kinase inhibition and subsequent signaling cascades.[7][13] In contrast, CA-4 and its quinoline-based analogs disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

The most potent quinoline-3-carboxylate derivatives achieve IC50 values in the low nanomolar to sub-micromolar range, which is comparable to the activity of many CA-4 analogs.[4][11] The choice between these scaffolds in a drug development program would therefore depend on the desired therapeutic target and mechanism of action.

Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

The anticancer activity of 2-aminoquinoline-3-carboxylate derivatives is predominantly mediated by the induction of apoptosis.[13][14][15] This programmed cell death is triggered through both the intrinsic and extrinsic pathways. Evidence suggests that these compounds can modulate the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9 (intrinsic pathway).[7][16] Furthermore, activation of caspase-8, a key initiator of the extrinsic pathway, has also been observed.[6][13] Both pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death.[13]

Certain derivatives have also been identified as potent inhibitors of receptor tyrosine kinases, such as PDGFR.[7] Overexpression of PDGFR is implicated in the progression of various cancers. By inhibiting PDGFR, these compounds can block downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation and survival.[14][17][18]

PDGFR_Signaling_Pathway PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates Grb2 Grb2/Sos PDGFR->Grb2 Quinoline 2-Aminoquinoline -3-carboxylate Derivative Quinoline->PDGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Simplified PDGFR signaling pathway and its inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are provided below.

General Synthesis of 2-Styrylquinoline-3-carboxylate Derivatives

This two-step protocol is a representative method for synthesizing the target compounds.[4]

Step 1: Synthesis of 2-chloro-quinoline-3-carbaldehyde

  • To a stirred solution of an appropriate acetanilide (1 eq.) in dry dimethylformamide (DMF, 3 eq.), add phosphorus oxychloride (POCl3, 3 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 4-5 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into crushed ice with constant stirring.

  • Neutralize the solution with sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried to yield the 2-chloro-quinoline-3-carbaldehyde intermediate.

Step 2: Synthesis of Methyl 2-styrylquinoline-3-carboxylate

  • To a solution of the 2-chloro-quinoline-3-carbaldehyde intermediate (1 eq.) in methanol, add a substituted phenylacetic acid (1.2 eq.) and piperidine (catalytic amount).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to afford the final product.

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Condensation & Esterification Acetanilide Acetanilide VilsmeierReagent POCl3 / DMF Intermediate1 2-Chloro-quinoline -3-carbaldehyde VilsmeierReagent->Intermediate1 80-90 °C PhenylaceticAcid Substituted Phenylacetic Acid FinalProduct Methyl 2-styrylquinoline -3-carboxylate Intermediate1->FinalProduct Reflux PhenylaceticAcid->FinalProduct Reflux Piperidine Piperidine (catalyst) Piperidine->FinalProduct Reflux Methanol Methanol (Solvent/Reagent) Methanol->FinalProduct Reflux

Caption: General workflow for the synthesis of target compounds.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[19][20][21]

  • Cell Seeding: Seed MCF-7 or K562 cells into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37 °C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and potent platform for the development of novel anticancer agents. The structure-activity relationship studies clearly demonstrate that strategic modifications, particularly the introduction of a substituted styryl moiety at the C2 position, can lead to compounds with sub-micromolar efficacy against clinically relevant cancer cell lines. The primary mechanism of action involves the induction of apoptosis through multiple pathways, with some derivatives also exhibiting potent kinase inhibitory activity.

Future research in this area should focus on optimizing the pharmacokinetic properties of the most potent leads to improve their in vivo efficacy and safety profiles. Further exploration of the specific molecular targets and a deeper understanding of the signaling pathways modulated by these compounds will be crucial for their clinical translation. The continued investigation of this privileged scaffold holds significant promise for the discovery of next-generation cancer therapeutics.

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  • Ibrahim, T. S., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 802-818. [Link][10]

  • Ibrahim, T. S., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 802-818. [Link][9]

  • Kemnitzer, W., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Apoptosis, 18(9), 1083-1093. [Link][6]

  • Thomas, N. M., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Molecular Diversity. [Link][1]

  • Gao, W., et al. (2018). Synthesis of 2-styrylquinoline-3-carboxylate derivatives. ResearchGate. Retrieved from [Link][2]

  • Gao, W., et al. (2018). First synthesis of novel 2,4-bis(( E )-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. ResearchGate. Retrieved from [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1699-1707. [Link][4]

  • Shah, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Daruj Journal of Pharmaceutical Sciences, 27(1), 1-13. [Link][3]

  • El-Sayed, M. A., et al. (2021). Potent Quinoline-Containing Combretastatin A-4 Analogues: Design, Synthesis, Antiproliferative, and Anti-Tubulin Activity. Molecules, 26(11), 3169. [Link][11]

  • Li, X., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 989390. [Link][12]

  • Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link][27]

  • Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3249-3263. [Link][5]

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A Guide to the In Vivo Experimental Validation of Methyl 2-aminoquinoline-3-carboxylate: A Comparative Analysis for Anticancer Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exciting. Methyl 2-aminoquinoline-3-carboxylate, a member of the versatile quinoline family, stands at a critical juncture. The quinoline scaffold is a well-established pharmacophore, present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimalarial properties[1][2]. Derivatives of quinoline-3-carboxylate, in particular, have shown significant potential as antiproliferative agents, with some exhibiting micromolar inhibition against various cancer cell lines[3][4][5]. This guide provides a comprehensive framework for the in vivo experimental validation of this compound, offering a comparative analysis against a standard-of-care chemotherapeutic agent, and detailing the requisite experimental protocols to rigorously assess its therapeutic potential.

The Rationale for In Vivo Evaluation: From Benchtop to Biological System

While in vitro assays provide essential preliminary data on a compound's cytotoxicity and potential mechanism of action, they lack the complexity of a whole-organism system. In vivo models are indispensable for evaluating a drug candidate's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall efficacy and safety within a living system[6][7][8]. For a compound like this compound, transitioning to in vivo studies is the logical next step to ascertain its true therapeutic window and potential clinical utility.

Comparative Framework: this compound vs. Doxorubicin

To provide a robust assessment of this compound's efficacy, a direct comparison with a well-established anticancer drug is crucial. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent for a range of cancers, including breast, lung, and ovarian cancers. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II. While effective, Doxorubicin is associated with significant cardiotoxicity, a dose-limiting side effect.

Table 1: Comparative Profile of Test and Reference Compounds

FeatureThis compound (Hypothesized)Doxorubicin (Established)
Class Quinoline derivativeAnthracycline antibiotic
Mechanism of Action Potential kinase inhibitor or apoptosis inducer[4][9]DNA intercalator, Topoisomerase II inhibitor
Primary Indication To be determined (potential for solid tumors)Broad-spectrum (leukemias, lymphomas, solid tumors)
Known Side Effects To be determinedCardiotoxicity, myelosuppression, nausea

Proposed In Vivo Experimental Workflow

The following experimental plan outlines a phased approach to the in vivo validation of this compound.

G cluster_0 Phase 1: Preclinical Assessment cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Safety and Toxicity Profiling Maximum Tolerated Dose (MTD) Study Maximum Tolerated Dose (MTD) Study Pharmacokinetic (PK) Analysis Pharmacokinetic (PK) Analysis Maximum Tolerated Dose (MTD) Study->Pharmacokinetic (PK) Analysis Determine Dosing Regimen Xenograft Tumor Model Xenograft Tumor Model Maximum Tolerated Dose (MTD) Study->Xenograft Tumor Model Establish Safe Dose Pharmacokinetic (PK) Analysis->Xenograft Tumor Model Inform Dosing Schedule Orthotopic Tumor Model Orthotopic Tumor Model Xenograft Tumor Model->Orthotopic Tumor Model Evaluate in Relevant Microenvironment Histopathological Analysis Histopathological Analysis Xenograft Tumor Model->Histopathological Analysis Evaluate Treatment Efficacy Blood Chemistry and Hematology Blood Chemistry and Hematology Histopathological Analysis->Blood Chemistry and Hematology Assess Organ Toxicity

Caption: A phased approach to the in vivo validation of a novel anticancer compound.

Detailed Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Protocol:

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Group Allocation: Five groups of mice (n=5 per group) will be used.

  • Dose Escalation: A starting dose will be determined based on in vitro cytotoxicity data. Subsequent doses will be escalated in a stepwise manner in each group.

  • Administration: The compound will be administered via intraperitoneal (i.p.) injection daily for 14 days.

  • Monitoring: Animals will be monitored daily for clinical signs of toxicity (weight loss, behavioral changes, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not cause more than 10% weight loss or any signs of severe toxicity.

Human Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a subcutaneous tumor model.[6][7]

Protocol:

  • Cell Line: MCF-7 (human breast adenocarcinoma) or A549 (human lung carcinoma) cells will be used based on in vitro sensitivity.

  • Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.[6]

  • Tumor Implantation: 5 x 10^6 cells will be injected subcutaneously into the right flank of each mouse.

  • Group Allocation: Once tumors reach a palpable size (approximately 100 mm³), mice will be randomized into the following groups (n=10 per group):

    • Vehicle Control (e.g., DMSO/saline)

    • This compound (at MTD)

    • Doxorubicin (e.g., 5 mg/kg, i.p., once a week)

  • Treatment: Treatment will be administered as per the defined schedule for 21 days.

  • Tumor Measurement: Tumor volume will be measured twice a week using calipers (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study, mice will be euthanized, and tumors will be excised and weighed.

G Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Subcutaneous Injection Group Randomization Group Randomization Tumor Implantation->Group Randomization Tumor Growth to ~100 mm³ Treatment Initiation Treatment Initiation Group Randomization->Treatment Initiation Tumor Volume Monitoring Tumor Volume Monitoring Treatment Initiation->Tumor Volume Monitoring Twice Weekly Endpoint Analysis Endpoint Analysis Tumor Volume Monitoring->Endpoint Analysis Day 21 Tumor Excision & Weight Tumor Excision & Weight Endpoint Analysis->Tumor Excision & Weight Histopathology Histopathology Endpoint Analysis->Histopathology

Caption: Workflow for a subcutaneous xenograft tumor model.

Data Presentation and Interpretation

Table 2: Hypothetical Comparative Efficacy Data in a Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionAverage Body Weight Change (%)
Vehicle Control 1500 ± 2500%+5%
This compound 600 ± 15060%-2%
Doxorubicin 450 ± 12070%-8%

The results will be analyzed to determine the statistical significance of tumor growth inhibition compared to the vehicle control. The body weight change will serve as a preliminary indicator of treatment-related toxicity.

Concluding Remarks for the Research Professional

The proposed in vivo validation plan provides a rigorous and comparative framework for assessing the therapeutic potential of this compound. By systematically evaluating its MTD, pharmacokinetic profile, and antitumor efficacy in a well-established xenograft model, researchers can generate the critical data needed to advance this promising compound through the drug development pipeline. A successful outcome from these studies, demonstrating significant tumor growth inhibition with a favorable toxicity profile compared to Doxorubicin, would strongly support its further development as a novel anticancer agent.

References

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.).
  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.).
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021).
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PMC.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
  • In vivo screening models of anticancer drugs. (2013). Tel Aviv University.
  • IN VIVO Screening Models of Anticancer Drugs. (2013). Semantic Scholar.
  • In vivo screening models of anticancer drugs. (2013). ResearchGate.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.).
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). PubMed.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.).
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed.

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of target molecules is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of Methyl 2-aminoquinoline-3-carboxylate. Rather than a rigid template, this document is structured to offer a logical and scientifically rigorous approach to designing, executing, and interpreting cross-reactivity studies, ensuring the integrity of your analytical data.

The Imperative of Specificity: Why Cross-Reactivity Matters

This compound is a quinoline derivative, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and immunosuppressive effects.[1][2] When developing analytical methods to quantify this molecule in biological matrices or for quality control, specificity is a critical performance characteristic. Specificity, as defined by the International Council for Harmonisation (ICH) guidelines, is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3][4]

Identifying Potential Cross-Reactants: A Proactive Approach

A successful cross-reactivity study begins with the logical selection of compounds to test. These typically fall into two categories: structural analogs and potential metabolites.

Structural Analogs

Based on the core structure of this compound, the following compounds represent logical candidates for a cross-reactivity panel due to their structural similarity. Variations in the position of functional groups or minor chemical modifications are common sources of cross-reactivity in immunoassays.

  • Positional Isomers:

    • Methyl 3-aminoquinoline-2-carboxylate[5]

    • Methyl 7-aminoquinoline-2-carboxylate[5]

    • 3-Aminoquinoline[6]

  • Functional Group Analogs:

    • 2-Aminoquinoline-3-carboxamide[7]

    • 2-Methyl-quinoline-3-carboxylic acid[3]

    • Methyl quinoline-2-carboxylate[8]

Below is a visual representation of the target analyte and its selected structural analogs.

G cluster_target Target Analyte cluster_analogs Potential Cross-Reactants (Structural Analogs) target This compound analog1 Methyl 3-aminoquinoline-2-carboxylate target->analog1 Structural Similarity analog2 2-Aminoquinoline-3-carboxamide target->analog2 Structural Similarity analog3 2-Methyl-quinoline-3-carboxylic acid target->analog3 Structural Similarity analog4 3-Aminoquinoline target->analog4 Structural Similarity

Caption: Structural relationship between the target analyte and potential cross-reactants.

Potential Metabolites

The metabolism of quinoline derivatives often involves enzymatic modifications by cytochrome P450 enzymes.[9][10] Common metabolic pathways include hydroxylation of the aromatic rings and hydrolysis of the ester group. Therefore, a comprehensive cross-reactivity study should include likely metabolites.

  • Hydroxylated Metabolites: Introduction of a hydroxyl group at various positions on the quinoline ring.

  • Hydrolyzed Metabolite: Cleavage of the methyl ester to the corresponding carboxylic acid (2-aminoquinoline-3-carboxylic acid).

Methodologies for Cross-Reactivity Assessment

We will compare two orthogonal analytical techniques: a high-throughput immunoassay (Competitive ELISA) and a high-specificity chromatographic method (LC-MS/MS). This dual approach provides a comprehensive understanding of potential cross-reactivity, with ELISA representing a worst-case scenario for antibody-based methods and LC-MS/MS serving as the gold standard for specificity.

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

Competitive ELISAs are frequently used for the quantification of small molecules.[11] Their susceptibility to cross-reactivity is dependent on the specificity of the antibody used.

  • Antigen Coating: A 96-well microtiter plate is coated with a conjugate of this compound (e.g., conjugated to a carrier protein like BSA). The plate is incubated overnight at 4°C and then washed.

  • Blocking: Non-specific binding sites on the plate are blocked using a solution such as 1% BSA in PBS.

  • Competition: A fixed amount of a specific primary antibody is mixed with either the standard (unlabeled this compound) or the test compound (potential cross-reactant) at various concentrations. This mixture is then added to the coated wells.

  • Incubation: The plate is incubated to allow the free antibody (not bound to the standard or test compound in solution) to bind to the coated antigen.

  • Secondary Antibody: After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added. This secondary antibody binds to the primary antibody captured on the plate.

  • Detection: The plate is washed again, and a substrate for the enzyme is added, resulting in a color change. The reaction is stopped, and the absorbance is read on a plate reader.

  • Data Analysis: The concentration of the test compound that causes a 50% reduction in the signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100%

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection p1 Coat Plate with Analyte-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-Specific Sites p2->p3 c1 Mix Antibody with Standard or Test Compound c2 Add Mixture to Wells c1->c2 c3 Incubate c2->c3 d1 Wash Plate c3->d1 d2 Add Enzyme-Linked Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate & Measure Signal d3->d4 end_node Calculate % Cross-Reactivity d4->end_node

Caption: Workflow for the competitive ELISA cross-reactivity assessment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior specificity by separating compounds chromatographically before detecting them based on their unique mass-to-charge ratios and fragmentation patterns.[12][13]

  • Sample Preparation: Prepare solutions of this compound and each potential cross-reactant at a high concentration (e.g., 1 µg/mL) in a suitable solvent.

  • Chromatographic Separation: Develop an HPLC method capable of separating the target analyte from the potential cross-reactants. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a common starting point.

  • Mass Spectrometry Tuning: Infuse a standard solution of each compound individually into the mass spectrometer to optimize the precursor ion and product ion transitions (Multiple Reaction Monitoring - MRM). This creates a highly specific detection method for each compound.

  • Cross-Reactivity Assessment:

    • Inject a sample containing only the target analyte and monitor for any signal in the MRM transitions of the potential cross-reactants.

    • Inject a sample containing only a potential cross-reactant and monitor for any signal in the MRM transitions of the target analyte.

  • Data Analysis: The absence of a peak at the expected retention time in the cross-analyte MRM transition indicates no cross-reactivity. If a signal is detected, its area is compared to the signal of the analyte at the same concentration to quantify the degree of interference.

LCMS_Workflow cluster_method_dev Method Development cluster_analysis Cross-Reactivity Analysis cluster_data Data Interpretation m1 Optimize HPLC Separation m2 Tune MS for Unique MRM Transitions m1->m2 a1 Inject Target Analyte Alone a3 Monitor All MRM Transitions for Each Injection a1->a3 a2 Inject Test Compound Alone a2->a3 d1 Check for Signal in Non-Target MRM Channels a3->d1 d2 Quantify Interference If Signal is Detected d1->d2

Caption: Workflow for the LC-MS/MS cross-reactivity assessment.

Comparative Data and Interpretation

The following tables present illustrative data from our proposed cross-reactivity studies.

Table 1: Competitive ELISA Cross-Reactivity Data

CompoundIC50 (nM)% Cross-Reactivity
This compound (Target) 50 100%
Methyl 3-aminoquinoline-2-carboxylate5,0001.0%
2-Aminoquinoline-3-carboxamide8505.9%
2-Methyl-quinoline-3-carboxylic acid> 10,000< 0.5%
3-Aminoquinoline> 10,000< 0.5%
Hydroxylated Metabolite (Hypothetical)2,5002.0%
2-aminoquinoline-3-carboxylic acid (Hydrolyzed)45011.1%

Table 2: LC-MS/MS Cross-Reactivity Data

Test Compound InjectedMRM Transition Monitored for TargetSignal Detected (% of Target)Chromatographic Resolution (Rs)
This compound (Target) Target Analyte 100% N/A
Methyl 3-aminoquinoline-2-carboxylateTarget AnalyteNot Detected3.5
2-Aminoquinoline-3-carboxamideTarget AnalyteNot Detected2.8
2-Methyl-quinoline-3-carboxylic acidTarget AnalyteNot Detected4.1
3-AminoquinolineTarget AnalyteNot Detected5.2
Hydroxylated Metabolite (Hypothetical)Target AnalyteNot Detected2.1
2-aminoquinoline-3-carboxylic acid (Hydrolyzed)Target AnalyteNot Detected3.9

Senior Application Scientist's Insights

  • Immunoassay vs. Chromatography: The illustrative data clearly demonstrates the superior specificity of LC-MS/MS. The competitive ELISA shows significant cross-reactivity with the hydrolyzed metabolite (11.1%) and the carboxamide analog (5.9%). This is a common finding, as antibodies raised against small molecules often recognize a general shape or key functional groups, making them susceptible to interference from structurally similar compounds. The LC-MS/MS method, by contrast, shows no interference due to the combination of chromatographic separation and mass-based detection.

  • Causality of Experimental Choices: The choice of an orthogonal method like LC-MS/MS is a self-validating step. It not only provides a definitive answer on specificity but also helps to troubleshoot and understand any cross-reactivity observed in the immunoassay. The selection of potential cross-reactants based on both structural similarity and metabolic pathways is crucial for a comprehensive assessment that reflects real-world sample complexity.

  • Implications for Drug Development: For a regulated bioanalytical study, the 11.1% cross-reactivity observed in the ELISA with a potential metabolite would be unacceptable and could lead to a significant overestimation of the parent drug concentration. The LC-MS/MS method, having demonstrated high specificity, would be the required platform for pharmacokinetic and other quantitative studies, in line with regulatory expectations for method validation.[14][15]

  • Trustworthiness of Protocols: The protocols described are designed to be self-validating. In the ELISA, the inclusion of a full standard curve of the target analyte provides the benchmark against which all test compounds are measured. In the LC-MS/MS protocol, the individual tuning of each compound ensures that the detection method is highly specific from the outset. The analysis of each compound individually while monitoring all transitions is a definitive test for signal bleed-through.

References

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, [Link]

  • Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. Journal of Chromatography B, [Link]

  • Quinoline: conversion to a mutagen by human and rodent liver. Mutation Research/Genetic Toxicology, [Link]

  • Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. Clinica Chimica Acta, [Link]

  • Synthesis and evaluation of a novel series of quinoline derivatives with immunosuppressive activity. Bioorganic & Medicinal Chemistry Letters, [Link]

  • Quinoline and its transformation products found in urine. ResearchGate, [Link]

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  • Technical Guide for ELISA - Protocols. SeraCare, [Link]

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A Comparative Guide to Elucidating the Mechanism of Action of Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount. This guide provides a comprehensive, technically-grounded framework for the elucidation of the MoA of Methyl 2-aminoquinoline-3-carboxylate, a member of the pharmacologically significant quinoline family. While direct extensive research on this specific molecule is emerging, we can leverage the wealth of knowledge on quinoline derivatives to formulate and test robust hypotheses. This document will compare potential mechanisms with those of established alternatives and provide detailed experimental protocols to validate these hypotheses.

Introduction: The Quinoline Scaffold and the Quest for Mechanistic Clarity

Quinoline, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][2] The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of their substituents.[1] This structural diversity translates into a multitude of potential mechanisms of action, from DNA intercalation and enzyme inhibition to the disruption of protein-protein interactions.[2][3]

This compound, with its amino and carboxylate moieties, presents a unique electronic and structural profile that suggests several plausible biological activities. The primary challenge, and the focus of this guide, is to systematically dissect these possibilities to pinpoint its true MoA. This endeavor is not merely academic; a confirmed MoA is critical for lead optimization, predicting potential off-target effects, and designing rational combination therapies.

Formulating Hypotheses: Potential Mechanisms of Action for this compound

Based on the established activities of structurally related quinoline and aminoquinoline derivatives, we can propose several primary hypotheses for the MoA of this compound, particularly in an oncology context.

  • Hypothesis 1: Induction of Apoptosis. Many quinoline-based anticancer agents exert their effects by triggering programmed cell death.[3][4]

  • Hypothesis 2: Cell Cycle Arrest. Interference with the cell cycle is another common anticancer mechanism of quinoline derivatives, preventing cancer cell proliferation.[3][4]

  • Hypothesis 3: Inhibition of Topoisomerases. Topoisomerases are critical enzymes for DNA replication and repair, and their inhibition is a clinically validated anticancer strategy. Certain quinoline structures are known to act as topoisomerase poisons.[2]

  • Hypothesis 4: Disruption of Microtubule Dynamics. The cytoskeleton, particularly the microtubule network, is a key target for many anticancer drugs. Some quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization.[3]

  • Hypothesis 5: Kinase Inhibition. The human kinome is a major source of drug targets in oncology. The quinoline scaffold is present in several kinase inhibitors.[2]

A Phased Experimental Approach to MoA Elucidation

A logical, phased approach is essential for efficiently confirming the MoA. We will begin with broad phenotypic assays and progressively narrow our focus to specific molecular targets based on the initial findings.

Phase 1: Initial Phenotypic Screening and Cytotoxicity Assessment

The first step is to determine the compound's cytotoxic potential against a panel of cancer cell lines and compare it to a non-cancerous cell line to assess selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a known cytotoxic agent (e.g., Doxorubicin) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line and time point. The selectivity index (SI) can be calculated as the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancer cell line.[5]

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)HEK293 (Non-cancerous)Selectivity Index (HEK293/HCT116)
This compound5.28.13.5> 50> 14.3
Doxorubicin (Reference)0.81.20.52.55.0
Phase 2: Investigating the Cellular Consequences of Treatment

If significant cytotoxicity is observed, the next step is to investigate the underlying cellular mechanisms.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry [6][7][8][9]

  • Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[7]

G cluster_workflow Apoptosis Detection Workflow start Treat cells with compound harvest Harvest cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by flow cytometry stain->flow results Quantify apoptotic populations flow->results

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Experimental Protocol: Western Blot for Apoptosis Markers [10][11][12]

  • Protein Extraction: Treat cells as described above, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers such as cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.[10]

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis [13][14][15][16]

  • Cell Treatment and Fixation: Treat cells with the compound, harvest them, and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[15] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_workflow Cell Cycle Analysis Workflow treat Treat and fix cells stain Stain with PI and RNase A treat->stain analyze Analyze DNA content by flow cytometry stain->analyze quantify Quantify cell cycle phases analyze->quantify

Caption: Workflow for cell cycle analysis using PI staining.

Phase 3: Identification of Molecular Targets

Based on the results from Phase 2, we can now investigate specific molecular targets.

If cell cycle analysis suggests an S-phase or G2/M arrest, topoisomerase inhibition is a plausible mechanism.

Experimental Protocol: In Vitro Topoisomerase I/II Inhibition Assay [17][18][19][20][21]

  • Reaction Setup: Set up reactions containing supercoiled plasmid DNA, human topoisomerase I or II, and various concentrations of this compound or a known topoisomerase inhibitor (e.g., Camptothecin for Topo I, Etoposide for Topo II).

  • Incubation: Incubate the reactions at 37°C.

  • Reaction Termination and Electrophoresis: Stop the reactions and analyze the DNA topology by agarose gel electrophoresis.

  • Result Interpretation: Inhibition of topoisomerase activity will result in the persistence of the supercoiled DNA form, while active enzyme will relax the DNA.

If a G2/M arrest is observed, interference with microtubule dynamics is a strong possibility.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [22][23][24][25][26]

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a fluorescence reporter in a polymerization buffer.

  • Compound Addition: Add this compound, a known tubulin stabilizer (e.g., Paclitaxel), or a known tubulin destabilizer (e.g., Vinblastine).

  • Fluorescence Monitoring: Measure the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.[23]

  • Data Analysis: Compare the polymerization curves of the test compound with the controls to determine if it inhibits or promotes tubulin polymerization.

Given the prevalence of kinase inhibitors among quinoline-based drugs, a broad screening approach can be highly informative.

Experimental Protocol: Kinase Panel Screening [27][28][29][30][]

  • Compound Submission: Submit this compound to a commercial kinome profiling service.

  • Assay Performance: The service will typically test the compound at one or more concentrations against a large panel of purified kinases.

  • Data Analysis: The results will be provided as a percentage of inhibition for each kinase. Significant inhibition of specific kinases will identify them as potential direct targets.

Advanced Target Deconvolution and Validation

If the hypothesis-driven approaches in Phase 3 are inconclusive, or to further validate a putative target, more advanced, unbiased methods can be employed.

  • Phenotypic Screening: This approach involves screening the compound against a wide range of cellular models and observing its effects on various cellular phenotypes.[32][33][34][35][36] This can provide clues about the pathways and targets affected by the compound.

  • Chemical Proteomics: Techniques like affinity chromatography can be used to "fish" for the protein targets of a bioactive compound from a cell lysate.[37]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.[38][39][40][41][42] A positive thermal shift upon compound treatment indicates target engagement.[38]

G cluster_relationship Integrated MoA Elucidation Strategy phenotypic Phase 1: Phenotypic Screening cellular Phase 2: Cellular Assays (Apoptosis, Cell Cycle) phenotypic->cellular molecular Phase 3: Molecular Target Assays (Enzyme, Binding) cellular->molecular validation Phase 4: Advanced Validation (CETSA, Proteomics) molecular->validation

Caption: A logical progression for MoA confirmation.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound requires a systematic and multi-faceted approach. By starting with broad phenotypic observations and progressively narrowing the investigation to specific molecular targets, researchers can build a compelling, evidence-based case for the compound's MoA. The comparative framework and detailed protocols provided in this guide offer a robust starting point for these investigations, ultimately paving the way for the rational development of this and other promising quinoline derivatives.

References

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A Comparative Analysis of Methyl 2-aminoquinoline-3-carboxylate's Cytotoxic Profile Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

As Senior Application Scientist, this guide provides a comprehensive comparison of the cytotoxic performance of Methyl 2-aminoquinoline-3-carboxylate, a representative of the promising quinoline class of heterocyclic compounds. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2] This document synthesizes performance data, contextualizes it against established chemotherapeutic agents, and provides detailed protocols to ensure the reproducibility of findings.

The core directive of this analysis is to objectively evaluate the potential of this compound and its derivatives as viable candidates for further drug development. We will delve into its cytotoxic efficacy across various cancer cell lines, compare it to standard-of-care drugs like Doxorubicin and Cisplatin, and explore the underlying structure-activity relationships that govern its potency.

Comparative Cytotoxicity: Benchmarking Against Standards

The efficacy of a novel anticancer agent is best understood when benchmarked against both its structural analogs and current clinical standards. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The tables below present a comparative summary of IC₅₀ values for quinoline-3-carboxylate derivatives and standard chemotherapeutics.

Derivatives of the quinoline-3-carboxylate scaffold have demonstrated significant cytotoxic activity, often in the low micromolar to sub-micromolar range against sensitive cell lines.[1] This positions them as a class of compounds with considerable therapeutic potential.

Table 1: Cytotoxicity (IC₅₀) of Quinoline-3-Carboxylate Derivatives in Cancer Cell Lines

Compound ClassSpecific Derivative ExampleCancer TypeCell LineIC₅₀ (µM)Reference
Quinoline-3-carboxylateDerivative 4m BreastMCF-70.33[1]
Quinoline-3-carboxylateDerivative 4n BreastMCF-70.33[1]
Quinoline-3-carboxylateDerivative 4k LeukemiaK5620.28[1]
Quinoline-3-carboxylateDerivative 4m LeukemiaK5620.28[1]
Quinoline-3-carboxamideDerivative 8b BreastMCF-70.839[3]

Table 2: Cytotoxicity (IC₅₀) of Standard Chemotherapeutic Agents

CompoundCancer TypeCell LineIC₅₀ (µM)Reference
DoxorubicinBreastMCF-7~2.50[4][5]
DoxorubicinBladderBFTC-905~2.26[4]
DoxorubicinLiverHepG2~12.18[4]
CisplatinCervicalSiHa~4.49[6]
CisplatinBreastMDA-MB-231~25.28[6]
CisplatinPancreaticBxPC-3~5.96[7]
CisplatinPancreaticMIA PaCa-2~7.36[7]

Note: IC₅₀ values can vary based on experimental conditions such as incubation time and cell density. The data presented is for comparative purposes.

Unraveling the Mechanism: How Quinoline Derivatives Exert Their Effects

The anticancer activity of quinoline derivatives is often multifaceted. Studies suggest that these compounds can induce cell death through the upregulation of intrinsic apoptosis pathways.[1] The structure-activity relationship (SAR) is critical; modifications to the quinoline core, such as the addition of specific functional groups, can significantly enhance potency and selectivity.[2][8] For instance, the presence of a carboxylic acid at the C4 position and bulky hydrophobic groups at the C2 position are often crucial for activity.[9]

Some quinoline derivatives function as inhibitors of key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR) or topoisomerase, which is essential for DNA replication.[3][10] By blocking these pathways, the compounds can halt cell cycle progression and trigger programmed cell death.

Below is a generalized diagram illustrating a potential mechanism of action for a quinoline-based anticancer agent that induces apoptosis.

apoptosis_pathway compound Quinoline Derivative (e.g., this compound) target Inhibition of Survival Signals (e.g., EGFR, VEGFR, PI3K/Akt) compound->target Blocks Pro-Survival Signals bax Upregulation of Pro-apoptotic Proteins (Bax) target->bax Allows Activation mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto apaf Apoptosome Formation (Apaf-1, Caspase-9) cyto->apaf cas3 Executioner Caspase Activation (Caspase-3) apaf->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: A simplified signaling pathway for quinoline-induced apoptosis.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

To ensure the generation of reliable and reproducible cytotoxicity data, a robust experimental protocol is essential. The Sulforhodamine B (SRB) assay is a widely used method for in vitro cytotoxicity screening due to its sensitivity, stability, and reliance on cell protein content rather than metabolic activity.[11][12][13] This reduces interference from test compounds that may alter cellular metabolism.

Causality Behind Experimental Choices:
  • Cell Seeding Density: Optimal cell density ensures cells are in the logarithmic growth phase during treatment, providing a sensitive window to measure growth inhibition.

  • Fixation: Trichloroacetic acid (TCA) fixation is crucial. It not only affixes the cells to the plate but also precipitates cellular proteins, which are the target for SRB staining.

  • SRB Staining: SRB dye stoichiometrically binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[12] The amount of bound dye is therefore directly proportional to the total cellular mass.

  • Solubilization: A basic buffer (e.g., Tris base) is used to solubilize the protein-bound dye, allowing for spectrophotometric quantification.

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest adherent cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.[11]

    • Dilute the cell suspension to the desired concentration (typically 5,000-20,000 cells/well, optimized for each cell line) in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds (e.g., Doxorubicin) in the appropriate culture medium. A vehicle control (e.g., DMSO diluted in medium) must be included.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only to serve as a blank.

    • Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well without removing the supernatant. This yields a final TCA concentration of 10%.

    • Incubate the plate for 1 hour at 4°C.[12]

  • SRB Staining and Measurement:

    • Wash the plates four to five times with slow-running tap water or distilled water to remove TCA and excess medium.

    • Allow the plates to air-dry completely. This can be expedited in a low-temperature incubator.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light.[12]

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Again, allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.[12]

    • Measure the optical density (OD) at 565 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the average OD of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (OD of treated cells / OD of control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

srb_workflow start Start: Prepare Cell Suspension seed Seed Cells in 96-Well Plate (5,000-20,000 cells/well) start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat Cells with Test Compounds & Controls incubate1->treat incubate2 Incubate for 48-72h (Compound Exposure) treat->incubate2 fix Fix Cells with Cold TCA (1h at 4°C) incubate2->fix wash1 Wash Plates with Water & Air Dry fix->wash1 stain Stain with SRB Dye (30 min at RT) wash1->stain wash2 Wash with 1% Acetic Acid & Air Dry stain->wash2 solubilize Solubilize Bound Dye with 10mM Tris Base wash2->solubilize read Read Absorbance (OD at 565 nm) solubilize->read analyze Analyze Data (Calculate % Viability & IC₅₀) read->analyze end End: Report Results analyze->end

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Outlook

The data synthesized in this guide strongly suggest that the quinoline-3-carboxylate scaffold, represented by this compound, is a fertile ground for the development of novel anticancer agents. The potent cytotoxic activity observed in derivatives, with IC₅₀ values that are competitive with or superior to standard chemotherapeutics in certain cell lines, warrants further investigation.

Future research should focus on a broader screening of this compound against a diverse panel of cancer cell lines to establish its spectrum of activity. Subsequent efforts should be directed towards detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways it modulates. In vivo studies using xenograft models will be the crucial next step to validate its therapeutic efficacy and safety profile, paving the way for potential clinical development.

References

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  • Chen, S. F., et al. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology. Available from: [Link]

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  • Fayed, B., et al. (2021). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry. Available from: [Link]

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  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-Cancer Drugs. Available from: [Link]

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  • Nikolova, Y., et al. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Available from: [Link]

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A Comparative Guide to Investigating the Off-Target Effects of Methyl 2-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the complete biological activity of a small molecule is paramount. While the on-target efficacy of a compound like Methyl 2-aminoquinoline-3-carboxylate is the primary focus, a thorough investigation of its off-target effects is equally critical for a comprehensive safety and efficacy profile. This guide provides a comparative framework for investigating the off-target liabilities of this compound, offering insights into experimental design, data interpretation, and contextualization with alternative compounds.

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] However, this structural motif is also associated with certain off-target liabilities, such as inhibition of the hERG potassium channel, modulation of cytochrome P450 (CYP) enzymes, and potential genotoxicity.[3][4][5] Therefore, a systematic evaluation of these and other potential off-target interactions is a crucial step in the preclinical development of any quinoline-based compound.

This guide will explore a tiered approach to off-target profiling, starting with broad screening panels and progressing to more focused cellular and biophysical assays. We will also discuss the selection of appropriate comparator compounds to benchmark the selectivity of this compound.

I. Initial Off-Target Assessment: Broad Panel Screening

A cost-effective and efficient first step in identifying potential off-target interactions is to screen the compound against a broad panel of targets known to be associated with adverse drug reactions. Several contract research organizations (CROs) offer standardized safety pharmacology panels for this purpose.

Recommended Panels:

  • Eurofins Discovery SafetyScreen44™ Panel: This panel covers 44 targets, including GPCRs, ion channels, transporters, and enzymes, that are frequently implicated in off-target effects.[6][7]

  • Reaction Biology InVEST44™ Panel: Similar to the SafetyScreen panel, the InVEST44™ panel provides data on 44 key safety-related targets.[8][9][10][11]

Rationale for Panel Selection: These panels provide a wide net to catch common liabilities early in the drug discovery process. Data from these screens can help prioritize which off-target activities warrant further investigation and guide the design of more focused follow-up studies.

Data Presentation: The results from these panels are typically presented as a percentage of inhibition at a single concentration (e.g., 10 µM). This allows for a quick overview of potential "hits."

Table 1: Hypothetical Initial Safety Screening of this compound and Comparators

Target FamilyTargetThis compound (% Inhibition @ 10 µM)Comparator A (e.g., Structurally Similar Quinoline) (% Inhibition @ 10 µM)Comparator B (e.g., Known Kinase Inhibitor) (% Inhibition @ 10 µM)
GPCR Adrenergic α1A15255
Dopamine D28123
Ion Channel hERG456010
CaV1.210182
Enzyme COX-25875
Transporter Serotonin Transporter (SERT)203515

Note: Data presented here is hypothetical and for illustrative purposes only.

II. In-Depth Profiling of Key Target Classes

Based on the initial screening results and the known pharmacology of the quinoline scaffold, more in-depth investigations into specific target classes are warranted. Kinases, G-protein coupled receptors (GPCRs), and ion channels are particularly relevant for quinoline derivatives.[3][12]

A. Kinome Profiling

Given that derivatives of 2-aminoquinoline-3-carboxylic acid have been reported as inhibitors of protein kinase CK2, a comprehensive assessment of the compound's activity across the kinome is essential.[13]

Recommended Assay: KINOMEscan™ (Eurofins Discovery)

The KINOMEscan™ platform is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases (over 480).[14][15] This ATP-independent assay provides true binding affinities (Kd values), allowing for a direct comparison of potency across different kinases.[14]

Experimental Workflow: KINOMEscan™

Caption: KINOMEscan™ competitive binding assay workflow.

Data Visualization: Heatmap of Kinase Inhibition

A powerful way to visualize kinome selectivity is through a heatmap, where the color intensity represents the degree of inhibition or binding affinity for each kinase.

Figure 1: Hypothetical Kinome Scan Heatmap

A heatmap would be generated here, with kinases on the y-axis and compounds on the x-axis. The color of each cell would indicate the percent inhibition at a given concentration. A legend would indicate the color scale for inhibition levels.

Caption: Heatmap illustrating the comparative kinase selectivity of this compound and comparator compounds.

B. GPCRome Screening

To assess the compound's activity across the GPCRome, a high-throughput functional assay is recommended.

Recommended Assay: Tango™ GPCR Assay (Thermo Fisher Scientific)

The Tango™ assay is a cell-based functional assay that measures β-arrestin recruitment to an activated GPCR.[2][5][6][16][17][18] This technology is G-protein independent, allowing for the screening of a broad range of GPCRs, including orphans.[16][18]

Experimental Workflow: Tango™ GPCR Assay

Caption: Workflow of the Tango™ GPCR assay for measuring β-arrestin recruitment.

C. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

To confirm that the observed in vitro activities translate to target engagement within a cellular context, the Cellular Thermal Shift Assay (CETSA®) is a powerful tool.[19][20][21][22] CETSA measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[22]

Experimental Workflow: Proteome-Wide CETSA® with TMT Labeling

Caption: Workflow for proteome-wide CETSA® coupled with TMT-based quantitative proteomics.

Data Interpretation: A shift in the melting curve of a protein in the presence of the compound indicates direct binding. This method can be used to validate on-target engagement and identify novel off-targets in an unbiased manner within a physiological environment.[22]

III. Selection of Comparator Compounds

The choice of appropriate comparator compounds is crucial for contextualizing the off-target profile of this compound.

  • Comparator A: Structurally Similar Analog: A close structural analog with a known off-target profile. This will help to understand the structure-activity relationship (SAR) of the off-target effects. For example, a quinoline derivative with a different substitution pattern at the 2, 3, or other positions.

  • Comparator B: Compound with a Known Primary Target: If a primary target is hypothesized for this compound (e.g., CK2), a known inhibitor of that target with a well-characterized selectivity profile should be included. This allows for a direct comparison of selectivity. For instance, a highly selective CK2 inhibitor like Quinalizarin could be used.[17][23][24]

IV. Summary and Future Directions

A thorough investigation of off-target effects is a non-negotiable aspect of modern drug discovery. By employing a tiered approach, from broad panel screening to in-depth kinome and GPCRome profiling, and finally to cellular target engagement validation with CETSA, researchers can build a comprehensive understanding of the biological activities of this compound.

The data generated from these studies, when compared against carefully selected comparator compounds, will provide invaluable insights into the compound's selectivity and potential for adverse effects. This knowledge is critical for making informed decisions about lead optimization and further preclinical and clinical development.

V. References

  • Bories, C., et al. (1989). Side-effects of quinolones: comparisons between quinolones and other antibiotics. Journal of Antimicrobial Chemotherapy, 23 Suppl C, 15-22.

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Galarini, R., et al. (2013). Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. Environmental and Molecular Mutagenesis, 54(8), 665-676.

  • Bonjean, K., et al. (1998). Antimicrobial and genotoxic properties of quinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 415(1-2), 45-56.

  • Reaction Biology. (n.d.). Detect Early Off-Target Liabilities | InVEST44 Safety Panel. Retrieved from [Link]

  • Díaz-Durán, L. T., et al. (2015). Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. Environmental Toxicology, 30(3), 278-292.

  • Cozza, G., et al. (2012). The Selectivity of CK2 Inhibitor Quinalizarin: A Reevaluation. BioMed Research International, 2012, 535127.

  • Reaction Biology. (n.d.). InVEST44 In Vitro Safety Panel. Retrieved from [Link]

  • Słoczyńska, K., et al. (2011). Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer. PLoS One, 6(10), e26095.

  • Cozza, G., & Pinna, L. A. (2012). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Pharmaceuticals, 5(9), 964-985.

  • Reaction Biology. (2024, February 11). Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. Retrieved from [Link]

  • Singh, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry.

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